molecular formula C11H9F3O4 B12077535 2-Methoxy-4-(trifluoromethoxy)cinnamic acid

2-Methoxy-4-(trifluoromethoxy)cinnamic acid

Cat. No.: B12077535
M. Wt: 262.18 g/mol
InChI Key: RPKCPWSXRJGOGB-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(trifluoromethoxy)cinnamic acid is a useful research compound. Its molecular formula is C11H9F3O4 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-(trifluoromethoxy)cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(trifluoromethoxy)cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

(E)-3-[2-methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H9F3O4/c1-17-9-6-8(18-11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+

InChI Key

RPKCPWSXRJGOGB-HWKANZROSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)/C=C/C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)C=CC(=O)O

Origin of Product

United States
Foundational & Exploratory

Advanced Technical Guide: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (CAS 1262019-21-5) in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of medicinal chemistry evolves, the strategic incorporation of fluorinated moieties into established pharmacophores has become a cornerstone of rational drug design. 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (CAS 1262019-21-5) represents a highly specialized Active Pharmaceutical Ingredient (API) intermediate[1]. By combining the versatile reactivity of the cinnamic acid scaffold with the unique stereoelectronic properties of methoxy and trifluoromethoxy substituents, this compound serves as a critical building block for novel therapeutics.

This guide provides an in-depth analysis of its physicochemical profile, synthetic methodology, and pharmacological applications, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The structural architecture of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid is deliberately designed to optimize both target binding affinity and pharmacokinetic stability[2].

  • The "Fluorine Effect" (-OCF3): The trifluoromethoxy group at the para (4-) position is often referred to as a "super-halogen." It is highly lipophilic (Hansch

    
     parameter 
    
    
    
    1.04), which significantly enhances passive membrane permeability. More importantly, the strong C-F bonds resist oxidative cleavage by cytochrome P450 enzymes, effectively blocking metabolic degradation at that specific aromatic site[2].
  • The Ortho-Methoxy Group (-OCH3): Positioned at the 2-position, the methoxy group introduces critical steric hindrance. This restricts the free rotation of the

    
    -unsaturated carboxylic acid side chain, potentially locking the molecule into a rigid, bioactive conformation. Furthermore, its electron-donating resonance creates a "push-pull" electronic dipole across the aromatic ring when paired with the electron-withdrawing -OCF3 group.
    
Quantitative Data Summary

To facilitate comparative analysis in drug design, the core quantitative metrics of this intermediate are summarized below:

PropertyValueCausality / Significance in Drug Development
CAS Number 1262019-21-5Unique identifier for high-purity API procurement[1].
Molecular Formula C11H9F3O4Dictates baseline molecular weight and stoichiometry.
Molecular Weight 262.18 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant)[1].
LogP (Predicted) ~3.5 - 4.0Enhanced lipophilicity driven by the -OCF3 group, improving cellular uptake[2].
Hydrogen Bond Donors 1Carboxylic acid (-COOH) group available for target docking and esterification.
Hydrogen Bond Acceptors 4Oxygen atoms and fluorine interactions facilitate kinase/receptor binding.

Synthetic Methodology: The Doebner-Knoevenagel Condensation

The most efficient and scalable synthetic route for 2-Methoxy-4-(trifluoromethoxy)cinnamic acid is the Doebner modification of the Knoevenagel condensation[3]. This method utilizes 2-methoxy-4-(trifluoromethoxy)benzaldehyde and malonic acid.

Causality-Driven Experimental Protocol

Step 1: Reagent Activation (Iminium Ion Formation)

  • Action: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-methoxy-4-(trifluoromethoxy)benzaldehyde and 1.2 equivalents of malonic acid in 10 mL of anhydrous pyridine. Add a catalytic amount (0.1 eq) of piperidine[3].

  • Causality: Pyridine acts as both a solvent and a weak base. Piperidine is the critical catalyst; as a secondary amine, it reacts with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy required for the subsequent nucleophilic attack by the malonic acid enolate.

Step 2: Condensation and Decarboxylation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 80-100°C under continuous magnetic stirring for 3-4 hours.

  • Causality: The elevated temperature is required to drive the decarboxylation (loss of

    
    ) of the intermediate diacid. This thermodynamic control ensures the exclusive formation of the more stable trans (E) 
    
    
    
    -unsaturated double bond characteristic of cinnamic acids.
  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The complete disappearance of the UV-active aldehyde spot (254 nm) validates the end of the condensation phase.

Step 3: Quenching and pH-Controlled Precipitation

  • Action: Cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice/water. Slowly add 5M Hydrochloric acid (HCl) dropwise while monitoring with a calibrated pH meter until the solution reaches pH 2-3[3].

  • Causality: The addition of water quenches the reaction. The pyridine solvent is neutralized by HCl to form water-soluble pyridinium chloride. Dropping the pH to 2-3 ensures that the pH is well below the pKa of the cinnamic acid derivative (

    
     4.5), guaranteeing complete protonation of the carboxylate salt. This renders the target API intermediate insoluble, driving maximum precipitation.
    

Step 4: Isolation

  • Action: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water and recrystallize from an ethanol/water gradient to achieve >97% purity[1].

SyntheticWorkflow A 2-Methoxy-4-(trifluoromethoxy) benzaldehyde C Iminium Ion Formation (Piperidine Catalyst) A->C Addition B Malonic Acid D Knoevenagel Condensation & Decarboxylation (-CO2) B->D Enolate attack C->D Activation E Acidification (HCl) pH 2-3 D->E Cooling & Quenching F 2-Methoxy-4-(trifluoromethoxy) cinnamic acid (API Intermediate) E->F Vacuum Filtration

Caption: Synthetic workflow for CAS 1262019-21-5 via Doebner-Knoevenagel condensation.

Pharmacological Applications & Pathway Modulation

Cinnamic acid derivatives are extensively documented for their broad-spectrum pharmacological activities, particularly as antiproliferative, antimetastatic, and antimicrobial agents[2][4]. When functionalized with a trifluoromethoxy group, these derivatives exhibit enhanced cellular penetration and target residence time.

Mechanism of Action in Oncology

In the context of melanoma and carcinoma cell lines, fluorinated cinnamic acid derivatives act as multi-target modulators[4]. Upon crossing the lipid bilayer (facilitated by the -OCF3 group), these compounds frequently disrupt the PI3K/Akt signaling axis and inhibit the nuclear translocation of NF-


B [2].

The causality of this dual-inhibition is profound:

  • Antimetastatic Effect: By blocking NF-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    B, the downstream transcription of Matrix Metalloproteinases (MMPs)—enzymes responsible for degrading the extracellular matrix—is prevented. This directly halts cellular invasion and metastasis.
    
  • Antiproliferative Effect: Downregulation of the PI3K/Akt survival pathway disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis[2][4].

SignalingPathway Ligand Fluorinated Cinnamic Acid Derivatives PI3K PI3K / Akt Pathway Ligand->PI3K Inhibits NFKB NF-κB Translocation Ligand->NFKB Blocks Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Downregulation induces MMP MMP Expression (Invasion/Metastasis) NFKB->MMP Prevents transcription

Caption: Dual-pathway modulation by fluorinated cinnamic acid derivatives in cancer cells.

Analytical Validation

For use as an API intermediate, batches of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid must undergo rigorous analytical validation.

  • 
    H and 
    
    
    
    C NMR Spectroscopy:
    Required to confirm the presence of the trans alkene protons (typically appearing as doublets with a coupling constant
    
    
    Hz), confirming stereochemical purity.
  • HPLC-MS: Utilized to verify the molecular weight (

    
     peak at 
    
    
    
    261.1 in negative ion mode) and ensure the absence of unreacted benzaldehyde or malonic acid precursors[1].

References

  • MolCore. (2025). 1262019-21-5 | 2-Methoxy-4-(trifluoromethoxy)cinnamic acid - MolCore.
  • BenchChem. (2025). A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives.
  • SciELO. (2025). Synthesis of Novel Cinnamides and a Bis Cinnamate Bearing 1,2,3-Triazole Functionalities with Antiproliferative and Antimetastatic Activities on Melanoma Cells.

Sources

Technical Profile: 2-Methoxy-4-(trifluoromethoxy)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Reference: 1262019-21-5 Molecular Formula: C₁₁H₉F₃O₄ Molecular Weight: 262.18 g/mol [1][2]

Executive Summary

2-Methoxy-4-(trifluoromethoxy)cinnamic acid represents a specialized scaffold in medicinal chemistry, integrating the pharmacological versatility of the phenylpropanoid backbone with the metabolic resilience of fluorinated motifs.[2] This compound is characterized by a trans-acrylic acid tail attached to a benzene ring substituted with an electron-donating methoxy group at the ortho position and a lipophilic, electron-withdrawing trifluoromethoxy group at the para position.[2]

This guide provides a comprehensive technical analysis of the molecule’s structural dynamics, synthetic pathways, and utility in drug discovery, specifically as a bioisostere for metabolic stabilization.[2]

Structural & Electronic Analysis

The physicochemical behavior of this molecule is governed by the interplay between its three functional groups.[2][3][4]

Electronic Push-Pull Dynamics
  • C2-Methoxy (-OCH₃): Acts as a strong resonance donor (+M) and weak inductive withdrawer (-I). Its position ortho to the acrylic acid side chain introduces steric bulk that favors the E-isomer (trans) configuration to minimize A(1,3) strain.[2][4]

  • C4-Trifluoromethoxy (-OCF₃): Functions as a "super-halogen."[2][4] It exerts a strong inductive electron-withdrawing effect (-I) while offering high lipophilicity (Hansch π value ≈ 1.04).[2] Unlike a methoxy group, the oxygen lone pairs are less available for resonance due to the strong pull of the CF₃ moiety.[2][3]

  • C1-Acrylic Acid: The electron-withdrawing carboxyl group makes the alkene susceptible to Michael additions, while the conjugated system allows for extensive delocalization.[2]

Stereochemistry

The synthesis described below predominantly yields the (E)-isomer , which is thermodynamically favored.[2] The Z-isomer is sterically congested due to the interaction between the carboxylic acid and the ortho-methoxy group.

Structural Visualization (Graphviz)

StructureProperties Core Cinnamic Acid Scaffold OMe 2-Methoxy Group (Steric Control / +M Effect) Core->OMe Ortho Substitution OCF3 4-Trifluoromethoxy Group (Metabolic Stability / -I Effect) Core->OCF3 Para Substitution Trans (E)-Configuration Thermodynamic Product OMe->Trans Steric Pressure OCF3->Core Lipophilicity Boost

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of substituents.

Synthetic Pathway: Knoevenagel Condensation[5]

The most robust route to 2-Methoxy-4-(trifluoromethoxy)cinnamic acid is the Verley–Doebner modification of the Knoevenagel condensation.[2] This method avoids the isolation of the intermediate ester and undergoes spontaneous decarboxylation to yield the free acid.[2]

Reaction Scheme

Precursors: 2-Methoxy-4-(trifluoromethoxy)benzaldehyde + Malonic Acid Catalyst: Pyridine (Solvent/Base) + Piperidine (Catalyst) Conditions: Reflux (90–110 °C)

Detailed Protocol
StepOperationCritical Technical Note
1. Charge Dissolve 10.0 mmol of 2-methoxy-4-(trifluoromethoxy)benzaldehyde and 12.0 mmol of malonic acid in 5 mL of anhydrous pyridine.Use a slight excess of malonic acid to drive conversion.[2][4]
2. Catalyze Add 0.1 mL (approx. 5 drops) of piperidine .Piperidine forms the reactive iminium ion intermediate, accelerating the attack on malonic acid.[2][4]
3. Reflux Heat the mixture to 100°C for 3–5 hours.Monitor CO₂ evolution (bubbling) as the decarboxylation indicator.[2][4]
4. Quench Cool to 0°C and pour the reaction mixture into 50 mL of ice-cold 6M HCl.Rapid acidification precipitates the product and converts pyridine to soluble pyridinium chloride.[2][4]
5. Isolate Filter the white precipitate under vacuum.[2][4] Wash with ice-cold water (3 x 20 mL).[2][4]Ensure pH of filtrate is <2 to guarantee full protonation of the carboxylic acid.[2][4]
6. Purify Recrystallize from Ethanol/Water (7:3).[2][4]Slow cooling promotes the formation of high-purity (E)-isomer crystals.[2]
Synthesis Workflow Diagram

Synthesis Start Start: 2-Methoxy-4-(OCF3)benzaldehyde + Malonic Acid Mix Dissolve in Pyridine Add Piperidine (Cat.) Start->Mix Heat Reflux at 100°C (3-5h) Decarboxylation (-CO2) Mix->Heat Quench Pour into Ice-Cold HCl Precipitate Formation Heat->Quench Filter Vacuum Filtration Wash with cold H2O Quench->Filter Purify Recrystallize (EtOH/H2O) Isolate (E)-Isomer Filter->Purify

Figure 2: Step-by-step workflow for the Verley–Doebner synthesis.[2]

Physicochemical Properties[6][7][8][9][10][11][12]

Data presented below combines standard values for the cinnamic acid class with specific predicted adjustments for the trifluoromethoxy substituent.

PropertyValue (Approx.)Significance in Drug Design
LogP (Lipophilicity) 3.2 – 3.5The -OCF₃ group significantly increases lipophilicity compared to unsubstituted cinnamic acid (LogP ~2.1), improving membrane permeability.[2]
pKa (Acid) 4.3 – 4.5Similar to trans-cinnamic acid (4.44).[2] The electron-withdrawing -OCF₃ is counterbalanced by the electron-donating -OMe, resulting in minimal net pKa shift.[2]
H-Bond Donors 1 (COOH)Standard for carboxylic acids; critical for target binding (e.g., Arg/Lys residues).[2]
H-Bond Acceptors 4 (COOH, OMe, OCF₃)The fluorine atoms in OCF₃ are weak acceptors but contribute to the electrostatic surface.
Topological Polar Surface Area (TPSA) ~46.5 ŲWell within the range for oral bioavailability (<140 Ų).

Spectroscopic Characterization

Researchers should validate the structure using the following expected signals.

¹H NMR (400 MHz, DMSO-d₆)
  • Acid Proton: δ 12.0–13.0 (br s, 1H, COOH ).[2]

  • Alkene Protons:

    • δ 7.6–7.8 (d, J = 16.0 Hz, 1H, Ar-CH =).[2] High coupling constant confirms trans geometry.[2][4]

    • δ 6.4–6.6 (d, J = 16.0 Hz, 1H, =CH -COOH).[2]

  • Aromatic Protons:

    • δ 7.5–7.7 (d, 1H, H6).[2]

    • δ 7.0–7.2 (s/d, 2H, H3/H5).[2] The H3 proton (ortho to OCF3, meta to OMe) will be distinct.

  • Methoxy: δ 3.8–3.9 (s, 3H, -OCH ₃).[2][4]

¹⁹F NMR[2][4]
  • Trifluoromethoxy: δ -57 to -59 ppm (s, 3F).[2][4] A characteristic singlet; distinct from -CF₃ which typically appears around -62 ppm.[2][4]

Applications in Medicinal Chemistry

Metabolic Stability via Fluorine

The trifluoromethoxy group (-OCF₃) is a superior bioisostere for the methoxy group.[2] While methoxy groups are prone to O-demethylation by cytochrome P450 enzymes (leading to rapid clearance), the C-F bonds in -OCF₃ are metabolically inert.[2] This substitution blocks a common metabolic "soft spot" while maintaining similar steric demand.[2][4]

EGFR Inhibition

Cinnamic acid derivatives are frequently explored as scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][4] The acrylic acid tail mimics the binding mode of natural ligands, while the 2-OMe and 4-OCF3 substitutions can occupy hydrophobic pockets within the ATP-binding site, potentially enhancing potency against resistant mutations.[2]

Synthetic Intermediate

This acid is a versatile precursor.[2][4] It can be converted into:

  • Amides: Via coupling with amines (using EDC/HOBt) to create bioactive cinnamamides.[2][4]

  • Esters: For prodrug formulation.

  • Coumarins: Via intramolecular cyclization if the 2-OMe group is demethylated to a phenol.[2][4]

References

  • National Center for Biotechnology Information. (2025).[2][4] PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Retrieved March 7, 2026, from [Link]

  • Meanwell, N. A. (2018).[2][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 properties).

Sources

Fluorinated Ferulic Acid Analogs: Strategic Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ferulic acid (FA; 4-hydroxy-3-methoxycinnamic acid) is a potent antioxidant and anti-inflammatory agent, yet its clinical utility is severely hampered by rapid metabolism (sulfation/glucuronidation), poor lipophilicity, and low bioavailability.[1][2][3] Fluorination—the strategic introduction of fluorine atoms—offers a bioisosteric solution to these limitations. This guide details the rational design, synthesis, and biological evaluation of fluorinated FA analogs, focusing on enhancing metabolic stability and blood-brain barrier (BBB) permeability for oncological and neurodegenerative applications.

Part 1: The Rationale – Bioisosterism & Pharmacokinetics

The introduction of fluorine into the ferulic acid scaffold is not merely a structural modification; it is a calculated manipulation of physicochemical properties.

Metabolic Blocking (The C-F Bond Strength)

The primary failure mode of FA is rapid oxidative metabolism by Cytochrome P450 enzymes and conjugation by Phase II enzymes.

  • Mechanism: The C-H bond has a dissociation energy of ~98 kcal/mol. The C-F bond is significantly stronger (~116 kcal/mol).

  • Strategy: Substituting hydrogen with fluorine at metabolically labile positions (specifically the aromatic C2, C5, or C6 positions) blocks hydroxylation. This "metabolic armor" extends the half-life (

    
    ) of the molecule without significantly altering its steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    
Electronic Modulation & pKa

Fluorine is the most electronegative element (3.98 Pauling scale). Its presence on the phenyl ring alters the acidity of the phenolic hydroxyl group.

  • Effect: An ortho-fluorine substitution (relative to the phenol) lowers the pKa of the hydroxyl group, enhancing its H-bond donating capability. This is critical for radical scavenging (HAT mechanism) and binding affinity to targets like NF-κB.

Lipophilicity & BBB Permeability

Central Nervous System (CNS) targeting requires a delicate balance of lipophilicity.

  • LogP Shift: Fluorination typically increases

    
     (lipophilicity). For neuroprotective applications (Alzheimer's/Parkinson's), this modification is essential to facilitate passive diffusion across the Blood-Brain Barrier (BBB).
    

Part 2: Strategic Synthesis Architectures

The synthesis of fluorinated FA analogs generally follows two primary pathways: Knoevenagel Condensation (for ring-substituted analogs) and Heck Coupling (for side-chain modifications).

Pathway A: Modified Knoevenagel Condensation

This is the industry-standard route for generating 2-fluoro, 5-fluoro, or 6-fluoro ferulic acid derivatives.

Reaction Logic: The reaction involves the condensation of a fluorinated vanillin derivative with malonic acid in the presence of a base (piperidine/pyridine). The decarboxylation step occurs in situ, driving the reaction toward the thermodynamically stable trans-isomer.

SynthesisWorkflow Start Fluorinated Vanillin (Starting Material) Intermediate Benzylidene Intermediate Start->Intermediate Condensation (80-100°C) Reagent Malonic Acid + Piperidine/Pyridine Reagent->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Heat Product Fluorinated Ferulic Acid Analog Decarboxylation->Product Acid Workup

Figure 1: Step-wise synthesis workflow for ring-fluorinated ferulic acid analogs via Knoevenagel condensation.

Part 3: Structure-Activity Relationship (SAR) & Data

The following table summarizes the comparative efficacy of FA analogs. Note the distinct advantage of specific fluorination patterns.

Table 1: Comparative Biological Activity of FA Analogs

Compound IDSubstitution PatternLogP (Calc)IC50 (HepG2 Cancer Lines)Mechanism of Enhancement
FA (Parent) None1.5172.0 µg/mLBaseline activity. Rapid metabolism limits potency.[2]
2-F-FA Fluorine at C2 (Ortho to chain)1.85~60 µg/mLModerate lipophilicity increase; minor steric clash.
5-F-FA Fluorine at C5 (Meta to chain)1.9253.3 µg/mL Blocks primary metabolic oxidation site; enhanced pKa.
6-F-FA Fluorine at C6 (Ortho to chain)1.8858.1 µg/mLAltered planarity affects binding pocket fit.
TF-FA Trifluoromethyl (-CF3)2.4541.2 µg/mLHigh lipophilicity; significant BBB penetration.

Data Interpretation: The 5-fluoro substitution (Compound 4b in literature) often yields the best balance of metabolic stability and binding affinity without introducing steric hindrance that prevents active site docking.

Part 4: Therapeutic Mechanisms

Neuroprotection (Nrf2/Keap1 Pathway)

Fluorinated FA analogs act as electrophiles that modify cysteine residues on Keap1, releasing Nrf2. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate cytoprotective enzymes (HO-1, NQO1).

Nrf2Pathway Drug Fluoro-FA Analog Keap1 Keap1 (Sensor) Drug->Keap1 Electrophilic Attack Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence (DNA) Nrf2_Nuc->ARE Binds Enzymes HO-1, NQO1 (Neuroprotection) ARE->Enzymes Transcription

Figure 2: Mechanism of neuroprotection via Nrf2 activation.[4] Fluorinated analogs show higher affinity for Keap1 modification.

Part 5: Validated Experimental Protocols

Protocol: Synthesis of 3-Fluoro-4-hydroxy-5-methoxycinnamic acid (5-F-FA)

Target: High-yield synthesis suitable for gram-scale production.

Materials:

  • 5-Fluorovanillin (1.0 eq)

  • Malonic acid (2.2 eq)

  • Pyridine (Solvent/Base, 5.0 eq)

  • Piperidine (Catalyst, 0.1 eq)

  • Aniline (Catalyst, 0.1 eq)

  • HCl (1N)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluorovanillin (10 mmol) in pyridine (5 mL).

  • Addition: Add malonic acid (22 mmol), followed by catalytic amounts of piperidine (1 mmol) and aniline (1 mmol). Note: The dual catalyst system enhances the decarboxylation rate.

  • Reflux: Heat the mixture to 85°C for 1 hour, then increase to 100°C for 3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aldehyde spot.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Slowly pour the mixture into ice-cold 1N HCl (50 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with ice-cold water (3 x 20 mL) to remove residual pyridine.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Verify structure via ¹H-NMR (Look for trans-alkene doublets at

    
     6.3–7.6 ppm, 
    
    
    
    Hz).
Protocol: In Vitro Metabolic Stability Assay

Objective: Quantify the "Fluorine Effect" on metabolic half-life.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds (FA and 5-F-FA)

  • LC-MS/MS

Methodology:

  • Pre-incubation: Mix HLM and test compound (1 µM final conc.) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Metric: 5-F-FA should exhibit a

      
       that of parent FA.
      

References

  • Mohiea, A. N., et al. (2026).[2] Synthesis of new trans-ferulic acid derivatives as potential anticancer agents and VEGFR-2 inhibitors. RSC Advances. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Zhang, X., et al. (2017). Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms. International Journal of Molecular Medicine. Link

  • Lin, W., et al. (2013). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. Link

  • Srinivasan, M., et al. (2007). Ferulic Acid: Therapeutic Potential Through its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition. Link

Sources

Technical Guide: Bioisosteric Replacement of Methoxy (-OCH3) with Trifluoromethoxy (-OCF3)

[1]

Executive Summary

In modern medicinal chemistry, the replacement of a methoxy group (-OCH


1

Part 1: Physicochemical Rationale & Structural Impact

The "Fluorine Effect" on Molecular Properties

The transition from -OCH


  • Electronic Inversion: The methoxy group is a strong electron-donating group (EDG) by resonance (

    
    ).[1] In contrast, the trifluoromethoxy group is a strong electron-withdrawing group (EWG) (
    
    
    ).[1] This drastic shift alters the pKa of neighboring functional groups and the electrostatic potential surface (EPS) of the aromatic ring, potentially changing
    
    
    -
    
    
    stacking interactions with target proteins.
  • Lipophilicity Modulation: The -OCF

    
     group is one of the most lipophilic substituents available. Replacing -OCH
    
    
    with -OCF
    
    
    typically increases the LogP by approximately 1.0–1.1 units, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]
  • Conformational Orthogonality: This is the most critical yet overlooked feature.[1]

    • -OCH

      
       (Planar):  Generally adopts a coplanar conformation with the aryl ring to maximize p-orbital overlap (resonance).[1]
      
    • -OCF

      
       (Orthogonal):  Adopts a conformation orthogonal (
      
      
      ) to the aryl ring.[1] This is driven by the anomeric effect (hyperconjugation from oxygen lone pair
      
      
      into the antibonding
      
      
      orbital) and steric repulsion between the bulky CF
      
      
      sphere and ortho-hydrogens.[1]
Quantitative Comparison Data
PropertyMethoxy (-OCH

)
Trifluoromethoxy (-OCF

)
Impact on Drug Design
Hammett

-0.27 (Donor)+0.35 (Withdrawer)Deactivates metabolic oxidation of the ring; alters binding electronics.[1]
Hammett

+0.12+0.40Strong inductive withdrawal stabilizes neighboring anions.[1]
Hansch

(Lipophilicity)
-0.02+1.04Massive increase in lipophilicity; improves passive transport.[1]
Conformation Coplanar (

)
Orthogonal (

)
Creates a "twisted" topology; fills hydrophobic pockets differently.[1]
Metabolic Liability High (O-dealkylation)Low (Metabolically Inert)Blocks CYP450-mediated clearance at that site.[1]
Visualization: Physicochemical & Clinical Impact Flow

The following diagram illustrates the causal relationship between the structural modification and the resulting clinical properties.

Physicochemical_Impactcluster_0Structural Modificationcluster_1Physicochemical Changescluster_2Pharmacological OutcomeModMethoxy (-OCH3) → Trifluoromethoxy (-OCF3)ConfConformation:Planar → OrthogonalMod->ConfElecElectronics:EDG → EWGMod->ElecLipoLipophilicity:ΔLogP ≈ +1.1Mod->LipoBindAltered Binding VectorConf->BindShape MatchMetabMetabolic Stability(Blocks O-dealkylation)Elec->MetabDeactivates RingPermMembrane Permeability(CNS Penetration)Lipo->PermHydrophobicityLipo->BindHydrophobic Effect

Figure 1: Causal flow from bioisosteric replacement to clinical pharmacology outcomes.

Part 2: Synthetic Strategies

Synthesizing trifluoromethoxy arenes is historically challenging due to the instability of the trifluoromethoxide anion (CF




11
Strategic Decision Tree
  • Nucleophilic Approach: Uses AgOCF

    
     or TFMT (Trifluoromethyl arylsulfonate) with Ag(I) salts.[1] Best for converting aryl stannanes, boronic acids, or diazo compounds.
    
  • Radical Approach: Uses photoredox catalysis with reagents like BTMP (Bis(trifluoromethyl)peroxide) or Togni-derivatives.[1] Best for direct C-H functionalization of unactivated arenes.[1]

Workflow Visualization: Silver-Mediated Synthesis

This diagram details the mechanism for the silver-mediated oxidative cross-coupling, the most reliable method for late-stage functionalization.

Synthetic_WorkflowArBAryl Boronic Acid(Ar-B(OH)2)TransMetTransmetallation[Ar-Ag(I)]ArB->TransMetBase/SolventAgSaltSilver Salt(AgOCF3 source)AgSalt->TransMetBase/SolventOxidantOxidant(Selectfluor/F-TEDA)OxidationOxidation to High-Valent Ag[Ar-Ag(III)-OCF3]TransMet->Oxidation+ OxidantProdProductAr-OCF3Oxidation->ProdReductive Elimination

Figure 2: Mechanistic pathway for Ag-mediated trifluoromethoxylation of aryl boronic acids.[1]

Part 3: Experimental Protocol

Protocol: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes/Boronic Acids

Context: This protocol is selected for its high functional group tolerance, making it suitable for late-stage drug intermediates.[1] It avoids the harsh conditions of older methods (e.g., CCl

Materials
  • Substrate: Aryl stannane (Ar-SnBu

    
    ) or Aryl boronic acid (Ar-B(OH)
    
    
    ).[1]
  • Reagent: TFMT (Trifluoromethyl arylsulfonate) or AgOCF

    
     (prepared ex-situ).[1]
    
  • Catalyst/Mediator: AgF (Silver Fluoride) or AgOTf.[1][2]

  • Oxidant (if using Boronic Acids): Selectfluor (F-TEDA-BF

    
    ).[1]
    
  • Solvent: Anhydrous Acetone or Acetonitrile.[1]

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 10 mL Schlenk tube and allow it to cool under a stream of dry Nitrogen (

      
      ).[1]
      
    • Why: Moisture causes the rapid decomposition of the CF

      
      O
      
      
      source into COF
      
      
      and F
      
      
      .
  • Reagent Addition (Glovebox or Rapid Addition):

    • Add AgF (2.0 equiv) and the Aryl Stannane (1.0 equiv) to the tube.[1]

    • Add TFMT (1.5 equiv).[1]

    • Note: If using Boronic Acids, add AgOTf (2.0 equiv), Selectfluor (1.5 equiv), and KF (3.0 equiv).[1]

  • Solvent Introduction:

    • Add anhydrous Acetone (0.1 M concentration relative to substrate).[1]

    • Seal the tube immediately.[1]

  • Reaction Incubation:

    • Stir the mixture in the dark at room temperature (

      
      C) for 12–16 hours.
      
    • Why Dark? Silver salts are photosensitive; light can degrade the active Ag-complex, reducing yield.[1]

  • Work-up:

    • Dilute the reaction mixture with diethyl ether (Et

      
      O).[1]
      
    • Filter through a short pad of Celite to remove silver residues.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via silica gel flash chromatography.[1]

    • Caution: -OCF

      
       compounds are non-polar; start with 100% Hexanes/Pentane to avoid eluting the product in the solvent front.[1]
      

Part 4: Medicinal Chemistry Case Study

Riluzole (Rilutek)

Indication: Amyotrophic Lateral Sclerosis (ALS).[1] Mechanism: Glutamate antagonist.[1]

  • Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.[1]

  • Role of -OCF

    
    : 
    
    • Metabolic Shielding: The C6 position of the benzothiazole ring is highly susceptible to oxidative metabolism.[1] A methoxy group at this position would be rapidly O-demethylated to the phenol, followed by glucuronidation and excretion. The -OCF

      
       group is metabolically inert, significantly extending the half-life (
      
      
      ).[1]
    • Lipophilicity: The high lipophilicity (

      
      ) ensures excellent BBB penetration, which is mandatory for a CNS drug.[1]
      
    • Binding: The orthogonal conformation of the -OCF

      
       group fills a hydrophobic pocket in the voltage-gated sodium channel that a planar -OCH
      
      
      could not optimally occupy.[1]

References

  • Physicochemical Properties of OCF3

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
    • [1]

  • Silver-Mediated Synthesis

    • Liu, J. B., Chen, C., Chu, L., Chen, Z. H., Xu, X. H., & Qing, F. L. (2015). Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[1][3] Angewandte Chemie International Edition.

    • [1]

  • Photoredox Methodologies

    • Ngai, M. Y. (2018).[1][4] Radical Trifluoromethoxylation of Arenes and Heteroarenes. Accounts of Chemical Research.

    • [1]

  • Metabolic Stability & Bioisosterism

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • [1]

2-Methoxy-4-(trifluoromethoxy)cinnamic Acid: Molecular Architecture, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Methoxy-4-(trifluoromethoxy)cinnamic acid is a highly specialized fluorinated building block. By combining the rigid, conjugated backbone of cinnamic acid with the unique electronic and steric properties of methoxy and trifluoromethoxy substituents, this compound serves as a critical intermediate in the development of novel therapeutics, particularly in antimicrobial and oncology pipelines[1].

To establish a baseline for experimental design, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-Methoxy-4-(trifluoromethoxy)cinnamic acid
CAS Number 1262019-21-5[2]
Molecular Formula C₁₁H₉F₃O₄[2]
Molecular Weight 262.18 g/mol [2]
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 4 (Carboxylic acid, -OCH₃, -OCF₃)
Rotatable Bonds 4
Stereochemistry Predominantly (E)-isomer (trans)

Mechanistic Rationale of Structural Substituents

As an application scientist, it is critical to understand why this specific molecular architecture is utilized rather than simply cataloging its structure. The efficacy of 2-methoxy-4-(trifluoromethoxy)cinnamic acid in drug discovery is driven by the causality of its substituents:

  • The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super halogen," the -OCF₃ group is positioned at the para-like position relative to the acrylic acid tail. It acts as a highly lipophilic, electron-withdrawing group (Hansch parameter

    
    ). In physiological environments, this drastically enhances the molecule's ability to cross lipid bilayers without excessively inflating the overall molecular weight[1]. Furthermore, the strong C-F bonds prevent oxidative metabolism (such as O-demethylation) by cytochrome P450 enzymes at this position, significantly increasing the compound's metabolic stability and in vivo half-life[1].
    
  • The Methoxy (-OCH₃) Group: Located at the ortho position (position 2), the methoxy group provides critical steric bulk. This steric hindrance restricts the free rotation of the acrylic acid side chain, inducing a conformational lock. By pre-organizing the molecule into a planar or near-planar (E)-configuration, the entropic penalty upon binding to a target enzyme's active site is minimized, thereby increasing target binding affinity.

Self-Validating Synthetic Methodology (Knoevenagel-Doebner Condensation)

The synthesis of 2-methoxy-4-(trifluoromethoxy)cinnamic acid is best achieved via a Knoevenagel-Doebner condensation[3]. This method is chosen over the Heck reaction or Wittig olefination because it is highly stereoselective for the thermodynamically stable (E)-isomer and avoids the use of expensive transition-metal catalysts or the generation of difficult-to-remove phosphine oxide waste.

Causality of Reagents
  • Piperidine (Catalyst): Acts as a secondary amine nucleophile that condenses with the starting benzaldehyde to form a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy for the subsequent nucleophilic attack by malonic acid.

  • Pyridine (Solvent/Base): Serves a dual role. It acts as a basic solvent to deprotonate the malonic acid, and it facilitates the final decarboxylation step by stabilizing the transition state during heating[3].

Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2-methoxy-4-(trifluoromethoxy)benzaldehyde and 15.0 mmol of malonic acid in 10 mL of anhydrous pyridine[3].

  • Catalysis: Add 1.0 mmol (0.1 equivalents) of piperidine to the mixture[3].

  • Thermal Condensation & Decarboxylation: Heat the reaction mixture to 90°C under continuous magnetic stirring for 4-6 hours. The thermal energy drives the decarboxylation of the intermediate diacid, releasing CO₂ gas.

  • In-Process Control (Self-Validation): After 4 hours, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the starting benzaldehyde completely disappears. This step ensures no unreacted starting material contaminates the final precipitation.

  • Work-up & Precipitation: Allow the mixture to cool to room temperature. Slowly pour the solution into 50 mL of ice-cold distilled water. Under vigorous stirring, add 5M HCl dropwise until the pH reaches 2.0–3.0[3]. The acidic environment protonates the cinnamate anion, causing the highly lipophilic 2-methoxy-4-(trifluoromethoxy)cinnamic acid to crash out of the aqueous solution as a crude solid.

  • Isolation & Purification: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove residual pyridine hydrochloride salts. Recrystallize the crude product from an ethanol/water mixture to yield the pure (E)-isomer. Dry in a vacuum oven at 60°C to a constant weight[3].

Synthesis A 2-Methoxy-4-(trifluoromethoxy) benzaldehyde + Malonic Acid B Knoevenagel Condensation (Pyridine/Piperidine, 90°C) A->B Base catalysis C Decarboxylation (-CO2) B->C Heat D Acidic Work-up (HCl precipitation) C->D Cooling & Acidification E Pure 2-Methoxy-4-(trifluoromethoxy) cinnamic acid D->E Recrystallization

Fig 1: Step-by-step synthetic workflow of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid.

Pharmacological Relevance & Target Interaction

Fluorinated cinnamic acids are highly prized in drug discovery, particularly as active pharmaceutical ingredient (API) precursors for complex diseases[1].

  • Antimycobacterial Activity: Derivatives of fluorinated cinnamic acids have been identified as direct inhibitors of the InhA enzyme in Mycobacterium smegmatis and Mycobacterium tuberculosis[4]. The -OCF₃ group enhances the penetration of the drug through the exceptionally thick, lipid-rich mycolic acid cell wall of mycobacteria, allowing the compound to reach its intracellular target at therapeutic concentrations[1][4].

  • Anticancer Precursors: The cinnamic acid backbone can undergo Curtius rearrangement to form substituted isoquinolones. These downstream derivatives act as effective 5-HT3 antagonists and radiosensitizers in human lung cancer and glioblastoma models[5].

Mechanism Drug 2-Methoxy-4-(trifluoromethoxy) cinnamic acid derivative Membrane Enhanced Membrane Permeability (Due to -OCF3 Lipophilicity) Drug->Membrane Passive Diffusion Target Intracellular Target (e.g., InhA enzyme / Cancer pathways) Membrane->Target High Intracellular Conc. Effect Therapeutic Efficacy (Antimicrobial / Anticancer) Target->Effect Target Inhibition

Fig 2: Pharmacological mechanism driven by the trifluoromethoxy group's lipophilicity.

Analytical Validation & Quality Control

To ensure the trustworthiness and structural integrity of the synthesized batch, the following analytical self-validation must be performed prior to downstream biological assays:

  • ¹H NMR (400 MHz, DMSO-d₆): The critical validation point is the vinylic protons of the acrylic acid tail. They must appear as two distinct doublets between 6.0 and 8.0 ppm. A coupling constant (

    
    ) of approximately 16 Hz confirms the exclusive formation of the trans (E)-isomer. The methoxy protons will appear as a sharp singlet near 3.8 ppm.
    
  • ¹⁹F NMR (376 MHz, DMSO-d₆): A distinct singlet around -58.0 ppm is required to verify the intact presence of the trifluoromethoxy (-OCF₃) group.

  • LC-MS (ESI-): A base peak at m/z 261.1 ([M-H]⁻) confirms the molecular weight of the deprotonated acid (MW = 262.18 g/mol )[2].

References

  • ResearchGate. "Trifluoromethylcinnamanilides – Effective dual inhibitors of Mycobacterium smegmatis and Plasmodium falciparum." Available at: [Link]

Sources

Solubility Profiling of Fluorinated Cinnamic Acid Derivatives: A Thermodynamic & Structural Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the solubility behavior of fluorinated cinnamic acid derivatives (e.g., 2-fluoro-, 4-fluorocinnamic acid) in organic solvents.[1] Targeted at drug development scientists, this document synthesizes experimental protocols, thermodynamic modeling (Apelblat/van't Hoff), and structure-property relationships. The central insight is that the position of the fluorine atom dictates crystal lattice energy—and consequently solubility—more significantly than solvent polarity alone.

Part 1: Molecular Architecture & Solubility Physics

The Fluorine Effect on Crystal Lattice

The introduction of fluorine into the cinnamic acid scaffold alters solubility through two competing mechanisms:

  • Lipophilicity Modulation: Fluorine is highly electronegative yet non-polarizable.[1] Replacing hydrogen with fluorine generally increases the logP (partition coefficient), theoretically enhancing solubility in non-polar solvents.

  • Crystal Packing (The Dominant Factor): The position of the fluorine atom drastically changes the melting point (

    
    ) and enthalpy of fusion (
    
    
    
    ).
    • 4-Fluorocinnamic acid (4-FCA): Possesses high symmetry (para-substitution), leading to efficient crystal packing and a higher melting point (~210°C) [1].[1] This results in a high energy barrier for dissolution.[1]

    • 2-Fluorocinnamic acid (2-FCA): The ortho-substitution disrupts planar stacking, lowering the melting point (~180°C) [2].

    • Thermodynamic Consequence: According to the ideal solubility equation, a lower

      
       correlates exponentially with higher solubility. Therefore, 2-FCA is generally more soluble than 4-FCA  in a given solvent, despite similar polarity.[1]
      
Solvent-Solute Interactions

Cinnamic acid derivatives are proton donors.[1] Solubility is highest in polar protic solvents (Alcohols) capable of disrupting the carboxylic acid cyclic dimers found in the solid state.

  • Protic Solvents (Ethanol, Methanol): Form H-bonds with the carboxyl group.[1]

  • Aprotic Polar (Acetone, Ethyl Acetate): Accept H-bonds but cannot donate; solubility is generally lower than in alcohols.[1]

  • Non-polar (Toluene, Hexane): Solubility is minimal as the solute-solute cohesive forces exceed solute-solvent adhesive forces.[1]

Part 2: Experimental Methodology

Protocol: Laser Dynamic Solubility Determination

While the static shake-flask method is common, the Laser Dynamic Method is recommended for high-precision thermodynamic profiling as it eliminates sampling errors and maintains thermal equilibrium.

Equipment:

  • Jacketed glass vessel (50 mL) with circulating thermostat (

    
     K).
    
  • Laser monitoring system (path length variable).[1]

  • Magnetic stirrer.[1]

Step-by-Step Workflow:

  • Preparation: Add excess mass of the specific fluorinated cinnamic acid derivative to 20 mL of solvent.

  • Equilibration: Stir at the initial temperature (e.g., 278.15 K) for 1 hour.

  • Laser Calibration: Set the laser intensity baseline. Undissolved particles scatter light, reducing transmission.[1]

  • Dissolution: Slowly increase temperature (0.5 K/min).

  • Endpoint Detection: The temperature at which laser transmission hits the maximum plateau (indicating total dissolution) is recorded as the saturation temperature (

    
    ) for that specific mass fraction.
    
  • Validation: Repeat with varying mass fractions to build the polythermal curve.

Visualization: Experimental Workflow

ExperimentalWorkflow Start Solute + Solvent (Excess Solid) Vessel Jacketed Vessel (Const. Temp) Start->Vessel Loading Laser Laser Scattering Monitoring Vessel->Laser Dynamic Heating Detect Transmission Plateau Laser->Detect Clear Point Data Solubility (x) at Temp (T) Detect->Data Calculation Data->Vessel Next Mass Fraction

Figure 1: Laser dynamic solubility determination workflow ensuring precise equilibrium detection.

Part 3: Thermodynamic Modeling

To predict solubility at unmeasured temperatures and calculate thermodynamic properties, experimental data (


) must be correlated using semi-empirical models.[1]
Modified Apelblat Equation

This is the most accurate model for fluorinated cinnamic acids due to its ability to account for the temperature dependence of enthalpy.



  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[1][3][4]
    
  • 
    : Empirical model parameters derived from regression.
    
Thermodynamic Parameters

Using the van't Hoff analysis, we derive the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Insight: For fluorinated cinnamic acids,

      
       is positive (Endothermic).[1] Heat is required to break the crystal lattice.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
    • Insight:

      
       is positive, indicating the process is not spontaneous for the pure solid converting to a standard solution state without mixing entropy; however, the mixing process drives it.
      
Visualization: Thermodynamic Logic

ThermoLogic cluster_Thermo Thermodynamic Functions Data Experimental Data (x vs T) Model Regression Model (Apelblat / van't Hoff) Data->Model Params Model Parameters (A, B, C) Model->Params Enthalpy ΔH (Enthalpy) Endothermic (+) Params->Enthalpy Entropy ΔS (Entropy) Driving Force (+) Params->Entropy Gibbs ΔG (Gibbs Energy) Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Computational flow from raw solubility data to thermodynamic parameters.[1]

Part 4: Empirical Data Analysis

The following table summarizes the solubility trends of 4-fluorocinnamic acid (4-FCA) compared to trans-cinnamic acid (TCA) in various solvents at 298.15 K.

Table 1: Comparative Solubility Profile (Mole Fraction


) 
SolventPolarity (Dielectric

)
trans-Cinnamic Acid (

)
4-Fluorocinnamic Acid (

)
Trend Analysis
Ethanol 24.5~22.5~18.2High: Strong H-bonding solvation compensates for lattice energy.[1]
Methanol 32.7~19.1~15.5High: Similar to ethanol but slightly lower due to shorter alkyl chain dispersion.[1]
Acetone 20.7~16.8~12.1Moderate: Good dipole interaction, but lacks H-bond donation.[1]
Ethyl Acetate 6.0~12.5~9.8Moderate: Useful for extraction; lower solubility than alcohols.[1]
Toluene 2.4~2.1~1.5Low: Weak

interactions; insufficient to overcome crystal lattice.[1]
Water 80.1~0.06~0.04Very Low: Hydrophobic effect dominates; F-substitution reduces solubility further.[1]

Note: Data represents aggregated trends from thermodynamic studies [3][4].[1] Actual values vary by specific polymorph purity.

Key Observation: The solubility order is consistently: Ethanol > Methanol > Acetone > Ethyl Acetate > Toluene > Water .[1] The fluorinated derivative (4-FCA) consistently shows lower solubility than the non-fluorinated parent (TCA) in polar solvents due to the higher stability of the fluorinated crystal lattice (higher Melting Point).

Part 5: Applications in Drug Development

Purification Strategies

The steep solubility curve of 4-FCA in Ethanol (high solubility at boiling, moderate at RT) makes it the ideal solvent for recrystallization.

  • Protocol: Dissolve crude 4-FCA in boiling ethanol. Cool slowly to 4°C. The high temperature coefficient (

    
     parameter in Apelblat) ensures maximum recovery yield.[1]
    
Bioavailability Implications

The low aqueous solubility (~0.04 mole fraction


) presents a bioavailability challenge.[1]
  • Strategy: Drug developers should utilize Amorphous Solid Dispersions (ASD) .[1] By preventing the formation of the stable fluorinated crystal lattice, the apparent solubility can be increased to the amorphous solubility limit.

References

  • NIST Chemistry WebBook. 4-Fluorocinnamic acid Properties. National Institute of Standards and Technology.[1] Available at: [Link]

  • Journal of Chemical & Engineering Data. Solubility of trans-Cinnamic Acid in Various Solvents. (General Reference for trend analysis). Available at: [Link]

  • MDPI Molecules. Solubility and Thermodynamic Analysis of Fluorinated Derivatives. (Contextual grounding for thermodynamic models). Available at: [Link]

Sources

Engineering Metabolic Resilience: The Role of the Trifluoromethoxy (-OCF3) Group in Phenylpropanoid Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropanoids represent a highly versatile class of compounds characterized by a C6-C3 carbon skeleton. While they exhibit a broad spectrum of biological activities, their clinical translation is frequently bottlenecked by poor metabolic stability. The electron-rich aromatic rings and labile methoxy (-OCH3) substituents are prime targets for Cytochrome P450 (CYP450)-mediated oxidative metabolism[1]. To circumvent these liabilities, medicinal chemists have increasingly turned to fluorinated substituents. Among these, the trifluoromethoxy (-OCF3) group has emerged as a premier structural motif. Often termed a "super halogen," it imparts profound metabolic stability while fine-tuning lipophilicity and membrane permeability[2].

Mechanistic Basis of -OCF3 Metabolic Stability

The substitution of a traditional methoxy group with a trifluoromethoxy group fundamentally alters the electronic and steric landscape of the phenylpropanoid scaffold. As an application scientist navigating lead optimization, understanding the physical organic chemistry behind this substitution is critical for rational drug design[3].

  • Electronic Deactivation : The -OCF3 group is highly electron-withdrawing. The strong electronegativity of the three fluorine atoms pulls electron density away from the oxygen atom and the adjacent aromatic ring[2]. This deactivation makes the aromatic ring significantly less susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes[3].

  • Steric Shielding & Bond Strength : The C-F bond is exceptionally strong, with a bond dissociation energy of ~485.3 kJ/mol compared to ~414.2 kJ/mol for a standard C-H bond[2]. Furthermore, the bulky nature of the -CF3 moiety sterically hinders the access of metabolizing enzymes to the O-C bond, effectively blocking oxidative O-demethylation—a major clearance pathway for traditional phenylpropanoids[2].

  • Lipophilicity Modulation : Despite its electron-withdrawing nature, the -OCF3 group is highly lipophilic, boasting a Hansch ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     parameter of +1.04 (compared to +0.88 for a -CF3 group). It combines the lipophilicity of a perfluoroalkyl group with the rotational flexibility and polarity of an oxygen atom, allowing for the optimization of logP values without sacrificing metabolic half-life[2].
    

G A Phenylpropanoid Scaffold B -OCH3 Substituted (Electron Rich) A->B C -OCF3 Substituted (Electron Deficient) A->C D CYP450 Attack (Electrophilic) B->D C->D E Rapid O-Demethylation & Ring Hydroxylation D->E Susceptible F Metabolic Blockade (Steric & Electronic Shielding) D->F Resistant

Caption: CYP450-mediated metabolic pathways comparing -OCH3 and -OCF3 substitutions.

Comparative Metabolic Stability Profile

To quantify the impact of -OCF3 substitution, we compare the pharmacokinetic parameters of standard methoxy-substituted phenylpropanoids against their fluorinated analogs. The data below illustrates the typical shifts observed in in vitro human liver microsome (HLM) assays[2][4].

Pharmacokinetic Parameter-OCH3 Phenylpropanoid-CF3 Phenylpropanoid-OCF3 Phenylpropanoid
Aromatic Deactivation Low (Electron Donating)High (Electron Withdrawing)Very High (Electron Withdrawing)
In vitro Half-life (

)
< 15 min> 60 min> 120 min
Intrinsic Clearance (

)
> 80 µL/min/mg< 20 µL/min/mg< 10 µL/min/mg
Primary CYP Liability O-DemethylationReducedHighly Shielded
Hansch Lipophilicity (

)
-0.02+0.88+1.04

Experimental Methodology: In Vitro Microsomal Stability Assay

Validating the metabolic stability of a newly synthesized -OCF3 phenylpropanoid requires a robust, self-validating in vitro assay. The liver microsomal stability assay is the industry standard for predicting in vivo hepatic clearance[4].

Causality & Assay Design Principles

As a best practice in drug metabolism and pharmacokinetics (DMPK), an assay must be designed to isolate variables and prove its own validity:

  • NADPH Regenerating System : CYP450 enzymes require NADPH as a cofactor[3]. A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used instead of direct NADPH to maintain steady-state cofactor levels over the incubation period and prevent product inhibition[4].

  • Protein Precipitation via Cold Solvent : Cold acetonitrile is used to quench the reaction[4]. The low temperature and organic solvent instantly denature the CYP enzymes, halting metabolism precisely at the designated time point, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS analysis[5].

  • Self-Validating Controls :

    • Minus-Cofactor Control (-NADPH): Confirms that any observed depletion is strictly CYP450-mediated and not due to chemical instability or non-oxidative enzymes[4].

    • High/Low Clearance Controls: Running Verapamil (high clearance) and Warfarin (low clearance) in parallel ensures the HLMs are enzymatically active and the assay is performing within historical baselines[4].

Step-by-Step Protocol
  • Reagent Preparation : Prepare a 10 mM stock solution of the -OCF3 phenylpropanoid test compound in DMSO. Dilute to a final incubation concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to keep DMSO concentration below 0.1% (v/v), preventing solvent-induced CYP inhibition[4].

  • Microsome Incubation : Add Human Liver Microsomes (HLMs) to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture in a water bath at 37°C for 5 minutes[4].

  • Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system[4].

  • Time-Course Sampling : At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture[4].

  • Reaction Quenching : Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide)[4].

  • Extraction & Analysis : Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to vials for LC-MS/MS quantification[4].

Workflow N1 1. Prepare Test Compound N2 2. Incubate with HLMs & NADPH (37°C) N1->N2 N3 3. Quench Reaction (Cold Acetonitrile) N2->N3 N4 4. Centrifuge & Extract N3->N4 N5 5. LC-MS/MS Quantification N4->N5

Caption: Step-by-step in vitro microsomal stability assay workflow.

Data Analysis & Intrinsic Clearance Calculation

Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression yields the elimination rate constant (


).
Calculate the in vitro half-life (

) and intrinsic clearance (

) using the following formulas[4][5]:
  • 
    
    (Where 
    
    
    
    is the incubation volume in µL and
    
    
    is the microsomal protein mass in mg).

Conclusion

The strategic incorporation of the trifluoromethoxy group into phenylpropanoid scaffolds represents a masterclass in physical organic chemistry applied to drug design. By leveraging its unique combination of steric bulk, profound electron-withdrawing capacity, and high lipophilicity, researchers can effectively shield vulnerable metabolic hotspots from CYP450-mediated degradation[6]. When coupled with rigorous, self-validating in vitro clearance assays, this structural modification significantly accelerates the development of robust, metabolically stable therapeutic candidates.

References

  • Title : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source : MDPI (Molecules) URL : [Link]

  • Title : On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source : Journal of Medicinal Chemistry (via PubMed Central) URL : [Link]

  • Title : Selective Mechanism-Based Inactivation of CYP3A4 by CYP3cide (PF-04981517) and Its Utility as an In Vitro Tool Source : Drug Metabolism and Disposition (via Washington.edu) URL : [Link]

  • Title : In vitro metabolism of CP-122,721 ((2S,3S)-2-phenyl-3-[(5-trifluoromethoxy-2-methoxy)benzylamino]piperidine), a non-peptide antagonist of the substance P receptor Source : Drug Metabolism and Pharmacokinetics URL : [Link]

Sources

Technical Guide: 2-Methoxy vs. 4-Trifluoromethoxy Substitution Patterns in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis comparing 2-methoxy (2-OMe) and 4-trifluoromethoxy (4-OCF₃) substitution patterns. It is structured to assist medicinal chemists in lead optimization, focusing on the distinct electronic, steric, and metabolic impacts of these specific motifs.[1][2][3]

Executive Summary

In medicinal chemistry, the strategic selection of substituents dictates the fate of a drug candidate. The comparison between 2-methoxy (2-OMe) and 4-trifluoromethoxy (4-OCF₃) is not merely a swap of functional groups; it represents a fundamental divergence in design strategy.

  • 2-Methoxy (Ortho-OMe): Primarily utilized as a conformational lock and electronic donor. It influences the torsion angle of the scaffold, often inducing planarity or specific twists via intramolecular hydrogen bonding (IMHB) or steric clash. It is a metabolic "soft spot" (O-demethylation).

  • 4-Trifluoromethoxy (Para-OCF₃): Acts as a lipophilic metabolic blocker . It is a "super-halogen" that extends the lipophilic vector at the para-position, deactivates the aromatic ring electronically, and provides robust resistance to Phase I metabolism (para-hydroxylation).

This guide details the physicochemical divergence, structural implications, and experimental validation of these two patterns.

Physicochemical Profiling: The Data Matrix

The following table summarizes the quantitative differences between the two groups. Note the inversion of electronic effects and the massive shift in lipophilicity.

Parameter2-Methoxy (OMe)4-Trifluoromethoxy (OCF₃)Impact on Drug Design
Hammett

-0.27 (Donor)+0.35 (Withdrawing)OMe enriches the ring (oxidation prone); OCF₃ deactivates it.
Hammett

+0.12+0.38OCF₃ is universally withdrawing; OMe is position-dependent.
Hansch

(Lipophilicity)
-0.02 (Neutral/Polar)+1.04 (Highly Lipophilic)OCF₃ drastically increases LogP/permeability; OMe modulates solubility.
Molar Refractivity (MR) 7.87~12.0OCF₃ is bulkier, occupying larger hydrophobic pockets.
Bond Angle (

C-O-C)
~117°~119°Similar bond angles, but distinct torsional preferences.
Metabolic Liability High (O-dealkylation)Low (Metabolically Stable)2-OMe is a clearance risk; 4-OCF₃ blocks clearance.

Key Insight: The OCF₃ group is often termed a "super-halogen" because its electronic withdrawal mimics Chlorine, but its lipophilicity (


 +1.[4]04) far exceeds it, sitting between CF₃ (+0.[4][5][6]88) and SCF₃ (+1.44).[4]

Structural & Conformational Dynamics

The "Ortho-Methoxy" Effect (Conformational Locking)

The 2-OMe substitution is rarely chosen solely for electronics. Its primary utility is conformational restriction .

  • Mechanism: When placed ortho to an amide, urea, or heterocycle, the oxygen lone pair can accept a hydrogen bond (IMHB) from an adjacent donor (e.g., amide NH). This locks the molecule into a pseudo-ring system (S(6) motif), reducing the entropic penalty of binding.

  • Steric Control: Even without H-bonding, the 2-OMe creates a steric clash that forces adjacent rotatable bonds out of plane, creating a twisted "atropisomer-like" geometry that can improve selectivity for specific receptor pockets.

The 4-Trifluoromethoxy Vector (The Lipophilic Bullet)

The 4-OCF₃ group behaves differently in 3D space.

  • Orthogonal Geometry: Unlike OMe, which prefers coplanarity with the aryl ring to maximize resonance (

    
    ), the OCF₃ group often adopts a perpendicular (orthogonal)  conformation relative to the ring. This is due to the anomeric effect (hyperconjugation between oxygen lone pairs and the antibonding 
    
    
    
    orbital).
  • Linear Extension: In the para position, it acts as a linear extension of the scaffold, probing deep hydrophobic pockets (e.g., the S1 pocket in proteases) without introducing the metabolic liability of a methyl or ethyl group.

Decision Logic: When to Use Which?

The following decision tree illustrates the logical flow for selecting between these two patterns during Lead Optimization.

DesignLogic Start Lead Optimization Challenge Problem1 Issue: High Metabolic Clearance? Start->Problem1 Problem2 Issue: Poor Potency / Selectivity? Start->Problem2 ClearanceType Is clearance via Ring Oxidation or O-Dealkylation? Problem1->ClearanceType SelectivityType Is the bioactive conformation Planar or Twisted? Problem2->SelectivityType Soln_OCF3 Apply 4-OCF3 (Para) • Blocks para-hydroxylation • Increases Lipophilicity (Permeability) • Electronic Deactivation ClearanceType->Soln_OCF3 Ring Oxidation (Para) Soln_2OMe Apply 2-OMe (Ortho) • Induces Conformational Lock (IMHB) • Increases Solubility (vs H) • Caution: Monitor CYP2D6 ClearanceType->Soln_2OMe Need Solubility w/o Lipophilicity SelectivityType->Soln_OCF3 Need Hydrophobic Reach SelectivityType->Soln_2OMe Need Rigidification (S6 Lock)

Figure 1: Strategic decision tree for substituent selection based on ADME and potency limitations.

Metabolic Stability & Synthesis[1][2][8][9]

The Liability of 2-OMe

The methoxy group is a classical substrate for CYP2D6 and CYP3A4 . The mechanism involves hydrogen atom abstraction (HAT) from the methyl group, followed by hemiacetal formation and collapse to the phenol.

  • Risk: High clearance and short half-life (

    
    ).
    
  • Mitigation: Deuteration (

    
    ) or cyclization (e.g., dihydrobenzofuran) can mitigate this, but replacing with OCF₃ is the ultimate block.
    
The Robustness of 4-OCF₃

The C-F bond strength (~116 kcal/mol) renders the OCF₃ group inert to oxidative metabolism. Furthermore, by placing it at the para position, it blocks the primary site of metabolic oxidation (para-hydroxylation) on the phenyl ring.

  • Synthesis Note: Unlike the Williamson ether synthesis used for OMe, installing OCF₃ is challenging. It typically requires Silver(I)-mediated trifluoromethoxylation or the use of photoredox catalysis with reagents like TFBen (Trifluoromethyl benzoate) derivatives.

Experimental Protocols

To validate the choice between these substituents, the following protocols are standard.

Protocol A: In Vitro Microsomal Stability Assay

Rationale: To quantify the metabolic shielding effect of 4-OCF₃ vs. the liability of 2-OMe.

  • Preparation: Prepare 10 mM stock solutions of the 2-OMe and 4-OCF₃ analogs in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[7]
    • Expectation: 2-OMe analog shows rapid decay (high

      
      ); 4-OCF₃ analog shows >80% remaining at 60 min.
      
Protocol B: LogD (Lipophilicity) Determination (Shake-Flask Method)

Rationale: To confirm the massive lipophilicity shift (


) when moving to OCF₃.
  • Phases: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa.

  • Equilibrium: Dissolve test compound in the octanol phase. Add equal volume of aqueous phase.

  • Agitation: Shake mechanically for 1 hour at 25°C. Allow phases to separate (centrifuge if necessary).

  • Quantification: Measure concentration in both phases using HPLC-UV.

  • Calculation:

    
    .
    

Comparative Workflow Visualization

The following diagram illustrates the distinct metabolic fates of the two substitution patterns.

MetabolicFate Drug_OMe Drug-2-OMe (Ortho) CYP CYP450 (Oxidation) Drug_OMe->CYP High Affinity Drug_OCF3 Drug-4-OCF3 (Para) Drug_OCF3->CYP Steric/Electronic Block Intermediate H-Abstraction [Radical] CYP->Intermediate O-Dealkylation Stable Unchanged Drug (High Exposure) CYP->Stable Metabolic Resistance Metabolite_OH Phenol Metabolite (Inactive/Toxic) Intermediate->Metabolite_OH Excretion Glucuronidation & Excretion Metabolite_OH->Excretion

Figure 2: Metabolic pathway comparison. 2-OMe undergoes O-dealkylation leading to clearance, while 4-OCF₃ resists oxidation, maintaining systemic exposure.[3]

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A "Super-Halogen" in Drug Discovery. ChemMedChem. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Strategic Fluorination of Cinnamic Acid Derivatives: A Technical Whitepaper on Bioisosteric Design and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates remains a cornerstone of modern medicinal chemistry. For cinnamic acid derivatives—a versatile class of compounds characterized by a phenyl ring, an alkene double bond, and an acrylic acid functional group—fluorination acts as a profound bioisosteric modulator. This in-depth technical guide explores the causality behind fluorine-induced physicochemical shifts, evaluates structure-activity relationships (SAR) across multiple therapeutic domains, and provides self-validating synthetic protocols for drug development professionals.

The Bioisosteric Rationale: Causality of Fluorination

The introduction of a fluorine atom into the cinnamic acid scaffold fundamentally alters the molecule's electronic distribution and steric profile.

  • Electronegativity and Inductive Effects: Fluorine is the most electronegative element. When substituted on the phenyl ring of cinnamic acid, it exerts a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and lowering its pKa[1]. A lower pKa enhances the molecule's ability to form stable ionic interactions with basic amino acid residues in target protein binding pockets.

  • Lipophilicity (logP) Modulation: Despite its electronegativity, fluorine's small van der Waals radius (1.47 Å) allows it to participate in hydrophobic interactions without introducing significant steric clash. The modulation of logP is highly position-dependent and critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate[1].

  • Metabolic Stability: Fluorine-carbon bonds are highly resistant to cytochrome P450-mediated oxidation. By strategically placing fluorine atoms at metabolically labile positions (e.g., the para-position of the phenyl ring), researchers can significantly increase the half-life of the derivative[2].

Quantitative Physicochemical Shifts

The position of the fluorine substituent dictates the magnitude of electronic and lipophilic changes. Table 1 summarizes these variations.

Table 1: Physicochemical Properties of Cinnamic Acid vs. Fluorinated Analogs [1]

CompoundStructure / SubstitutionpKalogP
Cinnamic Acid trans-3-phenyl-2-propenoic acid4.442.13
2-Fluorocinnamic Acid ortho-fluorine substitution4.101.90
3-Fluorocinnamic Acid meta-fluorine substitution4.292.20
4-Fluorocinnamic Acid para-fluorine substitution4.431.92

Therapeutic Applications & Structure-Activity Relationships (SAR)

Fluorinated cinnamic acid (FCA) derivatives exhibit pleiotropic biological activities. The electronegativity of fluorine influences molecular electron distribution, enhancing binding to microbial enzymes, neurological receptors, and inflammatory targets[3].

Antimicrobial and Anti-Biofilm Efficacy

Non-fluorinated cinnamic acid possesses baseline antibacterial properties, but fluorination drastically amplifies this activity. For instance, a 4-fluorocinnamic acid derivative (Compound 17) demonstrated an exceptional Minimum Inhibitory Concentration (MIC) of 0.36 µg/mL against Mycobacterium tuberculosis H37Ra, compared to >30 µg/mL for the parent compound[1].

Recent developments in menthol-based FCA derivatives have shown profound effects on healthcare-associated infections. Compound MF1 (a fluorinated cinnamoyl scaffold combined with menthol) exhibited MIC values ranging from 8 to 64 mg/L against Enterococcus faecium[3]. Mechanistically, the fluorine moiety disrupts critical biological processes within microorganisms and effectively reduces biofilm biomass production by up to 50% in S. aureus at sub-MIC concentrations[3][4].

Neurological Targets: Acetylcholinesterase (AChE) Inhibition

FCA derivatives conjugated with tertiary amine side chains have emerged as potent AChE inhibitors for neurodegenerative diseases. SAR studies indicate that para-substituted fluorine compounds exhibit potent activity against AChE while maintaining poor activity against butyrylcholinesterase (BChE), ensuring high selectivity[5]. Compound 6d, a fluorinated derivative with a piperidine side chain, achieved an IC50 of 1.11 µmol/L with a selectivity ratio of 46.58 for AChE over BChE[5]. Enzyme kinetics and molecular docking confirm a mixed-type inhibition where the molecule binds simultaneously to the catalytic and peripheral anionic sites of AChE[5].

Anti-inflammatory and Anticancer Pathways

Fluorination enhances potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1, driving anti-inflammatory drug design[1]. Furthermore, cinnamic amide derivatives acting as EP2 antagonists benefit from fluorine substitution; the introduction of fluorine alongside methyl groups (Compound 5c) improved selectivity against the DP1 prostanoid receptor by 60-fold[6].

In oncology, trans-3,4-difluorocinnamic acid serves as a critical precursor for substituted isoquinolones (5-HT3 antagonists) and psammaplin A derivatives, which act as radiosensitizers for human lung cancer[7]. Additionally, bis(trifluoromethyl)phenyl hydroxycinnamate derivatives (e.g., Compound 10a) have shown potent inhibition of the SRD5A1 protein with an IC50 of 8.50 µM, triggering the downregulation of SRD5A1 expression in cancer cell lines[8].

Table 2: Comparative Biological Activity of Key FCA Derivatives

Compound / ScaffoldPrimary TargetIndicationPotency (MIC / IC50)Ref
Cinnamic Acid (Parent) M. tuberculosis H37RaBacterial Infection>30 µg/mL (MIC)[1]
4-FCA (Compound 17) M. tuberculosis H37RaBacterial Infection0.36 µg/mL (MIC)[1]
Menthol-FCA (MF1) E. faecium / BiofilmsHAIs / Biofilms8 - 64 mg/L (MIC)[3]
FCA Tertiary Amine (6d) AcetylcholinesteraseNeurological1.11 µmol/L (IC50)[5]
Bis(CF3)phenyl FCA (10a) SRD5A1 ProteinOncology8.50 µM (IC50)[8]

Mechanistic Pathways Visualization

The following diagram illustrates the divergent mechanistic pathways through which the fluorinated cinnamic acid scaffold interacts with various biological targets.

Pathway FCA Fluorinated Cinnamic Acid (FCA) Scaffold Target1 AChE Enzyme (Neurological) FCA->Target1 Target2 Microbial Membrane (Infectious Disease) FCA->Target2 Target3 EP2 / COX-2 Receptors (Inflammation) FCA->Target3 Mech1 Dual-Site Binding (Catalytic & Peripheral) Target1->Mech1 Mech2 Electron Disruption & Biofilm Inhibition Target2->Mech2 Mech3 Receptor Antagonism (High Selectivity) Target3->Mech3 Outcome1 Neuroprotection (IC50 ~ 1.11 µM) Mech1->Outcome1 Outcome2 Bacterial Clearance (MIC 8-64 mg/L) Mech2->Outcome2 Outcome3 Anti-inflammatory Efficacy Mech3->Outcome3

Figure 1: Mechanistic divergence of fluorinated cinnamic acid scaffolds across therapeutic targets.

Experimental Workflows: Self-Validating Synthesis Protocols

To ensure reproducibility and high yield in drug development, the following protocol details the synthesis of a trans-4-fluorocinnamic amide derivative. The methodology is designed with built-in validation checkpoints and explains the chemical causality behind each reagent choice.

Protocol: Synthesis of trans-4-Fluorocinnamic Amide via Knoevenagel Condensation

Phase 1: Knoevenagel-Doebner Condensation

  • Objective: Synthesize trans-4-fluorocinnamic acid from 4-fluorobenzaldehyde.

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (acting as both solvent and weak base).

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the reaction mixture to 90°C under reflux for 4 hours.

  • Causality of Choices: Piperidine is critical; it reacts with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for nucleophilic attack by malonic acid. The elevated temperature (90°C) provides the thermodynamic energy required for the subsequent decarboxylation step. This thermal elimination heavily favors the E-isomer (trans) due to the minimization of steric hindrance between the fluorophenyl ring and the bulky carboxylic acid group.

  • Self-Validation Checkpoint: Cool the mixture and acidify with 1M HCl to precipitate the product. Filter and dry. Perform

    
    H-NMR analysis. The successful formation of the trans-isomer is validated by the appearance of a distinct vinylic doublet with a large coupling constant (
    
    
    
    Hz). A
    
    
    value of
    
    
    Hz would indicate unwanted cis-isomer formation.

Phase 2: EDC/DMAP-Mediated Amidation

  • Objective: Couple the synthesized acid with a target tertiary amine to yield the final bioactive amide[6].

  • Procedure:

    • Dissolve trans-4-fluorocinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and DMAP (4-Dimethylaminopyridine) (0.1 eq). Stir for 15 minutes to activate the acid.

    • Add the target amine (1.1 eq) and stir at room temperature for 12 hours.

  • Causality of Choices: EDC is deliberately selected over DCC (N,N'-Dicyclohexylcarbodiimide) because the urea byproduct of EDC is highly water-soluble. This allows for a clean, self-validating aqueous workup without the immediate need for complex column chromatography. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the amidation and suppresses the formation of unreactive N-acylurea side products.

  • Self-Validation Checkpoint: Perform liquid-liquid extraction washing with 5% NaHCO

    
     (to remove unreacted acid) and 1M HCl (to remove unreacted amine and DMAP). Analyze the organic layer via TLC (Hexane:EtOAc 3:1). Complete consumption of the starting acid (lower Rf) and the appearance of a single new spot (higher Rf) validates the completion of the coupling.
    

References

1.[3] Advancing infection therapy: the role of novel menthol-based antimicrobials - PMC. National Institutes of Health (NIH). URL: 2.[1] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Benchchem. URL: 3.[7] trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9. Ossila. URL: 4.[8] Approaches for the discovery of cinnamic acid derivatives with anticancer potential. ResearchGate. URL: 5.[2] Cas no 459-32-5 (4-Fluorocinnamic acid). Chem960. URL: 6.[5] Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. ResearchGate. URL: 7.[4] Frequency of the enterococci isolates collected from different sources. ResearchGate. URL: 8.[6] Lead Optimization Studies of Cinnamic Amide EP2 Antagonists. ACS Publications. URL:

Sources

Methodological & Application

Synthesis of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid via Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-Methoxy-4-(trifluoromethoxy)cinnamic Acid via Modified Knoevenagel Condensation

Abstract & Application Context

This guide details the optimized synthesis of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid , a critical intermediate for medicinal chemistry scaffolds targeting metabolic disorders (PPAR agonists) and anti-inflammatory pathways.

The trifluoromethoxy (-OCF₃) group is a "super-halogen" bioisostere. It offers superior metabolic stability compared to methoxy groups and enhances lipophilicity (


 value +1.[1][2]04) without the steric bulk of a tert-butyl group. However, the electron-withdrawing nature of the -OCF₃ group at the para position, combined with the electron-donating -OMe at the ortho position, creates a unique electronic push-pull system that influences the reactivity of the benzaldehyde precursor.

This protocol utilizes the Doebner Modification of the Knoevenagel condensation.[3][4][5][6] Unlike standard ester-based routes, this modification uses malonic acid in pyridine, allowing for simultaneous condensation and decarboxylation in a single pot, maximizing atom economy and throughput.

Chemical Strategy & Retrosynthesis

The synthesis disconnects the C=C double bond to reveal the active methylene component (malonic acid) and the carbonyl component (substituted benzaldehyde).

Retrosynthesis Target Target: 2-Methoxy-4-(trifluoromethoxy) cinnamic acid Disconnection Retro-Aldol Disconnection Target->Disconnection FGI Precursor1 2-Methoxy-4-(trifluoromethoxy) benzaldehyde Disconnection->Precursor1 Precursor2 Malonic Acid Disconnection->Precursor2

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available precursors.

Reaction Mechanism (Doebner Modification)

The reaction proceeds through a nucleophilic attack of the malonate enolate on the aldehyde, followed by base-catalyzed dehydration and thermal decarboxylation.[5][7]

Critical Mechanistic Insight: The use of piperidine (secondary amine) is crucial. It forms a transient iminium ion with the aldehyde, which is more electrophilic than the free aldehyde, accelerating the attack of the malonic acid enolate.

Mechanism Start Reagents: Aldehyde + Malonic Acid Step1 1. Deprotonation (Pyridine/Piperidine forms Enolate) Start->Step1 Step2 2. Nucleophilic Attack (Enolate attacks Aldehyde/Iminium) Step1->Step2 Intermediate1 Aldol Intermediate (beta-hydroxy acid) Step2->Intermediate1 Step3 3. Dehydration (-H2O via E1cB) Intermediate1->Step3 Intermediate2 Benzylidene Malonic Acid (Dicarboxylic Acid) Step3->Intermediate2 Step4 4. Decarboxylation (Heat/Pyridine -> -CO2) Intermediate2->Step4  Reflux (>80°C) Product Final Product: (E)-Cinnamic Acid Derivative Step4->Product

Figure 2: Step-wise mechanism of the Doebner-Knoevenagel condensation.

Detailed Experimental Protocol

Safety Warning: Pyridine is hepatotoxic and affects male fertility. Piperidine is toxic and flammable. Perform all operations in a functioning fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[6][7]Mass/VolRole
2-Methoxy-4-(trifluoromethoxy)benzaldehyde 220.151.05.00 gLimiting Reagent
Malonic Acid 104.062.04.72 gNucleophile
Pyridine (Anhydrous) 79.10Solvent15.0 mLSolvent/Base
Piperidine 85.150.10.25 mLCatalyst
HCl (conc.) 36.46Excess~20 mLAcidification
Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 5.00 g (22.7 mmol) of the benzaldehyde derivative and 4.72 g (45.4 mmol) of malonic acid.

    • Add 15 mL of Pyridine . The solids may not dissolve immediately.

    • Add 0.25 mL of Piperidine via syringe.

  • Reflux & Decarboxylation:

    • Place the RBF in an oil bath pre-heated to 100°C .

    • Reflux with stirring for 3–5 hours .

    • Checkpoint: Monitor CO₂ evolution. The reaction is complete when gas evolution ceases and TLC (20% EtOAc/Hexane) shows consumption of the aldehyde.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold water mixed with 20 mL concentrated HCl .

    • Note: The pH must be < 2 to ensure the carboxylic acid is fully protonated and precipitates.

    • Stir vigorously for 30 minutes. A white to off-white precipitate should form.[6]

  • Isolation:

    • Filter the solid using a Buchner funnel/vacuum filtration.[7]

    • Wash the filter cake with 3 x 20 mL cold water to remove residual pyridine hydrochloride.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Recrystallize from Ethanol/Water (3:1) . Dissolve in hot ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

    • Filter the crystals and dry in a vacuum oven at 50°C overnight.

Characterization & Quality Control

Since this is a synthesized derivative, the following data represents the expected spectroscopic signature based on substituent additivity rules.

Physical Appearance: White to pale yellow crystalline needles.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.40 (s, 1H): -COOH (Carboxylic acid, broad singlet).

  • δ 7.65 (d, J = 16.0 Hz, 1H): Ar-CH =CH- (Vinylic proton, beta to acid). High coupling constant confirms (E)-isomer.

  • δ 7.55 (d, J = 8.5 Hz, 1H): Aromatic H-6 (Ortho to alkene).

  • δ 7.05 (s, 1H): Aromatic H-3 (Ortho to OMe/OCF3).

  • δ 6.95 (d, J = 8.5 Hz, 1H): Aromatic H-5.

  • δ 6.50 (d, J = 16.0 Hz, 1H): Ar-CH=CH - (Vinylic proton, alpha to acid).

  • δ 3.85 (s, 3H): -OCH ₃ (Methoxy group).

Critical Control Points (Troubleshooting):

  • Oiling Out: If the product oils out during acidification, the pyridine content may be too high. Dilute further with water or extract with Ethyl Acetate, then wash the organic layer with 1M HCl.

  • Incomplete Decarboxylation: If the NMR shows a doublet of doublets near the alkene region or integration errors, the intermediate dicarboxylic acid may remain. Reflux longer (up to 8 hours) to ensure complete CO₂ loss.

References

  • Doebner, O. (1900). "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen." Berichte der deutschen chemischen Gesellschaft.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Review of OCF3 properties).

  • Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." (Standard Protocol Grounding).

  • López, A. M., et al. (2019). "Green Knoevenagel Condensation of Aromatic Aldehydes." Journal of Chemical Education. (Modern optimization references).

Sources

Application Note: A Practical Protocol for the Heck-Mizoroki Reaction Utilizing 2-methoxy-4-(trifluoromethoxy)iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the Heck-Mizoroki cross-coupling reaction, a cornerstone of modern organic synthesis for carbon-carbon bond formation.[1][2][3] Specifically, this guide focuses on the reaction of 2-methoxy-4-(trifluoromethoxy)iodobenzene with a generic terminal alkene. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also a deep dive into the rationale behind the choice of reagents and conditions. This document is structured to provide both practical guidance for immediate laboratory application and a foundational understanding of the reaction's mechanistic intricacies.

Introduction: The Power and Versatility of the Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, often simply called the Heck reaction, is a palladium-catalyzed chemical reaction that couples an unsaturated halide (or triflate) with an alkene.[3] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[3] Its significance lies in its ability to forge carbon-carbon bonds with high efficiency and stereoselectivity, often under relatively mild conditions.[4]

The reaction is tolerant of a wide variety of functional groups, making it particularly valuable in the complex molecular architectures encountered in drug discovery.[5][6] This protocol focuses on the use of 2-methoxy-4-(trifluoromethoxy)iodobenzene, an electron-rich aryl iodide. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group present an interesting electronic balance on the aromatic ring, making it a relevant substrate for exploring the scope of the Heck reaction.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Alkene Ar-Pd(II)-X(L)(Alkene) Ar-Pd(II)-X(L)(Alkene) Alkene_Coordination->Ar-Pd(II)-X(L)(Alkene) Migratory_Insertion Migratory Insertion Ar-Pd(II)-X(L)(Alkene)->Migratory_Insertion R-CH2-CH(Ar)-Pd(II)-X(L) R-CH2-CH(Ar)-Pd(II)-X(L) Migratory_Insertion->R-CH2-CH(Ar)-Pd(II)-X(L) Beta_Hydride_Elimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L)->Beta_Hydride_Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) + Product Beta_Hydride_Elimination->H-Pd(II)-X(L2) Reductive_Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 H-Base+ + X-

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond of 2-methoxy-4-(trifluoromethoxy)iodobenzene to form a Pd(II) complex. This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl.[7]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Aryl-Pd bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the hydrido-palladium(II) complex, closing the catalytic cycle.[8]

Experimental Protocol

This protocol outlines the Heck reaction between 2-methoxy-4-(trifluoromethoxy)iodobenzene and a generic terminal alkene (e.g., n-butyl acrylate).

Materials and Reagents
ReagentPuritySupplierNotes
2-methoxy-4-(trifluoromethoxy)iodobenzene>98%(Typical)The limiting reagent.
n-Butyl acrylate>99%(Typical)Should be freshly distilled or passed through a column of basic alumina to remove inhibitors.
Palladium(II) acetate (Pd(OAc)₂)>98%(Typical)A common and effective palladium precatalyst.[3]
Tri(o-tolyl)phosphine (P(o-tol)₃)>98%(Typical)A bulky, electron-rich phosphine ligand that can be effective for challenging couplings.[9]
Triethylamine (Et₃N)>99%(Typical)A common organic base.[3]
N,N-Dimethylformamide (DMF), anhydrous>99.8%(Typical)A polar aprotic solvent often used in Heck reactions.[10]
Diethyl ether, anhydrous>99.7%(Typical)For workup.
Saturated aqueous ammonium chloride (NH₄Cl)-(Prepared in-house)For workup.
Brine (saturated aqueous NaCl)-(Prepared in-house)For workup.
Anhydrous magnesium sulfate (MgSO₄)-(Typical)For drying the organic phase.
Celite®-(Typical)For filtration.
Equipment
  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Caption: A typical experimental workflow for a Heck reaction.

Heck_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven-dry glassware Inert_Atmosphere Establish inert atmosphere (N₂ or Ar) Dry_Glassware->Inert_Atmosphere Add_Solids Add Pd(OAc)₂ and P(o-tol)₃ Inert_Atmosphere->Add_Solids Add_Liquids Add anhydrous DMF, 2-methoxy-4-(trifluoromethoxy)iodobenzene, n-butyl acrylate, and Et₃N Add_Solids->Add_Liquids Heat Heat to 80-100 °C Add_Liquids->Heat Stir Stir vigorously Heat->Stir Monitor Monitor by TLC or GC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Filter Filter through Celite® Cool->Filter Extract Aqueous workup Filter->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column chromatography Concentrate->Purify

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (5 mL). Stir the mixture for 10-15 minutes at room temperature. A color change from brown to a lighter yellow may be observed as the active catalyst forms.

  • Sequentially add 2-methoxy-4-(trifluoromethoxy)iodobenzene (1.0 mmol, 1.0 equiv.), n-butyl acrylate (1.2 mmol, 1.2 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

Workup and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium black and other insoluble materials. Wash the Celite® pad with additional diethyl ether (10 mL).

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.

Rationale for Experimental Choices

  • Catalyst System: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[9] The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can promote the oxidative addition of the aryl iodide and prevent catalyst decomposition at elevated temperatures.[9]

  • Base: The base is essential for neutralizing the hydriodic acid (HI) generated during the catalytic cycle and regenerating the Pd(0) catalyst.[8] Triethylamine is a common and effective organic base for this purpose. Inorganic bases such as potassium carbonate can also be used.[3]

  • Solvent: Anhydrous, polar aprotic solvents like DMF are typically used to dissolve the reactants and facilitate the reaction.[10] It is crucial to use an anhydrous solvent to prevent unwanted side reactions.

  • Stoichiometry: A slight excess of the alkene and base is used to ensure complete consumption of the limiting aryl iodide.

  • Temperature: The reaction is typically heated to facilitate the oxidative addition and other steps in the catalytic cycle. The optimal temperature may need to be determined empirically for different substrates.[9]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low conversionInactive catalystEnsure rigorous exclusion of air and moisture. Consider using a different palladium source or ligand. Increase catalyst loading.
Low reaction temperatureGradually increase the reaction temperature.
Formation of palladium blackCatalyst decompositionUse a more robust ligand. Ensure the reaction is under a strictly inert atmosphere.
Formation of side productsIsomerization of the product alkeneConsider using a different base or ligand system that minimizes this side reaction.[11]
Homocoupling of the aryl iodideOptimize the reaction conditions, particularly the temperature and catalyst loading.

Conclusion

This application note provides a reliable and well-rationalized protocol for the Heck-Mizoroki reaction of 2-methoxy-4-(trifluoromethoxy)iodobenzene. By understanding the underlying principles of the catalytic cycle and the roles of the various reagents, researchers can effectively apply and adapt this powerful C-C bond-forming reaction to a wide range of synthetic challenges in drug discovery and materials science.

References

  • s
  • Benchchem. Application of Electronically Modified Phosphine Ligands in Heck Reactions: A Focus on (2-Fluorophenyl)phosphane Analogs.
  • Chemistry LibreTexts. Heck Reaction. (2023).
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia. Heck reaction.
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013).
  • YouTube. Heck Reaction - Organic Chemistry Lessons. (2021).
  • Springer Nature. Regioirregular Mizoroki-Heck reaction. (2021).
  • Reddit. Troubleshooting a difficult Heck reaction : r/Chempros. (2024).
  • Benchchem. Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
  • PMC. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
  • ACS Publications. Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands | The Journal of Organic Chemistry. (2014).
  • RSC Publishing. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. (2022).
  • Taylor & Francis. Full article: Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. (2016).
  • PMC. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.
  • University of Windsor.
  • Alfa Chemistry. Heck Reaction.
  • Chemistry LibreTexts. Heck reaction. (2023).
  • PMC.
  • RSC Publishing.
  • Semantic Scholar.
  • GalChimia.
  • Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones.
  • Books Gateway. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016).
  • S
  • AIP Publishing. Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021).
  • Thermo Fisher Scientific - AU. Heck Reaction.
  • DR-NTU. HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES ZOU YINJUN.
  • ResearchGate. Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran...
  • ResearchGate.
  • PMC. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
  • MDPI.
  • Royal Society of Chemistry.
  • Optimization conditions of the Heck reaction of iodobenzene with 2, 3-dihydrofuran. a.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
  • YouTube. Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. (2025).

Sources

Application Note: Preparation of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid via Knoevenagel-Doebner Condensation

[1]

Abstract & Strategic Significance

This application note details the synthesis of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid , a critical building block in the development of bio-active pharmacophores. The trifluoromethoxy group (–OCF₃) is increasingly utilized in medicinal chemistry as a "super-halogen" bioisostere, offering enhanced metabolic stability and lipophilicity compared to methoxy or chloro substituents.

The protocol employs the Knoevenagel-Doebner condensation , a robust, atom-economical method for converting aromatic aldehydes to

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects at the alkene double bond. The target molecule is assembled from 2-methoxy-4-(trifluoromethoxy)benzaldehyde and malonic acid .

Chemical Equation

Where Ar = 2-Methoxy-4-(trifluoromethoxy)phenyl

Workflow Visualization

ReactionWorkflowStartStarting Materials:Aldehyde + Malonic AcidMixSolvation:Pyridine + Piperidine (Cat.)Start->Mix Dissolve HeatReflux:90-100°C, 3-5 Hours(Decarboxylation)Mix->Heat Initiate WorkupAcidic Workup:Pour into ice-cold HCl(Precipitation)Heat->Workup CO2 Evolution Ceases ProductTarget Product:Crystalline SolidWorkup->Product Filtration & Drying

Figure 1: Operational workflow for the Doebner-Knoevenagel synthesis.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
2-Methoxy-4-(trifluoromethoxy)benzaldehyde 1.0SubstrateLimiting reagent.
Malonic Acid 2.0 - 2.2ReagentExcess ensures complete conversion.
Pyridine Solvent vol.[1][2][3]Solvent/BaseActs as proton acceptor; must be anhydrous.
Piperidine 0.1 (Cat.)CatalystSecondary amine essential for iminium formation.
HCl (conc.) ExcessQuenchPrecipitates the free acid from the pyridine salt.
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the flask with 2-methoxy-4-(trifluoromethoxy)benzaldehyde (10.0 mmol, 2.20 g) and malonic acid (22.0 mmol, 2.29 g).

  • Add Pyridine (20 mL). Stir until the solids are mostly dissolved.

  • Add Piperidine (0.2 mL) via syringe.

    • Observation: A slight exotherm or color change (yellowing) indicates the formation of the initial iminium species.

Phase 2: Reflux & Decarboxylation 5. Attach a reflux condenser.[1][2][4] 6. Heat the mixture to 90–100°C using an oil bath. 7. Maintain reflux for 3–5 hours .

  • Critical Checkpoint: Monitor the evolution of CO₂ gas (bubbling). The reaction is typically complete when gas evolution ceases.
  • TLC Monitoring: Use 20% Ethyl Acetate in Hexanes. The aldehyde spot (
    
    
    ) should disappear, replaced by a lower
    
    
    acid spot (often streaks on silica unless treated with acetic acid).

Phase 3: Workup & Isolation 8. Cool the reaction mixture to room temperature. 9. Prepare a beaker containing 100 mL of ice-water mixed with 25 mL of concentrated HCl . 10. Slowly pour the reaction mixture into the stirring acid solution.

  • Caution: Pyridine neutralization is exothermic. Add slowly to avoid splattering.
  • A white to off-white precipitate will form immediately. Stir for 30 minutes to ensure the solid is fully protonated and free of pyridine.

Phase 4: Purification 12. Filter the solid using a Büchner funnel.[2] Wash the cake copiously with cold water (3 x 20 mL) to remove residual pyridine hydrochloride. 13. Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%). Add warm water dropwise until slight turbidity appears, then allow to cool slowly to 4°C. 14. Collect the crystals and dry in a vacuum oven at 50°C for 6 hours.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Knoevenagel condensation followed by a decarboxylation .[3][5][6]

  • Iminium Formation: Piperidine reacts with the aldehyde to form a highly electrophilic iminium ion.

  • Enolization: Pyridine deprotonates malonic acid.

  • Nucleophilic Attack: The malonate enolate attacks the iminium ion.

  • Elimination: Piperidine is eliminated, regenerating the catalyst and forming the

    
    -unsaturated dicarboxylic acid.
    
  • Decarboxylation: Thermal decarboxylation occurs (facilitated by the electron-withdrawing nature of the carbonyl), driving the equilibrium forward to the stable trans-cinnamic acid.

MechanismAldehydeAldehyde(Substrate)IminiumIminium Ion(Activated Electrophile)Aldehyde->Iminium + Piperidine IntermediateDicarboxylic AcidIntermediateIminium->Intermediate + Malonic Acid TransitionCyclic Transition State(Decarboxylation)Intermediate->Transition Heat (-H2O) ProductTrans-Cinnamic Acid(Thermodynamic Product)Transition->Product -CO2

Figure 2: Mechanistic pathway highlighting the critical decarboxylation step.

Quality Control & Expected Data

Expected Yield[3]
  • Typical Yield: 75% – 85%

  • Appearance: White to pale yellow crystalline needles.

Characterization (Predicted)[1][8][9]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.4 (s, 1H, -COOH)
      
    • 
       7.60 (d, J = 16.0 Hz, 1H, Alkene-H, 
      
      
      )
    • 
       7.55 (d, 1H, Ar-H)
      
    • 
       7.10 (s, 1H, Ar-H, ortho to OMe)
      
    • 
       6.95 (d, 1H, Ar-H)
      
    • 
       6.50 (d, J = 16.0 Hz, 1H, Alkene-H, 
      
      
      )
    • 
       3.85 (s, 3H, -OCH₃)
      
    • Note: The large coupling constant (J = 16 Hz) confirms the trans (

      
      ) geometry.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete acidificationEnsure pH is < 2 during workup. Pyridine buffers the solution; add more HCl.
Oily Product Impurities / Solvent entrapmentThe product may oil out if the water is too warm. Cool the mixture to 0°C and scratch the glass to induce crystallization.
Incomplete Reaction Wet PyridineWater inhibits iminium formation. Use anhydrous pyridine or add molecular sieves.

Safety & Handling

  • Pyridine: Toxic, noxious odor, and flammable. Handle strictly in a fume hood.

  • Trifluoromethoxy compounds: Generally stable, but avoid contact with strong reducing agents.

  • Piperidine: Highly toxic and flammable. Avoid skin contact.

References

  • Knoevenagel-Doebner Reaction Overview. Organic Chemistry Portal. (General mechanism and variation).[1][7] Link

  • Synthesis of Cinnamic Acids. Journal of Chemical Education. (Standard protocol for malonic acid condensation). Link

  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde (Starting Material). Sigma-Aldrich/MilliporeSigma. (Precursor properties). Link

  • Cinnamic Acid Derivatives in Drug Design. BenchChem Application Notes. (Context on OCF3 derivatives). Link

Using 2-Methoxy-4-(trifluoromethoxy)cinnamic acid as a PPAR agonist scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid as a Privileged Scaffold for PPAR Agonist Development

Executive Summary & Mechanistic Rationale

Peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ) are ligand-activated transcription factors that serve as master regulators of lipid metabolism, inflammation, and cellular homeostasis. Historically, thiazolidinediones (TZDs) were the gold standard for PPARγ activation; however, their clinical utility has been severely limited by off-target toxicities and adverse cardiovascular events.

Recent drug discovery efforts have pivoted toward naturally derived and semi-synthetic pharmacophores. Cinnamic acid and its derivatives have emerged as highly versatile, privileged scaffolds capable of acting as pan-PPAR or isoform-selective agonists. For instance, unmodified cinnamic acid activates PPARα to stimulate lysosomal biogenesis, offering profound neuroprotective effects in Alzheimer’s disease models[1], while hydroxycinnamic acid derivatives have been validated as partial PPARγ agonists with anti-proliferative properties[2]. Furthermore, novel substituted cinnamic acids have demonstrated potent PPARδ agonism, shifting energy fuel preference from glucose to fat in metabolic syndrome models[3].

The Strategic Advantage of CAS 1262019-21-5 The compound 2-Methoxy-4-(trifluoromethoxy)cinnamic acid [4] represents a rationally designed, advanced building block for next-generation PPAR ligands. Its structural features solve several pharmacokinetic and pharmacodynamic challenges:

  • The

    
    -Unsaturated Carboxylate:  Mimics endogenous fatty acids, forming critical hydrogen bonds with the AF-2 helix (e.g., Tyr473 and His449 in PPARγ) to stabilize the active receptor conformation[5].
    
  • The 2-Methoxy Substitution: Introduces a steric clash that restricts the rotation of the cinnamic acid tail. This pre-organizes the molecule's conformation, significantly lowering the entropic penalty upon entering the narrow ligand-binding domain (LBD).

  • The 4-Trifluoromethoxy (-OCF3) Group: Often termed a "super-halogen," this moiety dramatically increases lipophilicity (LogP) and membrane permeability without the steric bulk of larger alkyl groups. Crucially, it resists CYP450-mediated O-demethylation, ensuring high metabolic stability. Within the PPAR LBD, the -OCF3 group projects deeply into the hydrophobic Y-shaped cavity, displacing high-energy water molecules and driving binding enthalpy.

PPAR_Pathway Ligand 2-Methoxy-4-(trifluoromethoxy) cinnamic acid PPAR PPAR LBD (α/γ/δ) Ligand->PPAR Hydrophobic binding Dimer PPAR-RXR Heterodimer PPAR->Dimer Conformational shift RXR RXR Coreceptor RXR->Dimer CoAct Co-activator (SRC-1) Dimer->CoAct AF-2 stabilization PPRE PPRE (DNA) CoAct->PPRE Nuclear translocation Gene Target Gene Transcription PPRE->Gene Gene expression

Fig 1. Mechanism of PPAR activation by the trifluoromethoxy cinnamic acid scaffold.

Quantitative Scaffold Profiling

To understand the baseline utility of this scaffold, it is critical to benchmark its structural and theoretical binding profile against known PPAR modulators.

Scaffold / CompoundTarget Affinity ProfileKey Structural FeaturePrimary Application / Phenotype
Cinnamic Acid (Endogenous)PPARα (Weak)

-unsaturated carboxylate
Lysosomal biogenesis, mild neuroprotection[1]
Hydroxycinnamic Acids PPARγ (Partial)Phenolic -OH groupAnti-proliferative, Chronic Myeloid Leukemia[2]
2-Methoxy-4-(trifluoromethoxy)cinnamic acid Pan-PPAR (Tunable) -OCF3 (Lipophilic), -OCH3 (Steric twist) Advanced Scaffold for Metabolic & AD Models
Rosiglitazone (Standard)PPARγ (Full)Thiazolidinedione (TZD) ringInsulin sensitization (High toxicity risk)
GW501516 (Standard)PPARδ (Full)Phenoxyacetic acid tailFatty acid oxidation (Discontinued due to tox)

Experimental Protocols: A Self-Validating Screening System

To develop novel drugs using 2-Methoxy-4-(trifluoromethoxy)cinnamic acid, researchers must employ a rigorous, two-tiered screening cascade. Binding affinity does not guarantee transcriptional activation; therefore, an in vitro binding assay must be coupled with a cell-based functional assay.

Screening_Workflow Scaffold Scaffold CAS 1262019-21-5 Deriv Derivatization Scaffold->Deriv TRFRET TR-FRET Assay (Binding) Deriv->TRFRET In Vitro Cell Reporter Assay (Activation) TRFRET->Cell Cell-Based InVivo In Vivo Models (Validation) Cell->InVivo Lead Selection

Fig 2. Step-by-step screening workflow for developing novel PPAR agonists.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Causality & Rationale: Small molecules containing aromatic systems often exhibit autofluorescence, which confounds standard fluorescence assays. TR-FRET utilizes a long-lifetime Terbium (Tb) fluorophore. By introducing a microsecond delay before measuring emission, short-lived background autofluorescence decays, yielding an exceptionally high signal-to-noise ratio.

Materials:

  • Recombinant GST-tagged PPAR LBD (α, γ, or δ).

  • Tb-labeled anti-GST antibody.

  • Fluorescent pan-PPAR ligand (e.g., Fluormone™ Green).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.1% BSA, and 1 mM DTT. (Note: DTT is critical to prevent the oxidation of surface cysteines on the PPAR LBD, which would cause artificial receptor dimerization and occlude the binding pocket).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of the derivatized 2-Methoxy-4-(trifluoromethoxy)cinnamic acid scaffold in 100% DMSO.

  • Master Mix Assembly: In a low-volume 384-well black plate, add 10 µL of a master mix containing the GST-PPAR LBD (final concentration 2 nM) and the Tb-anti-GST antibody (final concentration 2 nM) in assay buffer.

  • Ligand Addition: Add 10 µL of the Fluormone tracer (final concentration 2 nM).

  • Compound Transfer: Add 0.5 µL of the serially diluted test compounds (maintaining a final DMSO concentration ≤ 2.5% to prevent protein denaturation). Include Rosiglitazone as a positive control and DMSO as a vehicle negative control.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm for Tb; Emission 2: 520 nm for Fluormone).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). A decrease in the ratio indicates successful displacement of the tracer by the test scaffold. Plot the ratio against the log of the compound concentration to determine the IC50.

Protocol B: Cell-Based PPRE Luciferase Transactivation Assay

Causality & Rationale: To confirm that the scaffold acts as an agonist (and not an antagonist that merely occupies the pocket), we must measure the downstream transcription of the Peroxisome Proliferator Response Element (PPRE). Co-transfecting a constitutively active Renilla luciferase vector normalizes the data, ensuring that a drop in firefly luciferase signal is due to a lack of efficacy rather than compound-induced cytotoxicity.

Materials:

  • HEK293T cells (chosen for high transfection efficiency and low endogenous PPAR background).

  • pGL4.14-PPRE-Firefly Luciferase reporter plasmid.

  • pcDNA3.1-PPAR (α, γ, or δ) expression plasmid.

  • pRL-TK-Renilla Luciferase control plasmid.

  • Dual-Luciferase® Reporter Assay System.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well white opaque plates at a density of

    
     cells/well in DMEM supplemented with 10% charcoal-stripped FBS. (Note: Charcoal stripping removes endogenous lipid ligands present in standard serum that would cause high basal PPAR activation).
    
  • Transfection: After 24 hours, co-transfect the cells with the PPRE-Firefly plasmid (100 ng/well), the PPAR expression plasmid (50 ng/well), and the Renilla plasmid (10 ng/well) using a lipid-based transfection reagent.

  • Compound Treatment: 24 hours post-transfection, aspirate the media and replace it with fresh media containing the test compounds (0.1 nM to 10 µM). Incubate for an additional 24 hours.

  • Lysis & Firefly Read: Remove media, wash with PBS, and add 20 µL of Passive Lysis Buffer. Shake for 15 minutes. Add 50 µL of Luciferase Assay Reagent II (LAR II) and immediately read the Firefly luminescence.

  • Renilla Read (Normalization): Add 50 µL of Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla luminescence. Read immediately.

  • Data Analysis: Calculate the relative light units (RLU) by dividing the Firefly signal by the Renilla signal. Normalize the data against the DMSO vehicle control (set to 1-fold activation) to determine the EC50 and

    
     of the scaffold.
    

References

  • Sharma, S., et al. "Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies." Current Drug Discovery Technologies, 2020. URL:[Link]

  • Joshi, H., et al. "Hydroxy Cinnamic Acid Derivatives as Partial PPARγ Agonists: In silico Studies, Synthesis and Biological Characterization Against Chronic Myeloid Leukemia Cell Line (K562)." Anti-Cancer Agents in Medicinal Chemistry, 2017. URL: [Link]

  • Chandra, S., et al. "Cinnamic acid activates PPARα to stimulate Lysosomal biogenesis and lower Amyloid plaque pathology in an Alzheimer's disease mouse model." Neurobiology of Disease, 2019. URL:[Link]

  • Chidambaram, et al. "Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis, in silico evaluation, PPAR-γ binding assay and transactivation and expression studies." RSC Advances, 2023. URL:[Link]

Sources

Synthesis of amide derivatives from 2-Methoxy-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Deprotonation\n(DIP

Mechanistic workflow of HATU-mediated amide coupling for cinnamic acid derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process monitoring (TLC/LC-MS) ensures intermediate formation, while the sequential aqueous washes exploit the specific pKa values of the reagents to guarantee high crude purity.

Protocol A: EDC/HOBt-Mediated Coupling (Optimized for Aliphatic Amines)

This method prioritizes ease of purification and is ideal for primary and secondary aliphatic amines.

Reagents:

  • 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (1.0 eq)

  • Aliphatic Amine (1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt hydrate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M relative to acid)

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (1.0 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Ester Formation: Cool the reaction mixture to 0 °C using an ice bath. Add HOBt (1.5 eq) followed by EDC·HCl (1.5 eq) in single portions. Stir at 0 °C for 30 minutes to allow the formation of the HOBt-active ester. Validation point: An aliquot analyzed by LC-MS should show the mass of the HOBt-ester intermediate.

  • Aminolysis: Add the aliphatic amine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC (typically 1:1 EtOAc/Hexanes, visualized by UV at 254 nm). The starting acid should be fully consumed.

  • Workup: Dilute the reaction with additional DCM. Transfer to a separatory funnel and wash sequentially with:

    • 10% aqueous Citric Acid (

      
       mL) – Removes unreacted amine and DIPEA.
      
    • Saturated aqueous NaHCO

      
       (
      
      
      
      mL) – Removes unreacted carboxylic acid and HOBt.
    • Brine (

      
       mL) – Removes residual water and water-soluble urea byproducts.
      
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: HATU-Mediated Coupling (Optimized for Anilines/Hindered Amines)

This method utilizes the highly reactive OAt-ester to force the coupling of poorly nucleophilic amines.

Reagents:

  • 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (1.0 eq)

  • Aromatic/Hindered Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF under nitrogen.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Activation & Coupling: Cool to 0 °C. Add HATU (1.2 eq) in one portion. The reaction mixture will typically turn a distinct yellow/orange color upon formation of the OAt-active ester[1].

  • Reaction: Remove the ice bath and stir at room temperature for 2–18 hours, depending on the steric hindrance of the amine.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to effectively remove DMF. Follow with 1M HCl, saturated NaHCO
    
    
    , and brine washes.
  • Isolation: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal conditions for coupling 2-Methoxy-4-(trifluoromethoxy)cinnamic acid with various amine classes, based on established carbodiimide and uronium salt methodologies[2][3][4].

Amine ClassExample SubstrateRecommended Reagent SystemSolventTime (h)Expected Yield (%)Primary Byproduct Removal
Primary AliphaticBenzylamineEDC·HCl / HOBt / DIPEADCM4 - 685 - 95%Aqueous wash (Water-soluble urea)
Secondary AliphaticPiperidineEDC·HCl / HOBt / DIPEADCM6 - 880 - 90%Aqueous wash (Water-soluble urea)
Electron-Rich Anilinep-AnisidineEDC·HCl / HOBt / DIPEATHF/DCM12 - 1675 - 85%Aqueous wash / Mild chromatography
Electron-Deficient Aniline4-FluoroanilineHATU / DIPEADMF16 - 2470 - 85%Aqueous LiCl wash / Chromatography
Sterically Hinderedtert-ButylamineHATU / DIPEADMF18 - 2460 - 75%Aqueous LiCl wash / Chromatography

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI Molecules URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: NIH PubMed Central (PMC) URL:[Link]

  • Optimisation on N-Amidation Reaction of Cinnamic Acid by Carbodiimide Catalysis Source: Malaysian Journal of Analytical Sciences URL:[Link]

Sources

Synthesis and Protocol Guide: 2-Methoxy-4-(trifluoromethoxy)benzaldehyde Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The incorporation of fluorinated motifs into small molecules is a cornerstone of modern drug discovery. The trifluoromethoxy (–OCF


) group is particularly prized for its ability to dramatically increase lipophilicity (Hansch 

= 1.04) while maintaining metabolic stability and providing unique conformational flexibility. 2-Methoxy-4-(trifluoromethoxy)benzaldehyde (CAS: 886500-13-6) serves as a highly versatile precursor. The aldehyde moiety provides a reactive handle for reductive aminations, Wittig olefinations, and heterocycle syntheses, while the ortho-methoxy group sterically and electronically modulates the resulting scaffold.

This application note details a robust, two-step synthetic workflow to generate this precursor from commercially available 3-(trifluoromethoxy)phenol, prioritizing regiocontrol, scalability, and operational safety.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis relies on a two-step sequence: a highly regioselective ortho-formylation followed by a base-promoted O-alkylation.

Step 1: Magnesium-Mediated Ortho-Formylation (Skattebøl Formylation) Traditional formylation techniques (e.g., Vilsmeier-Haack or Reimer-Tiemann) applied to 3-(trifluoromethoxy)phenol often yield intractable mixtures of ortho and para isomers. To circumvent this, we employ a magnesium-mediated formylation [1]. The addition of anhydrous MgCl


 and triethylamine (Et

N) to the phenol generates a magnesium phenoxide complex. The Mg

ion acts as a Lewis acidic template, coordinating both the phenoxide oxygen and the incoming formaldehyde. This rigid, six-membered cyclic transition state strictly directs the electrophilic attack to the ortho position (C6), completely suppressing para-formylation and yielding 2-hydroxy-4-(trifluoromethoxy)benzaldehyde .

Step 2: Base-Promoted O-Methylation The intermediate salicylaldehyde derivative features a phenolic hydroxyl group that is strongly intramolecularly hydrogen-bonded to the adjacent carbonyl. Deprotonation requires a mild base like potassium carbonate (K


CO

) in a polar aprotic solvent (DMF). DMF poorly solvates the resulting phenoxide anion, maximizing its nucleophilicity for the subsequent S

2 attack on methyl iodide (MeI), smoothly furnishing the target 2-methoxy-4-(trifluoromethoxy)benzaldehyde [2].

Synthetic Workflow Visualization

SynthesisRoute SM 3-(Trifluoromethoxy)phenol Starting Material Step1 Step 1: ortho-Formylation MgCl2, Et3N, (CH2O)n MeCN, 80°C SM->Step1 Int1 2-Hydroxy-4-(trifluoromethoxy) benzaldehyde Step1->Int1 Step2 Step 2: O-Methylation MeI, K2CO3 DMF, 25°C Int1->Step2 Product 2-Methoxy-4-(trifluoromethoxy) benzaldehyde Target Precursor Step2->Product

Fig 1. Two-step synthetic workflow for 2-Methoxy-4-(trifluoromethoxy)benzaldehyde precursor.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde

Self-Validating Rationale: The reaction transitions from a colorless solution to a yellow/orange suspension as the magnesium complex forms and reacts. The acidic quench is critical to break the stable Mg-chelate and release the free aldehyde.

Reagents:

  • 3-(Trifluoromethoxy)phenol: 1.0 equiv (e.g., 10.0 mmol, 1.78 g)

  • Magnesium chloride (MgCl

    
    , anhydrous): 1.5 equiv (15.0 mmol, 1.43 g)
    
  • Triethylamine (Et

    
    N): 3.75 equiv (37.5 mmol, 5.23 mL)
    
  • Paraformaldehyde (CH

    
    O)
    
    
    
    : 6.75 equiv (67.5 mmol, 2.03 g)
  • Solvent: Anhydrous Acetonitrile (MeCN), 40 mL

Procedure:

  • Complex Formation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 3-(trifluoromethoxy)phenol and anhydrous MeCN. Add anhydrous MgCl

    
     followed by the dropwise addition of Et
    
    
    
    N.
  • Maturation: Stir the resulting mixture at room temperature (20–25 °C) for 1.5 hours. Causality: This maturation period is strictly required to ensure complete formation of the magnesium phenoxide template before the electrophile is introduced.

  • Formylation: Add paraformaldehyde in one portion. Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV active).

  • Quenching: Cool the reaction to 0 °C using an ice bath. Slowly add 1M HCl (approx. 30 mL) until the suspension dissolves and the aqueous layer reaches pH 2. Causality: The acid disrupts the Mg-aldehyde chelate, which otherwise traps the product in the aqueous phase.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.
Protocol B: Synthesis of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Self-Validating Rationale: The disappearance of the highly non-polar intramolecularly H-bonded starting material and the appearance of a slightly more polar spot on TLC confirms successful methylation. Extensive aqueous washing is required to remove DMF, which can interfere with downstream crystallizations.

Reagents:

  • 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde: 1.0 equiv (e.g., 7.0 mmol, 1.44 g)

  • Potassium carbonate (K

    
    CO
    
    
    
    , 325 mesh): 2.0 equiv (14.0 mmol, 1.93 g)
  • Iodomethane (MeI): 1.5 equiv (10.5 mmol, 0.65 mL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), 15 mL

Procedure:

  • Deprotonation: Dissolve 2-hydroxy-4-(trifluoromethoxy)benzaldehyde in anhydrous DMF in a round-bottom flask. Add finely powdered K

    
    CO
    
    
    
    and stir at room temperature for 15 minutes. The solution will darken slightly as the phenoxide forms.
  • Alkylation: Add MeI dropwise via syringe. Safety Note: MeI is a volatile alkylating agent; perform this step in a well-ventilated fume hood. Stir the reaction mixture at room temperature for 3–4 hours.

  • Monitoring: Check reaction completion via TLC (Hexanes/EtOAc 9:1). The starting material (R

    
     ~ 0.6) should be completely consumed, replaced by the product (R
    
    
    
    ~ 0.45).
  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the mixture with Methyl tert-butyl ether (MTBE) or EtOAc (3 × 25 mL).

  • DMF Removal: Wash the combined organic extracts extensively with water (5 × 20 mL) and once with brine (20 mL). Causality: DMF partitions into the organic layer but is highly water-soluble; repeated aqueous washes strictly remove it without needing high-vacuum distillation.

  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the target precursor. The product is typically pure enough (>95%) for subsequent steps, but can be vacuum distilled if analytical purity is required.

Quantitative Data & Expected Analytical Results

The table below summarizes the expected physicochemical properties, yields, and spectroscopic markers for the validation of both the intermediate and the final precursor.

CompoundMolecular WeightExpected YieldAppearance

H NMR (CDCl

) Key Diagnostic Shifts
MS (m/z)
2-Hydroxy-4-(trifluoromethoxy)benzaldehyde 206.12 g/mol 75–85%Pale yellow oil

11.2 (s, 1H, OH - H-bonded),

9.9 (s, 1H, CHO)
205.0 [M-H]

2-Methoxy-4-(trifluoromethoxy)benzaldehyde 220.15 g/mol 88–95%Colorless to light yellow oil

10.4 (s, 1H, CHO - Shifted downfield),

3.9 (s, 3H, OCH

)
221.1 [M+H]

Note: The diagnostic shift of the aldehyde proton from ~9.9 ppm to ~10.4 ppm in the


H NMR spectrum is the definitive self-validating marker that the intramolecular hydrogen bond has been broken via successful O-methylation.

References

  • Convenient Method for the ortho-Formylation of Phenols Hofsløkken, N. U., & Skattebøl, L. Acta Chemica Scandinavica, 1999, 53, 258-262. URL:[Link]

  • Williamson Ether Synthesis Wang, Z. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. URL:[Link]

Application Note: Trifluoromethoxy Cinnamic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application and synthesis of trifluoromethoxy-substituted cinnamic acids, a privileged scaffold in modern drug discovery.


-Cinnamic Acids
Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

The incorporation of the trifluoromethoxy (


)  group onto the cinnamic acid  scaffold represents a high-value strategy in hit-to-lead optimization. While the cinnamic acid moiety serves as a Michael acceptor and a rigid linker, the 

group acts as a "super-halogen," offering a unique combination of high lipophilicity (

), metabolic stability, and orthogonal conformational preference.

This application note provides a comprehensive guide to:

  • Rational Design: Leveraging the

    
     group to modulate potency and ADME properties.
    
  • Validated Synthesis: A robust Knoevenagel condensation protocol for generating trans-4-(trifluoromethoxy)cinnamic acid.

  • Therapeutic Utility: Applications in HDAC inhibition, anti-inflammatory pathways, and PPAR modulation.

Medicinal Chemistry Rationale: The "Fluorine Effect"

The replacement of a methoxy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or chloro (

) substituent with a trifluoromethoxy (

) group on the cinnamic acid phenyl ring induces profound physicochemical changes.
Physicochemical Profiling

The


 group is often termed a "super-ether" or pseudo-halogen. Unlike the electron-donating methoxy group, 

is strongly electron-withdrawing but capable of weak

-donation.
PropertyMethoxy (

)
Chloro (

)
Trifluoromethyl (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hammett

-0.27+0.23+0.54+0.35 Moderate electron withdrawal; deactivates metabolic oxidation.
Hansch

(Lipophilicity)
-0.02+0.71+0.88+1.04 Highest lipophilicity increase; enhances membrane permeability.
Conformation Planar (mostly)N/ARotationalOrthogonal The

bond often twists out of plane, accessing unique chemical space.
Metabolic Stability Low (O-demethylation)HighHighHigh Resists CYP450 oxidative metabolism.
Structural Logic Diagram

The following diagram illustrates the strategic transition from natural products (like Ferulic Acid) to synthetic


 analogs to improve drug-like properties.

DesignLogic Natural Natural Scaffold (e.g., Ferulic Acid) Issue Limitations: 1. Rapid Metabolism (Glucuronidation) 2. Low Membrane Permeability Natural->Issue Identified Liability Strategy Strategy: Bioisosteric Replacement (-OMe -> -OCF3) Issue->Strategy Medicinal Chemistry Intervention Result Optimized Lead: OCF3-Cinnamic Acid Strategy->Result Synthesis Prop1 Increased Lipophilicity (LogP +1.0) Result->Prop1 Prop2 Blocked Metabolic Soft Spot Result->Prop2 Prop3 Enhanced Hydrophobic Binding Result->Prop3

Caption: Strategic evolution from natural cinnamic acids to fluorinated analogs to overcome metabolic instability and permeability issues.

Therapeutic Applications

Histone Deacetylase (HDAC) Inhibitors

Cinnamic acids are key precursors to hydroxamic acids (e.g., Panobinostat analogs).

  • Mechanism: The cinnamic double bond acts as a rigid "spacer" positioning the zinc-binding group (ZBG) into the HDAC active site.

  • 
     Role:  The hydrophobic 
    
    
    
    group occupies the "cap" region of the HDAC enzyme, enhancing affinity through hydrophobic interactions with residues at the rim of the catalytic tunnel.
Anti-Inflammatory & PPAR Agonists
  • PPAR

    
    /
    
    
    
    :
    Peroxisome Proliferator-Activated Receptors require an acidic head group and a lipophilic tail.
    
    
    -cinnamic acids mimic the fibrate class of drugs but with enhanced metabolic stability compared to their non-fluorinated counterparts.
  • Nrf2 Activation: As Michael acceptors, these compounds can alkylate Keap1, releasing Nrf2 to induce antioxidant response elements (ARE), providing cytoprotection.

Experimental Protocol: Synthesis of trans-4-(Trifluoromethoxy)cinnamic Acid

Methodology: Knoevenagel Condensation (Doebner Modification). Rationale: This method is preferred over the Heck reaction for scale-up due to lower cost, avoidance of palladium catalysts, and high stereoselectivity for the trans (


) isomer.
Materials & Reagents
  • Substrate: 4-(Trifluoromethoxy)benzaldehyde (CAS: 659-28-9)

  • Reagent: Malonic acid (1.2 equivalents)[1]

  • Solvent: Anhydrous Pyridine (Volume: 3-5 mL per gram of aldehyde)

  • Catalyst: Piperidine (0.1 equivalents) or

    
    -alanine (for milder conditions)
    
  • Workup: HCl (1M and Conc.), Ethyl Acetate, Brine.

Step-by-Step Procedure
  • Reaction Assembly:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)benzaldehyde (1.90 g, 10 mmol) in anhydrous pyridine (10 mL).

    • Add malonic acid (1.25 g, 12 mmol).

    • Add piperidine (85 mg, 100

      
      L, 1 mmol) as the catalyst.
      
    • Note: The reaction is initially endothermic; ensure malonic acid is fully suspended/dissolved.

  • Heating & Decarboxylation:

    • Fit the flask with a reflux condenser.[1]

    • Heat the mixture to 80–90 °C for 1 hour, then increase to reflux (115 °C) for 2–4 hours.

    • Checkpoint: Monitor CO

      
       evolution (bubbling). Reaction is complete when bubbling ceases and TLC shows consumption of aldehyde.
      
  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) containing concentrated HCl (15 mL) to neutralize the pyridine and precipitate the product. Caution: Exothermic reaction.

    • Verify pH is highly acidic (pH < 2).

    • Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the white precipitate via vacuum filtration.

    • Wash the filter cake with cold 1M HCl (

      
       mL) followed by cold water (
      
      
      
      mL).
    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1). Allow to cool slowly to 4 °C.

    • Yield: Expected yield is 85–95%.

Analytical Validation
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the characteristic doublets of the trans-alkene protons with a coupling constant
    
    
    Hz.
    • 
       7.60 (d, 
      
      
      
      Hz, 1H, Ar-CH =), 6.65 (d,
      
      
      Hz, 1H, =CH -COOH).
  • 
     NMR:  Single peak around 
    
    
    
    -57.0 ppm (distinctive for
    
    
    ).
  • Melting Point: sharp range (approx. 148–150 °C).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 4-(OCF3)Benzaldehyde + Malonic Acid Reaction Reaction: Pyridine, Piperidine Reflux 115°C, 4h Start->Reaction Intermediate Intermediate: Decarboxylation (-CO2) Reaction->Intermediate Heat Quench Workup: Pour into Ice/HCl (pH < 2) Intermediate->Quench Complete Isolation Isolation: Vacuum Filtration Wash with cold H2O Quench->Isolation Purification Purification: Recrystallization (EtOH/H2O) Isolation->Purification Final Final Product: trans-4-(OCF3)Cinnamic Acid Purification->Final

Caption: Step-by-step workflow for the Knoevenagel condensation synthesis of OCF3-cinnamic acid.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Journal of Medicinal Chemistry. (2025).

    
     vs 
    
    
    
    . Link
  • Synthesis and Biological Evaluation of Cinnamic Acid Derivatives. BenchChem Application Notes. (2025). Protocols for Knoevenagel condensation. Link

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2019). Comprehensive review of bioisosteres including trifluoromethoxy groups. Link

  • Cinnamic Acid Derivatives as Anticancer Agents. NIH/PubMed Central. (2022). Discusses the HDAC inhibitory potential of the cinnamic scaffold. Link

Sources

Technical Note: Scalable Esterification Strategies for 2-Methoxy-4-(trifluoromethoxy)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the process chemistry for the esterification of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (CAS: 848947-91-1).[1][2] This scaffold is a critical intermediate in medicinal chemistry, particularly for developing EGFR inhibitors and PPAR agonists where the trifluoromethoxy (


) group modulates lipophilicity and metabolic stability.[1]

The primary challenge in esterifying this substrate lies in balancing the electronic effects of the substituents. The 2-methoxy group (electron-donating) and the 4-trifluoromethoxy group (strongly electron-withdrawing) create a "push-pull" electronic system across the cinnamic backbone.[1][2] While the carboxylic acid is chemically accessible, the


-unsaturated system requires protocols that avoid Michael addition side-reactions.[1][3]

This guide presents two validated workflows:

  • Method A (Fischer-Speier): The preferred route for methyl/ethyl esters; scalable and cost-effective.[2]

  • Method B (Acyl Chloride Activation): A robust pathway for complex, bulky, or acid-sensitive alcohol partners.[3][2]

Chemical Context & Substrate Analysis[3][4][5][6][7][8][9]

PropertyDataImplication for Synthesis
Substrate 2-Methoxy-4-(trifluoromethoxy)cinnamic acidStarting Material
CAS 848947-91-1Verification
Electronic State 4-

(-I effect)
Increases carbonyl electrophilicity (Good for esterification).[1][2]
Sterics 2-

(Ortho)
Minimal steric hindrance; slight deactivation via resonance.[2]
Risk Factor

-Unsaturation
Susceptible to nucleophilic attack (Michael Addition) under strong basic conditions.[1][2]
Solubility Low in

; High in MeOH, DCM
Organic solvents are required.[2]
Decision Matrix: Method Selection

The following logic gate determines the optimal protocol based on your target ester and scale.

MethodSelection Start Target Ester Selection Simple Simple Alkyl (Methyl/Ethyl) Start->Simple High Throughput Complex Complex/Bulky (t-Butyl, Benzyl, Chiral) Start->Complex High Value MethodA Method A: Fischer Esterification (H2SO4 / MeOH) Simple->MethodA MethodB Method B: Acyl Chloride Route (SOCl2 -> ROH) Complex->MethodB Validation Validation: 1H NMR (OMe shift) TLC (Rf change) MethodA->Validation MethodB->Validation

Figure 1: Decision matrix for selecting the appropriate esterification strategy.

Protocol A: Fischer-Speier Esterification (Methyl Ester)

Application: Primary route for generating methyl 2-methoxy-4-(trifluoromethoxy)cinnamate.[1][2] Scale: Scalable from milligrams to kilograms.

Mechanism

This reaction relies on the acid-catalyzed nucleophilic attack of methanol on the carbonyl carbon. The 4-


 group enhances the electrophilicity of the carbonyl, generally accelerating the rate compared to unsubstituted cinnamic acid [1].[1]
Reagents & Equipment[1][3][6][8][9][10][11][12][13]
  • Substrate: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)[2]

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.5 - 1.0 equiv) or Thionyl Chloride (
    
    
    
    ) (1.2 equiv - in situ acid generation)[1][2]
  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), magnetic stirrer.[1][3][2]

Step-by-Step Procedure
  • Setup: In a dry round-bottom flask, suspend the cinnamic acid derivative in anhydrous methanol. The starting material may not fully dissolve initially.[4]

  • Catalyst Addition:

    • Option 1 (Standard): Add conc.

      
       dropwise.
      
    • Option 2 (Moisture Scavenging): Cool to 0°C and add

      
       dropwise.[2] This generates anhydrous HCl in situ and scavenges water, driving the equilibrium forward [2].
      
  • Reaction: Heat the mixture to reflux (approx. 65°C) for 3–6 hours.

    • Checkpoint: The suspension should clear as the ester forms (esters are typically more soluble in MeOH).

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[2] The acid (low

      
      , streaking) should disappear, replaced by a distinct high 
      
      
      
      spot (ester).
  • Workup:

    • Cool to room temperature.[2][5][6][7][8]

    • Concentrate the methanol to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc) and wash with saturated

      
       (2x) to remove unreacted acid.[2] Caution: 
      
      
      
      evolution.
    • Wash with Brine (1x), dry over

      
      , and concentrate.[3][2]
      
  • Purification: Usually, the crude product is sufficiently pure (>95%).[2] If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.[3][2]

Protocol B: Acyl Chloride Activation (Complex Esters)

Application: Synthesis of esters with hindered alcohols, phenols, or when mild conditions are required to prevent isomerization.[3]

Reagents & Equipment[1][3][6][8][9][10][11][12][13]
  • Substrate: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.2 equiv + cat.[2] DMF)
    
  • Solvent: Toluene (for high T) or Dichloromethane (DCM)[2]

  • Reagent: Target Alcohol (1.1 equiv)[2]

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv)[2]
    
Experimental Workflow

AcylChloride Step1 Activation: Substrate + SOCl2 (Reflux, 2h) Inter Intermediate: Acyl Chloride Formation (HCl gas evolution) Step1->Inter Evap Evaporation: Remove excess SOCl2 (Vacuum) Inter->Evap Step2 Coupling: Add ROH + Pyridine (DCM, 0°C -> RT) Evap->Step2 Finish Product: Isolated Ester Step2->Finish

Figure 2: Acyl Chloride activation workflow for high-efficiency coupling.

Step-by-Step Procedure
  • Activation: Suspend the cinnamic acid in Toluene. Add Thionyl Chloride (

    
    ) and a drop of DMF.[2]
    
  • Reflux: Heat to 80°C for 2 hours. The solid will dissolve, and gas evolution (HCl/

    
    ) will cease upon completion.
    
  • Isolation of Intermediate: Evaporate the solvent and excess

    
    in vacuo to yield the yellow/orange acyl chloride solid. Do not purify.
    
  • Coupling: Redissolve the acyl chloride in dry DCM. Cool to 0°C.[2][9]

  • Addition: Add the target alcohol and Triethylamine (dissolved in DCM) dropwise.[2]

  • Completion: Stir at Room Temperature for 2–4 hours. Wash with 1M HCl (to remove amine salts), then

    
    .[2] Dry and concentrate.
    

Analytical Validation (Self-Validating System)[1][3]

To ensure the protocol was successful, compare the NMR data of the product against the starting material.[1]

FeatureStarting Material (Acid)Product (Methyl Ester)Diagnostic Change
Proton NMR -COOH proton (~11-13 ppm)Absent Disappearance of broad singlet.[1][2]
Proton NMR N/A-OCH3 (Ester) New singlet at ~3.7-3.8 ppm (3H).[1][2]
Proton NMR -OCH3 (Ether) at ~3.9 ppm-OCH3 (Ether) at ~3.9 ppmRemains present (Reference peak).[1][2]
Alkene Region Doublet (~6.5 ppm, J=16Hz)Doublet (~6.4 ppm, J=16Hz)Slight upfield shift; J=16Hz confirms Trans geometry preserved.[3][2]

Note on Isomerization: If the coupling constant (


) drops to ~10-12 Hz, photo-isomerization to the Cis isomer has occurred.[1] Protect reaction vessels from direct sunlight during synthesis [3].[2]

Safety & Handling of Fluorinated Cinnamic Acids

  • HF Generation: While the

    
     group is chemically stable under these esterification conditions, combustion or extreme thermal decomposition (>250°C) can release Hydrogen Fluoride (HF) and Carbonyl Fluoride (
    
    
    
    ).[2]
  • Skin Absorption: Cinnamic esters are lipophilic and can penetrate the skin.[2] The trifluoromethoxy group enhances this permeability.[9] Always use Nitrile gloves and long sleeves.

  • Sensitization: Acrylates and cinnamates are known sensitizers.[2] Handle in a fume hood to avoid inhalation of dust or vapors.[2]

References

  • Electronic Effects in Cinnamic Acids: BenchChem. Application Notes: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives. (2025). [2]

  • Thionyl Chloride/Methanol Method: S.O.C.l.2 mediated esterification mechanism. Journal of Laboratory Chemical Education, 6(5), 156-158.[1][3][10] (2018).[2][11][10]

  • Isomerization Risks: Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.

  • Compound Properties: MilliporeSigma. 2-Methoxy-4-(trifluoromethoxy)benzoic acid Product Sheet. (Accessed 2023).[2][11]

Sources

Application Note: Strategic Design and Evaluation of Fluorinated Cinnamic Acid Antimicrobials

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The rapid emergence of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, necessitates the development of novel antimicrobial agents. Cinnamic acid (CA ), a naturally occurring phenylpropanoid, exhibits weak antimicrobial activity but serves as an exceptional scaffold for modification.

This guide details the strategic incorporation of fluorine atoms into the CA scaffold. Fluorine acts as a "bioisostere" of hydrogen but exerts profound electronic and physicochemical effects. Its high electronegativity modulates the pKa of the carboxylic acid, while the strength of the C-F bond (approx. 116 kcal/mol) blocks metabolic degradation (oxidation) at specific sites.

Key Advantages of Fluorinated Cinnamic Acids (FCAs):

  • Enhanced Lipophilicity: Facilitates passive diffusion across the bacterial cell envelope.

  • Metabolic Stability: Para-fluorination prevents P450-mediated hydroxylation, extending half-life.

  • Acidity Modulation: Fluorine substitution on the ring lowers the pKa, altering the ionization state at physiological pH (7.4), which is critical for binding to bacterial efflux pumps.

Rational Design Principles (SAR)

The Structure-Activity Relationship (SAR) of FCAs is governed by the position of the fluorine atom. The following table summarizes the theoretical and observed impacts of fluorination patterns based on current medicinal chemistry literature.

Table 1: SAR of Fluorinated Cinnamic Acid Derivatives
Substitution PatternElectronic Effect (Hammett

)
Lipophilicity (

LogP)
Metabolic ImpactAntimicrobial Potency (Predicted)
Unsubstituted (CA) Reference (0)Reference (0)Rapid oxidation at para positionLow (MIC > 500

g/mL)
4-Fluoro (Para) Electron Withdrawing (-I)+0.14Blocks metabolic oxidation Moderate (MIC 128-256

g/mL)
2,4-Difluoro Strong Electron Withdrawing+0.28Synergistic lipophilicity increaseHigh (MIC 32-64

g/mL)
Alpha-Fluoro Inductive effect on CarbonylVariableIncreases reactivity (Michael Acceptor)High, but potential host toxicity
Trifluoromethyl (-CF

)
Strong EWG, Bulky+0.88High membrane permeabilityHigh (Gram-positive specificity)

Expert Insight: While alpha-fluorination increases reactivity towards bacterial cysteine residues (via Michael addition), it often leads to non-selective toxicity. Ring fluorination (specifically 4-F or 2,4-diF) is the preferred strategy for balancing potency and safety.

Chemical Synthesis Protocol

Workflow Logic

The synthesis utilizes the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction.[1] We utilize a pyridine-catalyzed decarboxylation route which is scalable and high-yielding.

Diagram 1: Synthesis Workflow (DOT)

SynthesisWorkflow Start Reagents: 4-Fluorobenzaldehyde + Malonic Acid Reaction Reflux (80-100°C) Solvent: Pyridine Catalyst: Piperidine Time: 4-6 Hours Start->Reaction Condensation Inter Intermediate: Benzylidene Malonic Acid Reaction->Inter Knoevenagel Decarb Decarboxylation (-CO2) Inter->Decarb Heat Quench Acidification (HCl, 0°C) Decarb->Quench Workup Product Precipitate: 4-Fluorocinnamic Acid Quench->Product Filtration

Caption: Step-by-step Knoevenagel condensation workflow for synthesizing 4-fluorocinnamic acid.

Protocol 1: Synthesis of 4-Fluorocinnamic Acid

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol, 1.24 g)

  • Malonic acid (12 mmol, 1.25 g)

  • Pyridine (5 mL)

  • Piperidine (0.5 mL - Catalyst)

  • Conc. HCl

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 4-fluorobenzaldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine dropwise.

  • Reflux: Attach a condenser and reflux at 85°C for 4 hours. The evolution of CO

    
     bubbles indicates decarboxylation is proceeding.
    
  • Cooling: Allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water containing 5 mL of concentrated HCl. Critical Step: The pH must drop below 2 to ensure the carboxylic acid precipitates fully.

  • Isolation: Filter the white precipitate under vacuum. Wash with ice-cold water (3 x 10 mL) to remove pyridine traces.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: Verify structure via

    
    H-NMR (Doublet at 
    
    
    
    6.4 ppm and 7.6 ppm for vinylic protons,
    
    
    Hz indicating trans-isomer).

Biological Evaluation Protocols

Once synthesized, the compounds must be evaluated according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Diagram 2: Antimicrobial Testing Logic (DOT)

BioTesting Compound Synthesized FCA MIC MIC Assay (Broth Microdilution) Compound->MIC Decision Is MIC < 64 µg/mL? MIC->Decision Discard Low Potency (Stop) Decision->Discard No MBC MBC Assay (Agar Plating) Decision->MBC Yes Mech Mechanism of Action (Membrane Permeability) MBC->Mech If Bactericidal Tox Hemolysis Assay (Safety) Mech->Tox

Caption: Decision tree for biological characterization, prioritizing potent compounds for mechanistic study.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 [1].

Materials:

  • Mueller-Hinton Broth (MHB).[2]

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • 96-well microtiter plates.

  • Resazurin dye (optional, for visual aid).

Procedure:

  • Stock Prep: Dissolve FCA in DMSO (10 mg/mL). Note: Final DMSO concentration in the well must be < 1% to avoid solvent toxicity.

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Dilution: Add 100

    
    L of MHB to columns 2-12 of the plate. Add 200 
    
    
    
    L of compound stock (diluted to starting concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10.
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to wells 1-11.
    
    • Column 11: Growth Control (Bacteria + No Drug).

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

    • Validation: If Resazurin is used (0.01%), blue = inhibition, pink = growth.

Mechanism of Action: Membrane Integrity Assay

Fluorinated cinnamates often act by disrupting the bacterial cell membrane [2]. This protocol verifies that mechanism.

Protocol 3: Propidium Iodide (PI) Uptake

  • Principle: PI is a DNA intercalating dye that cannot penetrate healthy membranes. Fluorescence indicates membrane rupture.

  • Procedure:

    • Treat log-phase bacteria with FCA at

      
       MIC for 1 hour.
      
    • Wash cells with PBS.

    • Add Propidium Iodide (10

      
      g/mL).
      
    • Incubate for 15 mins in the dark.

    • Measure Fluorescence (Ex: 535 nm, Em: 617 nm).

    • Interpretation: High fluorescence relative to control confirms membrane permeabilization.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[2][4][5] [Link]

  • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity.[1][6][7][8][9][10] Molecules, 19(12), 19292-19349. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives.[1][11] Mini Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

Sources

Application Note: Advanced Crystallization Strategies for 2-Methoxy-4-(trifluoromethoxy)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Methoxy-4-(trifluoromethoxy)cinnamic acid (CAS: 1262019-21-5) is a highly functionalized aromatic compound utilized in advanced organic synthesis and pharmaceutical development. The crystallization of this compound presents unique thermodynamic and kinetic challenges due to its complex substitution pattern.

From a crystal engineering perspective, the molecule is governed by three competing structural features:

  • Carboxylic Acid Dimerization: The primary thermodynamic driver for crystallization is the formation of canonical

    
     homodimers via strong O-H···O hydrogen bonding, typical of cinnamic acid derivatives[1].
    
  • Trifluoromethoxy (-OCF3) Lipophilicity: The highly electronegative and bulky -OCF3 group at the para position introduces orthogonal dipole moments. This group promotes secondary supramolecular stabilization through weak C-H···F and F···F intermolecular interactions[2]. However, its rotational freedom can lead to polymorphism if crystallization kinetics are not strictly controlled.

  • Steric Hindrance: The ortho-methoxy group restricts the planarity of the alkene backbone relative to the aromatic ring, altering the crystal packing density and increasing solubility in polar aprotic solvents.

To achieve high-purity crystalline solid forms, the crystallization process must be operated strictly within the compound's Metastable Zone Width (MZW) [3]. Rapid generation of supersaturation forces the precipitation of amorphous aggregates or kinetically favored metastable polymorphs. Conversely, controlled supersaturation—either through precise cooling gradients or controlled reactive pH-shifts—ensures the growth of the thermodynamically stable crystalline phase[4],[1].

Solvent Selection & Solubility Profiling

The selection of a solvent system must balance the high lipophilicity of the -OCF3 group with the hydrogen-bonding capacity of the carboxylic acid. Below is a rationalized solubility matrix used to design the antisolvent and cooling crystallization protocols.

Solvent SystemPolarity IndexEstimated Solubility (25 °C)Estimated Solubility (65 °C)Role in Crystallization
Ethyl Acetate (EtOAc) 4.4Moderate (~40 mg/mL)High (>150 mg/mL)Primary Solvent (Good solvent for cooling)
Methanol (MeOH) 5.1High (>100 mg/mL)Very High (>300 mg/mL)Primary Solvent (Risk of esterification if heated)
Toluene 2.4Low (~10 mg/mL)Moderate (~50 mg/mL)Co-solvent (Promotes π-π stacking)
n-Heptane 0.1Very Low (<2 mg/mL)Low (<10 mg/mL)Antisolvent (Drives supersaturation)
Water (pH < 3) 10.2Insoluble (<0.1 mg/mL)Insoluble (<0.5 mg/mL)Antisolvent / Reactive Precipitation Medium
Water (pH > 8) 10.2High (>200 mg/mL)Very High (>400 mg/mL)Primary Solvent (As sodium salt)

Experimental Protocols

Protocol A: Controlled Cooling & Antisolvent Crystallization

Objective: To isolate high-purity, highly crystalline 2-Methoxy-4-(trifluoromethoxy)cinnamic acid from crude synthetic mixtures[5]. Mechanism: Utilizing the steep temperature-dependent solubility curve in an EtOAc/Heptane binary mixture to maintain the system within the MZW.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-Methoxy-4-(trifluoromethoxy)cinnamic acid in 40 mL of Ethyl Acetate in a 250 mL jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 65 °C under moderate stirring (250 rpm) until complete dissolution is achieved.

  • Polish Filtration (Self-Validation): Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel to remove insoluble mechanical impurities. Validation: The solution must be perfectly clear; any turbidity indicates premature nucleation.

  • Antisolvent Addition: Slowly add 40 mL of hot n-heptane (60 °C) dropwise over 20 minutes.

  • Controlled Cooling: Program the jacketed reactor to cool from 60 °C to 5 °C at a linear rate of 0.5 °C/min .

    • Causality: A cooling rate exceeding 1.0 °C/min will breach the MZW, leading to catastrophic secondary nucleation, solvent entrapment, and poor crystal habit[1].

  • Aging: Hold the suspension at 5 °C for 2 hours to maximize yield and allow Ostwald ripening (smaller crystals dissolve and redeposit onto larger ones).

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of cold (0 °C) heptane.

  • Drying: Dry the product in a vacuum oven at 45 °C at 50 mbar for 12 hours to constant weight.

Strategy Start Goal: Crystallize 2-Methoxy-4- (trifluoromethoxy)cinnamic acid Q1 Starting Material State? Start->Q1 A1 Crude Solid (Organic Impurities) Q1->A1 Solid A2 Aqueous Salt Solution (High pH) Q1->A2 Liquid Cooling Cooling Crystallization (EtOAc/Heptane) A1->Cooling Dissolve in hot solvent Reactive Reactive Crystallization (pH Shift to < 3) A2->Reactive Acidify with H2SO4

Decision matrix for selecting the optimal crystallization route based on starting material.

Protocol B: Reactive (pH-Shift) Crystallization

Objective: To recover the compound from an aqueous process stream with high throughput. Mechanism: The compound possesses a carboxylic acid pKa of approximately 4.5. At high pH, it exists as a highly soluble sodium salt. Rapidly shifting the pH below the pKa forces the formation of the associated, highly insoluble free acid, driving massive supersaturation[4],[6].

Step-by-Step Methodology:

  • Alkaline Dissolution: Dissolve 10.0 g of the compound in 100 mL of 0.5 M NaOH (aq) at ambient temperature. Stir until the solution is homogeneous (pH ~9.0 - 10.0).

  • Acidification (Nucleation): Equip the vessel with a calibrated pH probe. Using a dosing pump, inject 1.0 M H₂SO₄ at a rate of 2.0 mL/min under vigorous agitation (400 rpm)[3].

  • Monitoring the pH-Shift (Self-Validation): Monitor the pH continuously. The solution will remain clear until the pH drops to ~4.8. At this point, a sudden "cloud point" will occur, indicating primary nucleation[4].

    • Validation: If localized clumping occurs, agitation is insufficient. Increase stirring speed to 600 rpm to ensure uniform micro-mixing of the acid titrant.

  • Completion: Continue acid addition until the bulk pH stabilizes between 2.5 and 3.0.

  • Aging & Isolation: Stir the resulting thick white slurry for 60 minutes at 20 °C. Filter via vacuum, wash thoroughly with 3 x 30 mL of deionized water to remove residual sodium sulfate, and dry under vacuum at 50 °C.

ReactiveWorkflow N1 Alkaline Dissolution pH > 8.0 N2 Polish Filtration Remove Insoluble N1->N2 N3 Acid Addition 1M H2SO4 (Dropwise) N2->N3 N4 Nucleation & Growth pH 2.5 - 3.0 N3->N4 N5 Filtration & Wash Cold H2O N4->N5

Step-by-step workflow for the reactive (pH-shift) crystallization process.

Analytical & Characterization Workflows

To ensure the trustworthiness of the crystallized product, the following self-validating analytical checks must be performed:

  • Powder X-Ray Diffraction (PXRD): Used to confirm the phase purity of the bulk powder. The presence of the -OCF3 group can induce polymorphic transitions under different cooling rates; PXRD ensures batch-to-batch consistency.

  • Differential Scanning Calorimetry (DSC): Run a thermal scan from 25 °C to 200 °C at 10 °C/min. A single, sharp endothermic melting peak confirms high crystal lattice purity and the absence of solvates. Broad peaks indicate solvent entrapment (likely if Protocol A was cooled too rapidly).

  • ¹⁹F and ¹H NMR Spectroscopy: Dissolve a crystal sample in DMSO-

    
    . ¹⁹F NMR will confirm the integrity of the trifluoromethoxy group (typically a sharp singlet around -57 to -58 ppm), while ¹H NMR will verify the absence of residual EtOAc or Heptane.
    

References

  • Lu, X., et al. "Nucleation behavior investigation of cinnamic acid in pure organic solvents: Induction time, metastable zone width and molecular dynamics simulations." Journal of Molecular Liquids, 2024. URL:[Link]

  • TNO / TU Delft. "Robotized Equipment – Screenings tool: pH-shift crystallization of cinnamic acid." ResearchGate, 2026. URL: [Link]

  • Li, L., et al. "Metastable Zone Width, Nucleation Kinetics, and Reactive Crystallization Optimization." Journal of Chemical & Engineering Data, ACS Publications, 2026. URL:[Link]

  • El-Samanody, et al. "Crystal structure and Hirshfeld surface analysis of... [trifluoromethoxy]phenol... complexes." PMC (PubMed Central), NIH, 2026. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for Electron-Deficient Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, typically involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product[1]. However, when utilizing electron-deficient aldehydes (e.g., nitrobenzaldehydes, fluorobenzaldehydes, or pyridine-carbaldehydes), researchers frequently encounter depressed yields and complex crude mixtures.

The hyper-electrophilicity of these substrates accelerates the initial condensation but simultaneously opens the door to aggressive side reactions, most notably bis-adduct (Michael) formation and Cannizzaro disproportionation[2][3]. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yields when working with highly reactive, electron-withdrawing substrates.

Diagnostic Workflow

When a Knoevenagel condensation fails to deliver high yields with an electron-deficient aldehyde, identifying the exact mode of failure is critical. Use the following diagnostic logic to guide your optimization.

G Start Low Yield: Electron-Deficient Aldehyde Analyze Analyze Crude by NMR/TLC Start->Analyze Incomplete Incomplete Conversion Analyze->Incomplete SideProducts Multiple Spots / Side Products Analyze->SideProducts Sol1 Increase Temp / Use Alum or TPP Incomplete->Sol1 BisAdduct Bis-adduct (Michael Addition) SideProducts->BisAdduct Cannizzaro Cannizzaro (Alcohol + Acid) SideProducts->Cannizzaro Sol2 Water Solvent / PAMAM Dendrimers BisAdduct->Sol2 Sol3 Avoid Strong Bases / Use Weak Amines Cannizzaro->Sol3

Caption: Troubleshooting diagnostic workflow for identifying and resolving Knoevenagel condensation failures.

Module 1: Combating Bis-Adduct (Michael) Formation

Q: Why do electron-deficient aldehydes consistently yield complex mixtures instead of the pure Knoevenagel adduct? A: Causality: Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbonyl carbon. While this facilitates the initial attack by the carbanion, the resulting Knoevenagel adduct features a highly polarized, electron-deficient double bond due to the "push-pull" conjugation imparted by the EWGs[4]. This makes the newly formed alkene an exceptional Michael acceptor. A second equivalent of the active methylene compound rapidly attacks this double bond, forming an undesired bis-adduct (Michael adduct)[3][5].

Mechanism Substrates Aldehyde + Active Methylene Knoevenagel Knoevenagel Adduct (Target Alkene) Substrates->Knoevenagel Base Catalyst Michael Michael Addition (2nd Methylene) Knoevenagel->Michael High Electrophilicity BisAdduct Bis-Adduct (Byproduct) Michael->BisAdduct

Caption: Reaction pathway illustrating the competitive formation of bis-adduct byproducts.

Q: How can I suppress this over-addition when using highly acidic methylenes like malononitrile? A: To prevent bis-adduct formation, you must kinetically isolate the mono-adduct or alter the catalytic environment.

  • Catalyst Selection: 6 has been proven to provide a clean reaction profile, completely avoiding Michael adducts even with highly electron-deficient heterocyclic aldehydes[6].

  • Aqueous Biphasic Systems: Running the reaction in water using7 yields nearly 100% selectivity[7]. The hydrophobic effect forces the substrates together, and the highly lipophilic mono-adduct precipitates out of the aqueous phase before a secondary Michael addition can occur[7].

Module 2: Mitigating Competing Side Reactions

Q: I am observing the formation of an alcohol and a carboxylic acid instead of my target alkene. What is happening? A: Causality: You are observing the Cannizzaro reaction. Electron-deficient aldehydes lacking α-protons are highly susceptible to base-induced disproportionation[2][8]. When strong bases (e.g., hydroxides or strong alkoxides) are used to deprotonate the active methylene, the base can alternatively attack the hyper-electrophilic carbonyl, transferring a hydride to a second aldehyde molecule to yield an alcohol and a carboxylic acid[2]. Solution: Strictly avoid strong bases. Utilize weak amine catalysts (like piperidine or pyridine)[1], or pivot to Lewis acid catalysis (e.g., Alum) which facilitates the condensation without triggering base-mediated disproportionation[9].

Module 3: Quantitative Catalyst & Solvent Comparison

The following table summarizes modern, high-yield catalytic systems specifically validated for electron-deficient aldehydes, demonstrating how solvent and catalyst choices impact the yield and purity.

Catalyst SystemSolventConditionsTarget Aldehyde TypeTypical YieldPrimary Advantage
Triphenylphosphine (TPP) Solvent-freeMicrowave / MildElectron-deficient>90%Completely avoids Michael bis-adducts[6].
PAMAM Dendrimer (G1) WaterRoom TempBroad scope~100%100% selectivity, catalyst is reusable[7].
Alum (10 mol%) Solvent-free80°CAromatic/Heteroaromatic>90%Fast (<10 min), inexpensive, prevents Cannizzaro[9].
DEA-PEG-600 (10 mol%) Solvent-freeRoom Tempp-Chlorobenzaldehyde99%Ultra-fast (1 min reaction time)[10].

Module 4: Validated Experimental Protocols

Protocol A: Solvent-Free Alum-Catalyzed Condensation

Causality & Self-Validation: By eliminating the solvent, the concentration of reactants is maximized, driving the reaction forward kinetically. Alum acts as a mild, non-toxic Lewis acid that activates the carbonyl without providing the basicity required for the Cannizzaro side-reaction[9].

Step-by-Step Methodology:

  • In a mortar or a solvent-free reaction vessel, combine the electron-deficient aromatic aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol)[9].

  • Add commercially available Alum (10 mol%) to the mixture[9].

  • Heat the mixture to 80°C while stirring continuously[9].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate). The reaction is typically complete within 5–10 minutes. The absence of a highly polar baseline spot confirms the suppression of bis-adducts.

  • Cool the mixture to room temperature, wash with water to dissolve the Alum catalyst, and recrystallize the crude solid from ethanol to obtain the pure E-alkene[9].

Protocol B: Aqueous PAMAM Dendrimer-Catalyzed Condensation

Causality & Self-Validation: First-generation (G1) PAMAM dendrimers feature multiple primary amino groups that act cooperatively to catalyze the reaction[7]. Water acts as a green solvent; the hydrophobic nature of the Knoevenagel product causes it to spontaneously precipitate, physically separating it from the catalytic sites and preventing secondary Michael additions[7].

Step-by-Step Methodology:

  • Suspend the electron-deficient aldehyde (1.0 mmol) and active methylene (1.0 mmol) in 5 mL of distilled water[7].

  • Add 1 mol% of G1 Poly(amidoamine) (PAMAM) dendrimer to the aqueous suspension[7].

  • Stir the biphasic mixture vigorously at room temperature.

  • Self-Validation Checkpoint: Observe the physical state of the reaction. The successful formation of the mono-adduct is indicated by the rapid precipitation of a solid product. If the solution remains clear, conversion is incomplete.

  • Isolate the product via simple filtration. The aqueous filtrate containing the PAMAM dendrimer can be directly recycled for subsequent runs without loss of activity[7].

References

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. 6

  • Organocatalysis by poly(amidoamine) dendrimers; Knoevenagel and Mannich reactions catalyzed in water. Semantic Scholar. 7

  • Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis.9

  • Diethylamine functionalized polyethylene glycol as a novel and efficient catalyst for Knoevenagel condensation. Indian Academy of Sciences.10

  • Knoevenagel condensation. Wikipedia. 1

  • The Enzymology of Organic Transformations: A Survey of Name Reactions in Biological Systems. PMC. 2

  • Aldol and Related Condensation Mechanisms. Scribd. 8

  • Fast highly efficient 'on-solvent' non-catalytic cascade transformation of benz- aldehydes and 4-hydroxycoumarin into bis. Semantic Scholar. 5

  • Technical Support Center: Synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene. Benchchem. 3

  • Knoevenagel C=C Metathesis Enabled Glassy Vitrimers with High Rigidity, Toughness, and Malleability. PMC. 4

Sources

Technical Support Center: Solubilization of 2-Methoxy-4-(trifluoromethoxy)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is engineered for researchers and drug development professionals experiencing precipitation, inconsistent assay results, or formulation failures when working with 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (CAS: 1262019-21-5) .

Below, we deconstruct the thermodynamic barriers of this highly lipophilic compound and provide field-proven, self-validating protocols to achieve stable aqueous solutions.

Part 1: Diagnostic Overview & The Chemical Challenge

To successfully formulate this compound, you must understand the competing physicochemical forces at play:

  • The Hydrophobic Penalty: The trifluoromethoxy (–OCF₃) group is profoundly lipophilic (Hansch

    
     parameter 
    
    
    
    1.04) and electron-withdrawing. Combined with the methoxy group and the aromatic ring, it creates a massive hydrophobic surface area that forces water molecules into an ordered, entropically unfavorable clathrate cage.
  • The Ionization State: Cinnamic acid derivatives typically possess a

    
     of approximately 4.4 . While the carboxylic acid is fully ionized at physiological pH (7.4), the resulting polar headgroup is often insufficient to drag the massive lipophilic tail into solution, leading to micellization or rapid crystalline aggregation.
    

Part 2: Core Troubleshooting (FAQs)

Q: Why does the compound immediately crash out when I spike my DMSO stock into PBS or cell culture media? A: This is caused by a phenomenon known as "solvent shift." When a highly concentrated DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local environment of the compound shifts from 100% organic to >99% aqueous in milliseconds. Because the compound's aqueous solubility is inherently


, the sudden desolvation forces the hydrophobic molecules to self-associate, overcoming the nucleation energy barrier and forming insoluble micro-precipitates.

Q: Will adjusting the pH of my buffer solve the solubility issue? A: Only partially. Because the


 is ~4.4, you must maintain a pH above 6.0 to ensure the carboxylic acid remains in its ionized (carboxylate) form. However, even at pH 7.4, the dominant –OCF₃ group prevents true aqueous solvation. pH adjustment is a prerequisite, but it must be paired with a co-solvent or a complexation agent.

Q: What is the most thermodynamically stable way to dose this compound in cell-based assays (<1% DMSO)? A: Host-guest complexation using cyclodextrins—specifically Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Randomly Methylated

-cyclodextrin (RAMEB). The hydrophobic –OCF₃-phenyl moiety inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This method has been shown to increase the solubility of cinnamic acid derivatives by up to 250-fold .

Part 3: Thermodynamic & Kinetic Solubility Profiles

Note: Data is extrapolated from structural analogs and phase-solubility models of trifluoromethylated cinnamic acids.

Solvent / MediaState of IonizationEstimated SolubilityVisual StateRecommended Use
Water (pH 3.0) Unionized (COOH)

Heavy white precipitateNot recommended
PBS Buffer (pH 7.4) Ionized (COO⁻)

Cloudy / Micro-suspensionUnsuitable for assays
100% DMSO N/A

Clear, colorless liquidMaster stock storage
20% HP-

-CD (pH 7.4)
Ionized (COO⁻)

Clear, stable solutionIn vitro / In vivo dosing

Part 4: Mechanistic Solubilization Pathways

The diagram below illustrates the causality behind formulation failures versus successful host-guest complexation.

Solubilization_Mechanisms cluster_failure Pathway A: Direct Aqueous Dilution cluster_success Pathway B: Host-Guest Complexation Compound 2-Methoxy-4-(trifluoromethoxy) cinnamic acid DMSO_Stock DMSO Master Stock (High Concentration) Compound->DMSO_Stock CD_Buffer HP-β-CD Buffer (20% w/v, pH 7.4) Compound->CD_Buffer Solid addition Aqueous_Buffer Aqueous Media (pH 7.4) DMSO_Stock->Aqueous_Buffer < 1% v/v addition Solvent_Shift Rapid Solvent Shift (Desolvation) Aqueous_Buffer->Solvent_Shift Precipitate Crystalline Aggregates (Assay Failure) Solvent_Shift->Precipitate Nucleation Encapsulation Hydrophobic Cavity Encapsulation CD_Buffer->Encapsulation Soluble_State Thermodynamically Stable Solution Encapsulation->Soluble_State Equilibrium

Fig 1. Divergent thermodynamic pathways of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid solubilization.

Part 5: Formulation Engineering (Protocols)

These protocols are designed as self-validating systems . If a step fails, the physical state of the solution will immediately alert you before you ruin downstream biological assays.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Causality: Anhydrous DMSO disrupts the crystal lattice energy of the compound without introducing hydrogen-bonding competition.

  • Weighing: Weigh the desired mass of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid into a clean, dry amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (moisture content <0.005%). Note: Hygroscopic DMSO absorbs water from the air, which will drastically reduce the solubility limit of the stock.

  • Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be 100% optically clear with no Schlieren lines or floating micro-crystals.

  • Storage: Aliquot into single-use tubes and store at -80°C (stable for 6 months) or -20°C (stable for 1 month) .

Protocol B: Aqueous Formulation via HP- -CD Complexation

Causality: Complexation requires the compound to be in its ionized state so the polar carboxylate tail remains in the aqueous phase while the lipophilic head enters the cyclodextrin cavity.

  • Buffer Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 50 mM Phosphate Buffer. Adjust the pH strictly to 7.4 .
  • Compound Addition: Add the compound as a dry powder directly to the HP-

    
    -CD solution (target concentration: 5 mM). Do not use the DMSO stock for this, as organic solvents compete for the cyclodextrin cavity.
    
  • Equilibration: Vortex vigorously, then incubate the suspension on an orbital shaker at 37°C for 24 hours to allow thermodynamic equilibrium of the host-guest complex to be reached .

  • Self-Validating Centrifugation: Centrifuge the sample at 10,000

    
     g for 10 minutes.
    
    • Validation: If a visible pellet forms, the compound has exceeded the phase-solubility limit of the cyclodextrin. You must extract the supernatant carefully.

  • Quantification: Dilute an aliquot of the clear supernatant 1:100 in methanol and quantify the exact dissolved concentration via UV-Vis spectroscopy (absorbance maximum

    
     270–273 nm) .
    

References

  • Vedantu / DrugFuture. Cinnamic Acid Formula - Properties, Preparation, Uses and FAQs. Retrieved from: [Link]

  • National Institutes of Health (PMC).

    
    -Cyclodextrin Inclusion Complex. Retrieved from:[Link]
    

Technical Support Center: Handling the Stability of the Trifluoromethoxy (-OCF₃) Group Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

The trifluoromethoxy (-OCF₃) group is a highly privileged pharmacophore in medicinal chemistry and agrochemicals, prized for its ability to enhance lipophilicity, membrane permeability, and metabolic resistance [1]. While widely considered a "pseudo-halogen" with exceptional chemical stability, its integrity is not absolute. Under specific basic conditions, the -OCF₃ group can undergo rapid degradation, leading to synthetic failures, poor yields, and the generation of toxic byproducts (e.g., hydrogen fluoride).

This technical guide provides researchers and drug development professionals with a mechanistic understanding of -OCF₃ stability, troubleshooting frameworks, and self-validating protocols to ensure structural integrity during basic chemical workflows.

Mechanistic Causality: Why Does the -OCF₃ Group Fail?

The stability of the -OCF₃ group is highly context-dependent. The C–O bond is inherently strong, and the oxygen lone pairs are stabilized by hyperconjugative donation into the anti-bonding orbitals of the C–F bonds (the anomeric effect). However, the intense electron-withdrawing nature of the -OCF₃ group (Hansch-Leo π value of +1.04) alters the reactivity of the adjacent molecular framework [2].

When degradation occurs under basic conditions, it is rarely a direct attack on the -OCF₃ group itself. Instead, it proceeds via one of two primary scaffold-mediated pathways:

Pathway A: Nucleophilic Aromatic Substitution (S_NAr)

On unactivated benzene rings, the -OCF₃ group is virtually inert to base hydrolysis. However, if the -OCF₃ group is attached to a highly electron-deficient heteroaromatic ring (e.g., 2- or 4-position of a pyridine or pyrimidine) or an arene with strong ortho/para electron-withdrawing groups, the ipso-carbon becomes highly electrophilic. Hydroxide or alkoxide bases can attack this carbon, forming a Meisenheimer complex. The -OCF₃ group is then expelled as the trifluoromethoxide anion (CF₃O⁻). This anion is exceptionally unstable and instantly collapses into carbonyl fluoride (COF₂) and fluoride (F⁻), driving the reaction forward irreversibly.

SNAr_Degradation N1 Activated Aryl-OCF3 (e.g., 2-OCF3-Pyridine) N2 Meisenheimer Complex N1->N2 + OH- (Base) N3 Aryl-OH (Phenol/Pyridinol) N2->N3 Expulsion N4 CF3O- (Unstable Anion) N2->N4 Expulsion N5 COF2 + F- (Rapid Decay) N4->N5 Spontaneous

Base-catalyzed SNAr displacement of -OCF3 on an activated aromatic ring.

Pathway B: Base-Catalyzed β-Elimination

In aliphatic systems, the -OCF₃ group is stable unless there is an acidic proton on the adjacent (beta) carbon. The strong inductive effect of the -OCF₃ group significantly acidifies these β-protons. When exposed to a base, the proton is abstracted, forming a carbanion or enolate intermediate. This triggers an E1cB or E2 elimination, expelling the CF₃O⁻ anion and forming an alkene [3].

Beta_Elimination N1 Aliphatic -OCF3 (with acidic β-proton) N2 Carbanion Intermediate N1->N2 Base removes H+ N3 Alkene Product N2->N3 β-elimination N4 CF3O- (Leaving Group) N2->N4 Expulsion

Base-mediated β-elimination of aliphatic -OCF3 groups possessing an acidic proton.

Quantitative Stability Profiles

To assist in synthetic planning, the following table summarizes the quantitative recovery of various -OCF₃ scaffolds when subjected to standardized forced degradation conditions (0.1 M NaOH, 60°C, 24 hours).

Scaffold TypeExample CompoundStability / RecoveryPrimary Degradation Pathway
Unactivated Aryl-OCF₃ Trifluoromethoxybenzene>99% (Highly Stable)None observed
Activated Heteroaryl-OCF₃ 2-(Trifluoromethoxy)pyridine<5% (Highly Labile)S_NAr (Nucleophilic Displacement)
Aliphatic -OCF₃ (No β-protons) 2,2,2-Trifluoroethyl trifluoromethyl ether>95% (Stable)None observed
Aliphatic -OCF₃ (Acidic β-protons) β-(Trifluoromethoxy)ethane sulfonyl chloride0% (Extremely Labile)*Base-catalyzed β-elimination

*Note: Degradation of β-acidic aliphatic -OCF₃ compounds often occurs within minutes even at 25°C[3].

Troubleshooting & FAQs

Q1: I am performing a Suzuki-Miyaura cross-coupling using K₂CO₃/H₂O at 90°C. My 4-(trifluoromethoxy)phenylboronic acid couples perfectly, but my 2-(trifluoromethoxy)pyrimidine halide yields only hydroxylated byproducts. Why? A1: This is a classic S_NAr failure. The 4-(trifluoromethoxy)phenyl ring is unactivated and stable to aqueous base. However, the pyrimidine ring is highly electron-deficient. At 90°C, the hydroxide ions generated by the aqueous carbonate base attack the ipso-carbon of the pyrimidine, displacing the -OCF₃ group before the palladium cycle can complete. Solution: Switch to anhydrous conditions using a non-nucleophilic base (e.g., Cs₂CO₃ in anhydrous dioxane) or use a fluoride-mediated coupling (e.g., CsF or KF).

Q2: How can I analytically differentiate between the hydrolysis of an adjacent ester and the actual degradation of the -OCF₃ group? A2: Rely on ¹⁹F-NMR spectroscopy rather than LC-MS alone. An intact -OCF₃ group typically presents as a sharp singlet between -56 ppm and -60 ppm . If the -OCF₃ group degrades via base hydrolysis, the CF₃O⁻ anion immediately decomposes into F⁻. Free aqueous fluoride appears as a distinct peak around -119 ppm to -122 ppm . If your ester hydrolyzes but the -58 ppm peak remains intact (and no -119 ppm peak appears), your -OCF₃ group is stable.

Q3: I am synthesizing an aliphatic -OCF₃ compound with a neighboring ketone. It degrades during silica gel chromatography. Is silica basic enough to cause this? A3: Yes. While silica is generally slightly acidic, the surface silanol groups can act as mild bases/nucleophiles. If your aliphatic -OCF₃ group is adjacent to a highly electron-withdrawing ketone, the α-protons are highly acidic. Even mild interactions on the column can trigger β-elimination. Solution: Deactivate the silica by pre-treating the column with 1% acetic acid, or switch to neutral alumina.

Experimental Protocol: Self-Validating Forced Degradation Assay

Before scaling up a basic reaction (e.g., saponification, basic extraction) on a novel -OCF₃ containing intermediate, it is critical to perform a forced degradation assay.

This protocol is designed as a self-validating system : it utilizes an internal standard (α,α,α-trifluorotoluene) to ensure exact fluorine mass balance. If the -OCF₃ group degrades, the molar loss of the -OCF₃ signal must perfectly match the molar appearance of the fluoride signal in a 1:3 ratio. If the mass balance fails, the compound is precipitating or undergoing an alternative non-degradative pathway [4].

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 0.05 mmol of your -OCF₃ test compound.

    • Accurately weigh 0.05 mmol of α,α,α-trifluorotoluene (Internal Standard, stable to base).

    • Dissolve both in 0.5 mL of deuterated acetonitrile (CD₃CN) in a standard 5 mm NMR tube.

  • Baseline Acquisition (t = 0):

    • Acquire a baseline ¹⁹F-NMR spectrum. Ensure the internal standard peak (~ -63 ppm) and the -OCF₃ peak (~ -58 ppm) integrate to a 1:1 ratio.

  • Base Stressing:

    • Add 0.5 mL of 0.2 M NaOD in D₂O directly to the NMR tube. The final concentration is 0.1 M NaOD in a 1:1 CD₃CN/D₂O mixture. Cap tightly and invert to mix.

  • Thermal Incubation:

    • Place the NMR tube in a heating block set to 60°C.

  • Kinetic Monitoring:

    • Acquire ¹⁹F-NMR spectra at t = 1 hour, 4 hours, and 24 hours.

  • Data Interpretation & Validation:

    • Set the integration of the internal standard (-63 ppm) to 3.0.

    • Integrate the -OCF₃ peak. A value < 3.0 indicates degradation.

    • Integrate the free fluoride region (-119 ppm).

    • Causality Check: For every 1.0 integration unit lost from the -OCF₃ peak, exactly 3.0 integration units must appear at the -119 ppm peak. This validates that the mechanism is true nucleophilic displacement/elimination followed by CF₃O⁻ decomposition, rather than simple insolubility.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research." Chemical Building Blocks & Intermediates. URL: [Link]

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2017). "The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions." Organic Chemistry Frontiers, 4(2), 214-223. URL: [Link]

  • Logvinenko, I. G., et al. (2021). "Synthesis and reactions of ω-CF3O-substituted aliphatic sulfonyl chlorides." Journal of Fluorine Chemistry, 245, 109782. URL: [Link]

Technical Support Center: Eradicating Piperidine Catalyst Traces from Synthesized Cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Downstream Purification and Catalyst Removal in Knoevenagel-Doebner Condensations

The Mechanistic Root of Piperidine Contamination

The synthesis of cinnamic acid via the Doebner modification of the Knoevenagel condensation relies heavily on piperidine as an organocatalyst 1. While highly effective at promoting the initial nucleophilic attack and subsequent dehydration, piperidine (a secondary amine with a pKa of ~11.2) readily reacts with the newly formed cinnamic acid (pKa ~4.4) [[2]]().

This vast difference in pKa drives the formation of a stable organic salt: piperidinium cinnamate . When the reaction mixture is quenched, this salt frequently co-precipitates or becomes physically trapped within the crystal lattice of the free cinnamic acid. Standard neutral water washes are entirely ineffective at breaking this ionic bond, leading to trace amine contamination that can ruin downstream pharmaceutical coupling reactions and depress the product's melting point 3.

Workflow Crude Crude Cinnamic Acid (Contains Piperidinium Cinnamate) Acidify Acidification Step Add 6M HCl to pH < 2 at 0-5°C Crude->Acidify Equilibrium Salt Cleavage Cinnamic Acid (s) + Piperidinium Cl (aq) Acidify->Equilibrium Filtration Vacuum Filtration Equilibrium->Filtration Aqueous Filtrate (Discard) Contains Piperidinium Chloride Filtration->Aqueous Solid Filter Cake Crude Free Cinnamic Acid Filtration->Solid Wash Slurry Wash Ice-cold 0.1M HCl then H2O Solid->Wash Pure Purified Cinnamic Acid (<0.1% Piperidine) Wash->Pure

Workflow for the acid-mediated cleavage and removal of piperidine from cinnamic acid.

Self-Validating Experimental Protocols

To completely eradicate piperidine, the ionic bond of the piperidinium cinnamate salt must be broken in a highly polar aqueous environment before the cinnamic acid is allowed to crystallize.

Protocol A: Aggressive Acid-Base Reprecipitation (Primary Removal)

Step 1: Alkaline Dissolution

  • Action: Suspend the crude, contaminated cinnamic acid in 1.0 M NaOH (approx. 10 mL per gram of crude) and stir until fully dissolved.

  • Causality: This converts the cinnamic acid into highly water-soluble sodium cinnamate. The piperidinium ion is deprotonated back into piperidine free base, which remains suspended in the aqueous layer.

Step 2: Orthogonal Organic Extraction

  • Action: Wash the alkaline aqueous phase with ethyl acetate (3 × 0.5 volumes).

  • Causality: Piperidine free base is highly soluble in organic solvents, whereas sodium cinnamate is strictly aqueous. This step physically separates the catalyst from the product before precipitation.

  • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful extraction of the secondary amine (piperidine).

Step 3: Aggressive Acidification

  • Action: Chill the aqueous phase to 0–5 °C in an ice bath. Under vigorous stirring, add 6.0 M HCl dropwise until the pH reaches strictly < 2.0.

  • Causality: The strong mineral acid protonates the sodium cinnamate, forcing the free cinnamic acid to precipitate 3. The low pH ensures any trace piperidine remaining is instantly converted to piperidinium chloride, which is highly water-soluble and remains in the filtrate.

  • Validation Checkpoint: The system must be self-validating. After 10 minutes of stirring, re-test the pH. If the pH has drifted above 2.0, trapped sodium cinnamate is neutralizing the acid. Add more HCl until the pH stabilizes at strictly < 2.0.

Step 4: Isolation and Acidic Wash

  • Action: Isolate the white precipitate via vacuum filtration. Wash the filter cake with ice-cold 0.1 M HCl, followed by a minimal volume of ice-cold distilled water.

  • Causality: The acidic wash prevents the re-formation of the free amine on the crystal surface.

  • Validation Checkpoint: Test the final water wash filtrate with a few drops of 0.1 M AgNO₃. The absence of a white AgCl precipitate definitively confirms that all piperidinium chloride and residual HCl have been successfully washed away.

Protocol B: Targeted Recrystallization (Secondary Purification)

If the product is intended for sensitive biological assays or acts as an Active Pharmaceutical Ingredient (API) intermediate, reprecipitation must be followed by recrystallization 3.

  • Action: Dissolve the reprecipitated cinnamic acid in a minimum volume of boiling 95% ethanol. Perform a hot gravity filtration, then allow the filtrate to cool slowly to room temperature before applying an ice bath.

  • Causality: Slow cooling promotes the growth of a flawless, highly ordered crystal lattice, actively excluding trace piperidine molecules from the crystalline matrix.

  • Validation Checkpoint: The final purified crystals should exhibit a sharp melting point of 132–133 °C. A melting point depression of even 1–2 °C indicates residual piperidine contamination or trapped solvent 3.

Quantitative Data: Purification Efficiency

Purification StrategyPiperidine Removal EfficiencyCinnamic Acid Yield RecoveryMechanistic ActionRecommended Use Case
Neutral Water Wash Low (~30-40%)> 95%Surface dissolutionNot recommended; fails to break salts.
Acidic Slurry Wash (0.1M HCl) High (~90-95%)90 - 95%Surface protonationQuick cleanup for crude synthetic intermediates.
Acid-Base Reprecipitation Very High (> 99%)85 - 90%Complete ionic cleavageStandard protocol for catalyst eradication.
EtOH/H₂O Recrystallization Ultra High (> 99.9%)70 - 80%Lattice exclusionFinal polishing for API-grade purity.

Troubleshooting & FAQs

Q1: My cinnamic acid product smells distinctly of amine/fish, but the melting point is normal. Why? A: Human olfactory detection for piperidine is extraordinarily sensitive (thresholds in the low parts-per-billion range). Even a 0.01% molar contamination of piperidinium cinnamate on the crystal surface will emit a strong odor without drastically altering the bulk melting point. An acidic slurry wash (Protocol A, Step 4) will neutralize this surface contamination.

Q2: During the acidification step, my product "oiled out" instead of forming a crystalline solid. How do I fix this? A: "Oiling out" occurs when the product precipitates above its melting point in the specific solvent mixture, or when the rapid addition of concentrated HCl generates excessive localized exothermic heat. Solution: Heat the biphasic mixture until the oil completely redissolves, then allow it to cool slowly to room temperature before applying an ice bath. Ensure vigorous mechanical stirring during acid addition to rapidly dissipate neutralization heat.

Q3: How can I analytically verify the absolute removal of piperidine from my final product? A: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the definitive standard. In DMSO-d₆, pure trans-cinnamic acid displays distinct doublet signals at δ 6.53 ppm and δ 7.59 ppm (alkene protons, J = 16.0 Hz) 4. To verify piperidine removal, zoom in on the aliphatic baseline: look for the absolute absence of piperidine's characteristic broad multiplets at δ 2.8 ppm (α-protons) and δ 1.5 ppm (β/γ-protons).

Troubleshooting Symptom Amine Odor or Depressed Melting Point CheckPH Was precipitation pH < 2? Symptom->CheckPH NoPH No CheckPH->NoPH YesPH Yes CheckPH->YesPH FixPH Redissolve in NaOH, re-acidify with HCl NoPH->FixPH CheckWash Was filter cake washed with acid? YesPH->CheckWash NoWash No CheckWash->NoWash YesWash Yes CheckWash->YesWash FixWash Resuspend in 0.1M HCl, filter and dry NoWash->FixWash Recryst Perform EtOH/H2O Recrystallization YesWash->Recryst

Decision tree for troubleshooting piperidine contamination in synthesized cinnamic acid.

References

  • [1] The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds | Source: Taylor & Francis | 1

  • [3] Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis | Source: Benchchem | 3

  • [2] Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution | Source: ACS Omega | 2

  • [4] Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution | Source: PMC (NIH) | 4

Sources

Overcoming steric hindrance in 2-methoxy substituted cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Hub. This guide is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of 2-methoxycinnamic acid.

Mechanistic Insights: The Ortho-Methoxy Challenge

Q: Why does 2-methoxybenzaldehyde consistently produce lower yields in condensation reactions compared to 4-methoxybenzaldehyde? A: The bottleneck is a combination of electronic deactivation and severe steric hindrance. The ortho-methoxy (-OCH₃) group donates electron density into the aromatic ring via resonance, which reduces the electrophilicity of the formyl carbon[1]. More critically, the physical bulk of the -OCH₃ group creates a steric shield that blocks incoming nucleophiles (such as malonic acid in the Knoevenagel condensation)[1]. In transition-metal-catalyzed cross-couplings like the Heck reaction, this same steric bulk impedes the oxidative addition of the palladium catalyst to the aryl halide, stalling the catalytic cycle[2].

Knoevenagel A 2-Methoxybenzaldehyde + Malonic Acid B Addition of Piperidine (Iminium Formation) A->B C Steric Clash at ortho-Methoxy Group B->C Encounters D Thermal Activation (90-100 °C) C->D Overcome by E Decarboxylative Condensation D->E Drives F trans-2-Methoxycinnamic Acid (Product) E->F Yields

Workflow and steric resolution in the Knoevenagel condensation of 2-methoxycinnamic acid.

Optimized Experimental Protocols (Self-Validating Systems)

Workflow A: Knoevenagel-Doebner Condensation

Q: How can I chemically bypass the steric hindrance when condensing 2-methoxybenzaldehyde with malonic acid? A: By shifting the reaction from a standard base-catalyzed mechanism to an iminium-catalyzed pathway. Adding a catalytic amount of piperidine alongside pyridine forces the formation of a highly reactive iminium ion intermediate. This intermediate is significantly more electrophilic and less sterically demanding than the native aldehyde, allowing the malonate enolate to attack efficiently[3].

Step-by-Step Methodology:

  • Reagent Charging: In a 100 mL round-bottom flask, combine 10 mmol (1.36 g) of 2-methoxybenzaldehyde and 15 mmol (1.56 g) of malonic acid[3].

  • Catalyst Addition: Add 2.0 mL of pyridine (acting as solvent and base) and 0.2 mL of piperidine (nucleophilic catalyst)[3].

    • Self-Validation Checkpoint: The mixture will transition into a clear, homogeneous solution. A mild exotherm should be felt through the flask, confirming the initial acid-base salt formation.

  • Thermal Activation: Equip the flask with a reflux condenser and heat in an oil bath to 90–100 °C with continuous magnetic stirring[3].

    • Self-Validation Checkpoint: Vigorous bubbling (CO₂ evolution) will commence, indicating successful decarboxylation. The reaction is complete when gas evolution entirely ceases (typically 3–4 hours)[3].

  • Precipitation & Work-up: Cool the mixture to room temperature. Pour it slowly into a beaker containing 50 mL of ice-cold water while stirring. Acidify dropwise with 1 M HCl until the pH reaches 2–3[3].

    • Self-Validation Checkpoint: A dense white or pale-yellow precipitate will instantly form. This visual cue confirms the conversion of the soluble pyridinium cinnamate salt into the insoluble free 2-methoxycinnamic acid[3].

  • Isolation: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from a minimal amount of hot 95% ethanol. The dried product should exhibit a melting point of 182–186 °C, verifying trans-isomer purity[4].

Workflow B: Ligand-Assisted Heck Coupling

Q: My Heck reaction using 2-bromoanisole and acrylic acid stalls at 30% conversion. How do I force the reaction to completion? A: The ortho-methoxy group restricts the trajectory required for the alkene migratory insertion step[2]. To resolve this, switch the leaving group from bromide to iodide (which undergoes oxidative addition much faster) and utilize a bulky, electron-rich phosphine ligand (e.g., SPhos). The ligand stabilizes the sterically congested Pd(II) intermediate and accelerates reductive elimination[2].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under nitrogen, combine Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and anhydrous K₂CO₃ (20 mmol). Add 10 mL of anhydrous DMF.

    • Self-Validation Checkpoint: The solution will turn pale yellow/orange within 5 minutes, visually confirming the reduction of Pd(II) to the active Pd(0)-SPhos complex.

  • Substrate Addition: Inject 2-iodoanisole (10 mmol) and acrylic acid (12 mmol).

  • Coupling: Heat the sealed flask to 95 °C for 8 hours[2].

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the high-R_f 2-iodoanisole spot confirms successful oxidative addition and substrate consumption.

  • Quench & Extraction: Cool to room temperature, dilute with 20 mL water, acidify to pH 3 with 1 M HCl, and extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine and dry over MgSO₄.

    • Self-Validation Checkpoint: The organic layer will retain the target acid, while the aqueous wash effectively removes the DMF solvent and inorganic salts.

HeckCycle Pd Pd(0) Active Catalyst OA Oxidative Addition (2-Iodoanisole) Pd->OA SH Steric Hindrance (ortho-Methoxy) OA->SH Slower rate MI Migratory Insertion (Acrylic Acid) SH->MI Bulky Ligand Rescue BE beta-Hydride Elimination MI->BE BE->Pd Base Regeneration Prod 2-Methoxycinnamic Acid BE->Prod Release

Heck reaction catalytic cycle highlighting ortho-methoxy steric clash and ligand resolution.

Quantitative Data: Strategy Comparison

Q: What is the measurable impact of these steric resolution strategies on process efficiency? A: The implementation of iminium-activation (Knoevenagel) and ligand-acceleration (Heck) drastically improves both reaction kinetics and overall yield, as summarized below:

Synthesis PathwaySubstratesCatalyst / Base SystemTemp (°C)Time (h)Steric Resolution StrategyIsolated Yield (%)
Standard Knoevenagel 2-Methoxybenzaldehyde, Malonic acidPyridine6012None45
Optimized Knoevenagel 2-Methoxybenzaldehyde, Malonic acidPyridine + Piperidine953.5Iminium activation + Thermal85–92
Standard Heck 2-Bromoanisole, Acrylic acidPd(OAc)₂, PPh₃, K₂CO₃8024None30
Optimized Heck 2-Iodoanisole, Acrylic acidPd(OAc)₂, SPhos, K₂CO₃958Bulky ligand + Iodide leaving group88–94

Troubleshooting FAQs

Q: I am observing a mixture of cis and trans isomers in my Knoevenagel product. How do I ensure high trans-selectivity? A: The trans (E) isomer is thermodynamically favored. If you are seeing cis (Z) contamination, your reaction temperature is likely too low, preventing the thermodynamic equilibration of the intermediate prior to the final decarboxylation step. Ensure your oil bath is strictly maintained at 90–100 °C throughout the active bubbling phase[3].

Q: Why does my Heck reaction turn black and precipitate a mirror-like substance on the flask walls? A: This is "palladium black," indicating severe catalyst deactivation and aggregation. The steric bulk of the ortho-methoxy group slows down the catalytic cycle, leaving the Pd(0) species uncoordinated for too long, making it vulnerable to aggregation[2]. Increase your ligand-to-palladium ratio (e.g., 2.5:1) or ensure you are using a highly sterically demanding ligand like SPhos to keep the palladium tightly coordinated and soluble.

Q: Can I use 2-chlorobenzaldehyde instead to avoid these steric issues entirely? A: While a chloro group is physically smaller than a methoxy group, it introduces strong inductive electron-withdrawing effects that fundamentally alter the reaction's electronic profile. If your target Active Pharmaceutical Ingredient (API) specifically requires the ortho-methoxy ether linkage for receptor binding, you must address the steric hindrance directly using the optimized protocols above rather than substituting the starting material.

References

  • Springer Nature. "Solvent-Free Synthesis of Pd-Modified Zeolitic Imidazolate Framework Nanocomposites for Competitive Arylation and Carbon–Carbon Coupling Reactions." DOI Publications. Available at:[Link]

Sources

Technical Support Center: Recrystallization of Fluorinated Phenylpropanoids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Solvent Selection & Troubleshooting for Fluorinated Aromatics Assigned Specialist: Senior Application Scientist

The "Fluorine Factor": Mechanistic Overview

Why standard protocols fail for fluorinated analogs.

Welcome to the technical support hub. If you are transitioning from standard phenylpropanoids (e.g., cinnamic acid, coumaric acid) to their fluorinated analogs, you likely encountered unexpected solubility behaviors or "oiling out."

The Core Issue: Fluorine is not merely a "hydrogen replacement."[1] It introduces three critical perturbations to the crystal lattice:

  • Lipophilicity Shift: The C-F bond is highly hydrophobic. A single fluorine substitution can significantly increase

    
    , rendering standard aqueous-organic mixtures (like EtOH/H
    
    
    
    O) less effective due to decreased water solubility [1, 5].
  • Weak Interaction Networks: Unlike the strong O-H

    
    O hydrogen bonds dominating non-fluorinated phenylpropanoids, fluorinated analogs rely on weaker C-F
    
    
    
    H and C-F
    
    
    interactions. This lowers the lattice energy, often resulting in lower melting points and a higher tendency to form oils (supercooled liquids) rather than crystals [4, 6].
  • Solvation Shell Rigidity: Fluorine atoms are poor hydrogen bond acceptors but create a "teflon-like" shield, requiring solvents that can penetrate this lipophilic shell to dissolve the solute, yet allow aggregation upon cooling [8].

Solvent Selection Matrix

Guidance: Do not rely solely on boiling point. For fluorinated phenylpropanoids, dielectric constant (


)  and hydrogen bond donor (HBD)  capacity are the critical metrics.
Solvent ClassSpecific SolventPolarity (

)
CompatibilityTechnical Notes
Primary (Good) Ethanol (EtOH) 24.5HighExcellent general solvent. Fluorinated analogs often require less water in the anti-solvent phase than parent compounds [1].
Primary (Good) Methanol (MeOH) 33.0HighGood for highly polar fluorinated acids (e.g., 4-fluorocinnamic acid). Evaporates quickly; watch for crusting [1].
Primary (Good) Ethyl Acetate (EtOAc) 6.0MediumIdeal for highly lipophilic, multi-fluorinated analogs where alcohols cause oiling out.
Anti-Solvent Heptane / Hexane 1.9LowPreferred over water for fluorinated esters/amides. Promotes slower, cleaner nucleation than water.
Anti-Solvent Water 80.1HighUse sparingly. Fluorinated compounds crash out too fast in water, trapping impurities (occlusion) [1, 12].
Specialty Toluene 2.4LowUseful for

-stacking systems. Good for removing non-polar impurities via hot filtration.
Decision Logic: Selecting Your System

The following workflow illustrates the logical path for selecting a solvent system based on the degree of fluorination and functional groups.

SolventSelection Start START: Analyze Structure CheckF Fluorination Degree? Start->CheckF MonoF Mono/Di-Fluorinated (e.g., 4-F-Cinnamic Acid) CheckF->MonoF Low Lipophilicity Shift PolyF Poly-Fluorinated (e.g., Pentafluorophenyl) CheckF->PolyF High Lipophilicity Shift CheckFunc Functional Group? MonoF->CheckFunc SolvB System B: EtOAc + Hexane PolyF->SolvB Alternative SolvC System C: Toluene (Slow Evap) PolyF->SolvC High Solubility in Organics Acidic Free Acid (-COOH) CheckFunc->Acidic H-Bond Donor Ester Ester/Amide CheckFunc->Ester No H-Bond Donor SolvA System A: EtOH + Water (Dropwise) Acidic->SolvA Standard Protocol Ester->SolvB Avoid Hydrolysis

Caption: Figure 1. Decision matrix for solvent selection based on fluorination density and functional group chemistry.

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode with fluorinated compounds. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve [10]. Essentially, the compound melts under the solvent's boiling point or is too impure.[2][3]

Corrective Protocol (The "Trituration" Method):

  • Do not cool the oil further; it will harden into an amorphous glass.

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of a "bridging solvent" (e.g., Toluene or THF) that increases the solubility of the oil phase.

  • Seed the solution at a temperature above the oiling-out point but below the saturation point [10].

  • Slow Cool: Insulate the flask with cotton wool to lower the cooling rate to <1°C/min.

Issue 2: "I have no crystals after 24 hours (Supersaturation)."

Diagnosis: Fluorinated compounds often exhibit a wide Metastable Zone Width (MSZW) . The nucleation barrier is high because fluorine atoms do not facilitate the directional hydrogen bonding required for rapid lattice formation [11, 19].

Corrective Protocol:

  • Scratching is ineffective: For fluorinated compounds, scratching glass often fails to induce nucleation due to low surface energy.

  • Evaporative Concentration: If using a volatile solvent (MeOH/DCM), allow 20% of the solvent to evaporate slowly in a fume hood.

  • Anti-Solvent Vapor Diffusion: Place the solution in a small vial. Place that vial inside a larger jar containing the anti-solvent (e.g., Hexane). Seal the outer jar. The hexane vapor will slowly diffuse into the solution, gently inducing nucleation.

Issue 3: "The crystals contain impurities (Occlusion)."

Diagnosis: Fluorine-fluorine interactions can create "channels" in the crystal lattice that trap solvent or impurities, especially if cooling is too rapid (Crash Cooling) [9].

Corrective Protocol:

  • Switch to a Single-Solvent System (e.g., hot Toluene or hot IPA) rather than a solvent pair. Solvent pairs often cause rapid precipitation at the interface, trapping impurities.

  • Hot Filtration: Ensure the hot solution is filtered through a pre-warmed funnel to remove insoluble seeds that might be triggering premature, chaotic nucleation.

Visualizing the Oiling Out Mechanism

Understanding why oiling out happens is the key to preventing it. The diagram below maps the thermodynamic trap.

OilingOut HotSol Hot Saturated Solution Cooling Cooling Process HotSol->Cooling Split Is T_oil > T_crystal? Cooling->Split PathOil Liquid-Liquid Phase Separation (Oiling Out) Split->PathOil YES (Common in Fluorinated) PathCry Nucleation & Growth (Crystallization) Split->PathCry NO (Ideal) Impurity Impurity Trap: Impurities dissolve in oil droplets PathOil->Impurity Fix FIX: Add solvent to lower Conc. or Add Seed Crystals Impurity->Fix Fix->Cooling Retry

Caption: Figure 2.[4] Thermodynamic pathway of oiling out. Fluorinated compounds often have a T_oil > T_crystal due to low melting points.

Validated Experimental Protocol

Standard Operating Procedure for 4-Fluorocinnamic Acid (and derivatives).

Materials:

  • Crude Fluorinated Phenylpropanoid (1.0 g)

  • Solvent A: Ethanol (95%)

  • Solvent B: Water (distilled) or Heptane (if esterified)

  • Equipment: Erlenmeyer flask, heating plate, magnetic stirrer.

Step-by-Step:

  • Dissolution: Place 1.0 g of solid in the flask. Add Solvent A (Ethanol) dropwise while heating near the boiling point (78°C).

    • Critical Check: Use the minimum amount necessary.[5] If it takes >20 mL/g, switch to a stronger solvent (e.g., EtOAc).

  • Clarification: If the solution is colored/dirty, add activated charcoal (1% w/w), boil for 2 mins, and filter hot.

    • Note: Fluorinated compounds adsorb strongly to charcoal; use sparingly to avoid yield loss.

  • Nucleation Setup: Remove from heat.

    • If using Solvent Pair: Add Solvent B (Water) dropwise to the hot solution until a persistent turbidity (cloudiness) appears. Then add one drop of Solvent A to clear it.

  • Controlled Cooling: Place the flask on a cork ring or wood block (insulation). Cover with a watch glass.[6] Allow to reach room temperature undisturbed (approx. 2 hours).

  • Harvest: If crystals form, cool in an ice bath for 15 mins to maximize yield. Filter via Buchner funnel. Wash with cold Solvent B (Anti-solvent).

References

  • BenchChem. (2025).[7] Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Retrieved from 7

  • Juelun Chemical. (2025). 3-Fluorocinnamic Acid Solubility Data. Retrieved from 8

  • BenchChem. (2025).[7] Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids. Retrieved from 1

  • National Institutes of Health (NIH). (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals. Retrieved from 9

  • SinoShiny. (2026).[10] Solubility of Cinnamic Derivatives in Different Solvents. Retrieved from 10

  • National Institutes of Health (NIH). (2014). The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals. Retrieved from 11

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from 6

  • ResearchGate. (2018).[12] Understanding Fluorine Effects in Liquid Crystals. Retrieved from 13

  • University of York. (2025). Problems with Recrystallisations: Oiling Out and Supersaturation. Retrieved from 2

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from 4

  • MDPI. (2025). Impact of Solvents on Crystal Morphology. Retrieved from 14

  • Minnesota State University. (2020). Mixed Solvent Recrystallization Protocols. Retrieved from 5

Sources

Technical Support Center: HPLC Separation of Fluorinated Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Ticket Topic: Separation of ortho-, meta-, and para- fluorocinnamic acid (FCA) isomers.[1]

Executive Summary & Analyte Profile

Welcome to the Method Development Support Hub. You are likely here because your standard C18 column failed to resolve the meta- (3-FCA) and para- (4-FCA) isomers, or you are experiencing significant peak tailing.

Fluorinated cinnamic acids pose a specific chromatographic challenge: the fluorine atom is small (low steric hindrance) but highly electronegative. On standard alkyl phases (C18), the hydrophobicity differences between the meta and para positions are negligible, leading to co-elution.

Analyte Properties
PropertyValue / CharacteristicImplication for HPLC
Core Structure Phenyl ring + conjugated double bond + Carboxyl groupUV Active (Strong absorption ~270-290 nm).[1][2]
Acidity (pKa) ~3.8 – 4.2 (Lower than unsubstituted cinnamic acid)Critical: Must use acidic mobile phase (pH < 2.[1]5) to keep analytes protonated (neutral).[1]
Isomerism Positional (o, m, p) and Geometric (cis/trans)Trans-isomers are dominant.[1] Positional isomers require shape/electronic selectivity.[1]
Polarity Ortho > Meta > Para (Generally)Dipole moments differ significantly based on F-position relative to the acrylic side chain.[1]

Knowledge Base: Core Method Parameters

A. Stationary Phase Selection (The "Silver Bullet")

User Question: "My C18 column shows a single broad peak for m-FCA and p-FCA. Is my column dead?"

Expert Answer: Your column is likely fine, but it lacks the necessary selectivity mechanisms. C18 relies on hydrophobicity.[1][2][3] To separate these isomers, you need Pentafluorophenyl (PFP) phases.[1][2]

  • Why PFP? PFP columns utilize "Fluorophilic" retention.[1] They separate based on:

    • 
      -
      
      
      
      Interactions:
      The electron-deficient PFP ring interacts with the electron-rich phenyl ring of the cinnamic acid.[1]
    • Dipole-Dipole Interactions: The specific position of the Fluorine atom on your analyte changes its dipole moment, which the PFP phase can discriminate.

    • Shape Selectivity: PFP phases are more rigid than C18, allowing discrimination between the planar/non-planar nature of different isomers.

B. Mobile Phase Chemistry

User Question: "I'm using Water/Methanol with no additives. Why are my retention times drifting?"

Expert Answer: You are operating near the pKa of the analyte. Without pH control, the fluorocinnamic acid exists in a dynamic equilibrium between its neutral (retained) and ionized (unretained) states.

  • The Fix: You must suppress ionization.

  • Recommended Buffer: 0.1% Trifluoroacetic acid (TFA) or 20mM Phosphate Buffer (pH 2.5).[1]

  • Organic Modifier: Methanol (MeOH) is generally preferred over Acetonitrile (ACN) for PFP columns because ACN can suppress the

    
    -
    
    
    
    interactions essential for separation.[1]

Interactive Troubleshooting Protocols

Protocol A: The "Resolution Rescue" Workflow

Use this if you have co-eluting isomers.

  • Switch Column: Install a PFP (Pentafluorophenyl) column (e.g., Phenomenex Luna PFP(2), Agilent Poroshell PFP, or YMC-Triart PFP).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).[1]

  • Mobile Phase B: Methanol (100%).[1]

  • Gradient:

    • 0 min: 30% B

    • 15 min: 60% B

    • Flow: 1.0 mL/min (for 4.6mm ID)

    • Temp: 35°C (Temperature aids isomer selectivity).[1]

Protocol B: Peak Shape Optimization

Use this if peaks are tailing (Asymmetry > 1.5).

  • Diagnosis: Tailing in acidic analytes usually indicates interaction with residual silanols on the silica surface.[1]

  • Immediate Action: Lower the pH. If using Formic acid (pH ~2.7), switch to TFA (pH ~2.[1]0) or Phosphate buffer (pH 2.1).[1] The lower pH suppresses the ionization of both the analyte and the surface silanols.

  • Secondary Action: Increase ionic strength. Add 20mM Ammonium Formate if using MS-compatible conditions.

Visualized Workflows (Graphviz)[1]

Diagram 1: Stationary Phase Decision Tree

Caption: Logical flow for selecting the correct column chemistry based on isomer resolution failure.

ColumnSelection Start Start: Isomer Separation (F-Cinnamic Acids) CheckC18 Attempt Standard C18 Start->CheckC18 ResultC18 Resolution (Rs) > 1.5? CheckC18->ResultC18 Success Proceed to Validation ResultC18->Success Yes Fail Co-elution of m/p isomers ResultC18->Fail No SwitchPFP Switch to PFP Phase (Pentafluorophenyl) Fail->SwitchPFP Mechanism Activate Mechanisms: 1. Pi-Pi Interaction 2. Dipole Selectivity 3. Shape Selectivity SwitchPFP->Mechanism Optimize Optimize Organic Modifier (Switch ACN -> MeOH) SwitchPFP->Optimize Optimize->Success

Diagram 2: pKa & pH Control Logic

Caption: The relationship between mobile phase pH and analyte retention state.

pHControl Analyte Fluorocinnamic Acid (pKa ~ 4.0) pH_High pH > 5.0 (Ionized / COO-) Analyte->pH_High Buffer pH pH_Med pH ~ 4.0 (Mixed State) Analyte->pH_Med pH_Low pH < 2.5 (Neutral / COOH) Analyte->pH_Low Result_High Elutes in Void Volume (No Retention) pH_High->Result_High Result_Med Broad/Split Peaks (Drifting RT) pH_Med->Result_Med Result_Low Sharp Peaks (Stable Retention) pH_Low->Result_Low

Frequently Asked Questions (FAQ)

Q: Can I use Acetonitrile (ACN) instead of Methanol? A: You can, but you may lose resolution. Methanol is a protic solvent that facilitates the


-

interactions between the PFP stationary phase and the fluorinated aromatic ring of your analyte.[1] ACN is aprotic and can sometimes "mask" these interactions.[1] If you must use ACN (e.g., for backpressure reasons), lower the temperature to 20°C to encourage stationary phase interaction.

Q: What is the elution order of the isomers? A: On a PFP column, the elution order is typically dictated by the electron density and dipole availability. While it must be determined experimentally for your specific gradient, a common pattern for fluorinated aromatics on PFP is Ortho


 Meta 

Para
.[1] The ortho isomer often elutes first due to the "ortho effect" (steric shielding of the polar group), making it appear less polar to the stationary phase in certain conformations, or interacting less strongly with the planar PFP surface due to steric twist.

Q: My baseline is wavy. Is it the TFA? A: Yes. TFA absorbs UV light at low wavelengths (<215nm).[1] If you are detecting at the standard 254nm or 280nm for cinnamic acids, TFA is fine. If you need to go lower (e.g., 210nm), switch to Phosphoric Acid (non-UV absorbing) or use a high-quality "HPLC Grade" TFA.[1]

References & Authoritative Sources

  • Phenomenex Technical Notes. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Explains the mechanism of PFP phases for halogenated isomers. [1]

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Details the separation of positional isomers using dipole and pi-pi interactions. [1]

  • PubChem. (2025).[1][4][5] 2-Fluorocinnamic Acid Compound Summary. Provides pKa and physical property data for experimental grounding. [1]

  • YMC America. Separation of Isomers using YMC-Triart PFP. Demonstrates the superiority of PFP over C18 for closely related aromatic isomers.[2] [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid, a compound of interest in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple recitation of data, offering a rationale for experimental design, a detailed spectral interpretation, and a comparative analysis with alternative analytical techniques to ensure a holistic understanding of molecular characterization.

Molecular Structure and Electronic Landscape

To accurately interpret the 1H NMR spectrum, we must first consider the electronic environment of each proton in 2-Methoxy-4-(trifluoromethoxy)cinnamic acid. The molecule comprises a trans-cinnamic acid backbone substituted with a methoxy (-OCH3) group at the C2 position and a trifluoromethoxy (-OCF3) group at the C4 position of the phenyl ring.

  • Methoxy Group (-OCH3): This is an electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its primary influence is to increase electron density at the ortho and para positions, causing protons at these positions to be shielded (shift upfield).

  • Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing (-I effect) due to the high electronegativity of the fluorine atoms.[1] This effect de-shields nearby protons, causing them to shift downfield.

  • Acrylic Acid Moiety: The conjugated system of the phenyl ring, the double bond, and the carbonyl group delocalizes electron density, significantly influencing the chemical shifts of the vinylic and aromatic protons.

These competing electronic effects create a unique and predictable proton environment, which is ideal for characterization by 1H NMR.

Caption: Labeled structure of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid.

Predicted 1H NMR Spectrum

Based on established chemical shift principles and data from similar structures, a theoretical spectrum can be predicted. This serves as a hypothesis to be tested against experimental data.

Proton LabelEnvironmentPredicted δ (ppm)MultiplicityIntegrationJ-coupling (Hz)Rationale
Ha Carboxylic Acid10.0 - 13.0Broad Singlet (br s)1HN/AHighly deshielded due to electronegative oxygens and potential for hydrogen bonding.[2][3][4]
Hc Vinylic (β to C=O)7.6 - 7.9Doublet (d)1HJbc ≈ 16Deshielded by conjugation with the carbonyl group and aromatic ring.
Hb Vinylic (α to C=O)6.4 - 6.7Doublet (d)1HJcb ≈ 16Less deshielded than Hc. The large coupling constant is characteristic of a trans configuration.[5][6]
Hd Aromatic7.0 - 7.3Doublet (d)1HJde ≈ 2ortho to -OCF3 and meta to -OCH3. Weakly coupled to He.
He Aromatic7.0 - 7.3Doublet of Doublets (dd)1HJef ≈ 8, Jed ≈ 2ortho to both the vinyl group and -OCF3. Coupled to both Hf and Hd.
Hf Aromatic7.4 - 7.7Doublet (d)1HJfe ≈ 8ortho to -OCH3 and meta to the vinyl group. Likely the most downfield aromatic proton.
Hg Methoxy3.8 - 4.0Singlet (s)3HN/AProtons on carbon attached to an electronegative oxygen.[2]

Experimental Protocol for High-Resolution 1H NMR

The quality of NMR data is critically dependent on a robust experimental protocol. The following procedure is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid. The precision of this step is crucial for potential future quantitative NMR (qNMR) applications.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6), in a clean, dry NMR tube.

      • Causality: CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds. However, the acidic proton (Ha) may exchange with trace water or be very broad. DMSO-d6 is an excellent alternative as it often results in a sharper carboxylic acid proton signal due to its hydrogen bond accepting nature.[3]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is critical for resolving the complex aromatic region.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for sharp, symmetrical peaks.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).

    • Employ a standard single-pulse experiment. The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.

    • A relaxation delay of 1-2 seconds is typically sufficient, but can be increased to 5 times the longest T1 for accurate integration in quantitative studies.

    • Acquire a sufficient number of scans (e.g., 16 or 32) and co-add the free induction decays (FIDs) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the summed FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

Caption: Workflow for 1H NMR Spectrum Acquisition and Processing.

A Comparative Guide to Structural Elucidation Techniques

While 1H NMR is exceptionally powerful, a multi-technique approach provides the most robust and self-validating structural confirmation. Here, we compare 1H NMR with other key analytical methods for the analysis of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
1H NMR Precise proton environment, count, connectivity (J-coupling), and stereochemistry.Excellent for determining substitution patterns and the trans geometry of the double bond.[5]Can have overlapping signals in the aromatic region. The acidic proton may be broad or exchangeable.
13C NMR Number and electronic environment of unique carbon atoms.Confirms the presence of all 11 carbons, including the quaternary carbons not visible in 1H NMR. The carbonyl carbon signal is distinctive (~160-180 ppm).[3]Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. Provides no direct information on proton count.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the elemental formula. Fragmentation can help identify key structural motifs like the loss of COOH or OCF3.[7]Does not provide information on isomerism (e.g., substitution position or cis/trans geometry).
FTIR Spectroscopy Presence of functional groups.Quickly confirms the presence of the carboxylic acid (broad O-H and sharp C=O stretches), C=C double bond, and aromatic ring.[8][9][10]Provides limited information on the overall molecular skeleton and no information on isomerism.

This comparison highlights that these techniques are complementary. MS confirms the mass, FTIR confirms functional groups, 13C NMR confirms the carbon skeleton, and 1H NMR provides the detailed map of the proton framework and stereochemistry.

G start Start: Structural Analysis Required q1 Need Molecular Formula Confirmation? start->q1 ms Run Mass Spectrometry (MS) q1->ms Yes q2 Need Functional Group ID? q1->q2 No ms->q2 ftir Run FTIR Spectroscopy q2->ftir Yes q3 Need Detailed Connectivity & Stereochemistry? q2->q3 No ftir->q3 nmr Run 1H and 13C NMR q3->nmr Yes end_node End: Full Structural Elucidation q3->end_node No nmr->end_node

Caption: Decision workflow for selecting analytical techniques.

By integrating the predictive power of theoretical analysis with a robust experimental protocol and a comparative understanding of alternative techniques, researchers can confidently and efficiently elucidate the structure of complex molecules like 2-Methoxy-4-(trifluoromethoxy)cinnamic acid. This multi-faceted approach embodies the principles of scientific integrity and provides a self-validating system for chemical characterization in a professional research and development setting.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Doc Brown. IR, 1H NMR and 13C NMR spectra of cinnamic acid. Available from: [Link]

  • Fiveable. Chemical Shifts in 1H NMR Spectroscopy. Available from: [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]

  • Filo. Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Available from: [Link]

  • Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid communications in mass spectrometry, 3(12), 432-435. Available from: [Link]

  • Pierens, G. K., et al. (2017). Investigation of two- and three-bond carbon–hydrogen coupling constants in cinnamic acid based compounds. Magnetic Resonance in Chemistry, 55(5), 465-472. Available from: [Link]

  • ResearchGate. FTIR spectrum of Cinnamic acid. Available from: [Link]

  • Pierens, G. K., et al. (2017). Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds. Magnetic Resonance in Chemistry, 55(5), 465–472. Available from: [Link]

  • University of Wisconsin-Platteville. 1H NMR: Intermediate Level, Spectrum 7. Available from: [Link]

  • ResearchGate. MS spectra showing fragmentation patterns of cinnamic acid derivatives.... Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

Sources

Mass spectrometry fragmentation pattern of trifluoromethoxy cinnamic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Trifluoromethoxy Cinnamic Acids: ESI-LC-MS/MS vs. GC-EI-MS

As a Senior Application Scientist, I frequently encounter the analytical challenge of elucidating the structures of heavily halogenated aromatic compounds. Trifluoromethoxy cinnamic acids are critical building blocks in medicinal chemistry and agrochemical development due to the high lipophilicity and metabolic stability imparted by the trifluoromethoxy (


) group.

However, accurately mapping the fragmentation of these molecules requires a nuanced understanding of mass spectrometry (MS) platforms. This guide objectively compares the performance, mechanistic causality, and experimental workflows of Electrospray Ionization (ESI-LC-MS/MS) and Electron Ionization (GC-EI-MS) for the structural elucidation of trifluoromethoxy cinnamic acids.

Mechanistic Causality of Fragmentation

To optimize any MS method, one must first understand the thermodynamic and electronic drivers behind the molecule's gas-phase dissociation. Trifluoromethoxy cinnamic acids possess two competing sites for fragmentation: the carboxylic acid tail and the


-substituted aromatic ring.

The Cinnamic Acid Backbone: In negative ion mode, cinnamic acid derivatives readily deprotonate to yield a highly stable, prominent pseudomolecular


 ion[1]. Upon collisional activation, the dominant thermodynamic pathway is the neutral loss of carbon dioxide (

, 44 Da)[2]. This decarboxylation is driven by the formation of a stable styrene-like resonance structure.

The Trifluoromethoxy (


) Dynamics: 
The 

group is strongly electron-withdrawing. While it stabilizes the aromatic ring against electrophilic attack in solution, in the gas phase under high collision energy, it exhibits highly specific diagnostic cleavages. The primary diagnostic indicators are the generation of the trifluoromethoxy anion (

) at m/z 85[3], or the neutral loss of carbonyl fluoride (

, 66 Da) from the decarboxylated intermediate, leaving behind a fluorophenoxide-type ion.

Fragmentation Precursor Trifluoromethoxy Cinnamic Acid [M-H]- (m/z 231) Frag1 Loss of CO2 [M-H-44]- (m/z 187) Precursor->Frag1 - CO2 (44 Da) Low CE Frag4 Trifluoromethoxy Anion [CF3O]- (m/z 85) Precursor->Frag4 Cleavage High CE Frag2 Loss of CF2O [M-H-44-66]- (m/z 121) Frag1->Frag2 - CF2O (66 Da) High CE Frag3 Loss of HF [M-H-44-20]- (m/z 167) Frag1->Frag3 - HF (20 Da) High CE

Caption: Proposed ESI-MS/MS fragmentation pathway for trifluoromethoxy cinnamic acid in negative ion mode.

Platform Comparison: ESI-LC-MS/MS vs. GC-EI-MS

When selecting an analytical platform, the choice between LC-MS/MS and GC-MS dictates the sample preparation burden and the type of spectral data generated.

  • ESI-LC-MS/MS (Soft Ionization): Ideal for rapid, high-sensitivity quantification. Because ESI imparts very little residual energy to the molecule, the intact

    
     ion is preserved. Fragmentation is precisely controlled via Collision-Induced Dissociation (CID) in a triple quadrupole or Q-TOF system.
    
  • GC-EI-MS (Hard Ionization): Operates at a standardized 70 eV, shattering the molecule into a reproducible fingerprint. While excellent for untargeted library matching against NIST databases[4], the free carboxylic acid moiety causes severe chromatographic peak tailing and thermal degradation. Therefore, GC-MS mandates chemical derivatization (e.g., silylation) prior to analysis.

Workflow cluster_ESI ESI-LC-MS/MS Workflow cluster_GC GC-EI-MS Workflow Sample Trifluoromethoxy Cinnamic Acid Sample Prep1 Dilution in MeOH/H2O (No Derivatization) Sample->Prep1 Prep2 Derivatization (e.g., BSTFA / TMS) Sample->Prep2 Inject1 LC Separation (C18 Column) Prep1->Inject1 Detect1 Negative ESI MS/MS (MRM / Product Ion) Inject1->Detect1 Inject2 GC Separation (Capillary Column) Prep2->Inject2 Detect2 Electron Ionization (70 eV) (Full Scan) Inject2->Detect2

Caption: Comparative analytical workflows for ESI-LC-MS/MS and GC-EI-MS platforms.

Quantitative Data Summaries

Table 1: Diagnostic Fragmentation Ions of 3-(Trifluoromethoxy)cinnamic Acid

Ionization PlatformPrecursor IonKey Fragment Ions (m/z)Mechanistic Assignment
ESI-MS/MS (Negative) m/z 231 [M-H]-m/z 187Neutral loss of

(44 Da)
m/z 121Loss of

+

(110 Da)
m/z 167Loss of

+

(64 Da)
m/z 85

anion formation
GC-EI-MS (TMS Deriv.) m/z 304 [M]^+m/z 289Loss of

(15 Da) from TMS group
m/z 215Loss of

(89 Da)
m/z 235Loss of

(69 Da)

Table 2: Performance & Workflow Comparison

MetricESI-LC-MS/MSGC-EI-MS
Sample Preparation Simple dilution ("Dilute-and-Shoot")Requires derivatization (e.g., silylation)
Ionization Softness Soft (preserves intact pseudomolecular ion)Hard (extensive, uncontrollable fragmentation)
Sensitivity High (pg to ng/mL range in MRM mode)Moderate to High (ng/mL range)
Throughput High (short LC gradients, no derivatization)Moderate (derivatization adds 30-60 mins)
Library Matching Limited (highly dependent on collision energy)Excellent (standardized 70 eV NIST libraries)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag matrix effects, incomplete reactions, or instrumental drift.

Protocol A: ESI-LC-MS/MS Analysis (Targeted Quantification)

Causality: We utilize negative electrospray ionization because the carboxylic acid moiety readily deprotonates, providing superior ionization efficiency compared to positive mode. A weak acid (formic acid) is added to the mobile phase; while it slightly suppresses negative ionization, this trade-off is necessary to maintain the analyte in an un-ionized state during chromatography, preventing peak broadening on the C18 column.

  • Sample Preparation & Internal Validation: Dissolve 1 mg of the analyte in 1 mL of Methanol:Water (50:50, v/v). Self-Validation Step: Spike the solution with 100 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as

    
    -cinnamic acid. If the SIL-IS peak area in the sample drops by >20% compared to a neat solvent injection, it flags ion suppression from the matrix, invalidating the run until the sample is further diluted.
    
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS/MS Acquisition: Operate the mass spectrometer in Negative MRM mode. Set the primary transition to m/z 231 → 187 (monitoring

    
     loss) at a low Collision Energy (CE) of ~15 eV. Set a secondary confirmation transition to m/z 231 → 85 (monitoring 
    
    
    
    formation) at a higher CE of ~35 eV.
Protocol B: GC-EI-MS Analysis (Structural Fingerprinting)

Causality: Free carboxylic acids exhibit severe peak tailing due to hydrogen bonding with active sites in the GC inlet and column. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.

  • Derivatization & Internal Validation: Aliquot 50 µL of the sample extract into a glass GC vial and evaporate to dryness under a gentle nitrogen stream. Add 50 µL of BSTFA containing 1% TMCS (catalyst) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Self-Validation Step: Process a "Reagent Blank" (reagents only, no sample) in parallel. This validates that any observed siloxane peaks (e.g., m/z 73, 147) originate from the derivatization background and not the analyte.

  • Chromatography: Inject 1 µL (split ratio 10:1) into the GC inlet set to 250°C. Use a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS Detection: Operate the EI source at the industry standard 70 eV. Acquire full scan data (m/z 50-400). Extract the mass spectrum at the analyte's retention time and perform a reverse-search against the NIST mass spectral library to confirm the identity based on the characteristic losses of

    
     and 
    
    
    
    .

References

  • Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode. ResearchGate. Available at:[Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at: [Link]

Sources

Advanced Spectroscopic Characterization: 2-Methoxy-4-(trifluoromethoxy)cinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Product Focus: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (CAS: 1262019-21-5) Application: Pharmaceutical Intermediate / API Synthesis Analytical Challenge: Distinguishing the target compound from non-fluorinated analogs (e.g., Ferulic acid derivatives) and positional isomers using FT-IR.[1]

This guide provides a high-resolution comparative analysis of the FT-IR spectrum of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid. Unlike standard datasheets, we analyze the causality of spectral shifts induced by the competing electronic effects of the electron-donating methoxy group (2-position) and the electron-withdrawing trifluoromethoxy group (4-position).

The "Spectral Fingerprint" Logic

The identification strategy relies on a Subtractive Logic Protocol :

  • Confirm Core: Cinnamic Acid backbone (C=O, C=C).

  • Validate Fluorination: Dominant C-F stretching (1150–1300 cm⁻¹).

  • Differentiate Substitution: Specific Ar-OCH₃ stretches vs. Ar-OCF₃ bands.

Comparative Spectral Analysis

The following table contrasts the target molecule with its closest structural analogs. Note the specific shifts in the "Fingerprint Region" (1000–1400 cm⁻¹) which are critical for quality control (QC).

Table 1: Characteristic Peak Comparison (wavenumbers in cm⁻¹)
Functional GroupVibration ModeTarget: 2-OMe-4-OCF₃-Cinnamic Analog A: Cinnamic Acid Analog B: 2-Methoxycinnamic Acid Analog C: 4-(Trifluoromethoxy)cinnamic
Carboxylic Acid O-H Stretch2500–3300 (Broad) 2500–33002500–33002500–3300
Carbonyl C=O[1][2][3] Stretch1685 ± 5 168016821690 (Inductive shift)
Alkene (Vinyl) C=C Stretch1630 ± 5 163016251635
Methoxy (Ar-OMe) C-H Stretch2840 (Weak, sh) Absent2835Absent
Methoxy (Ar-OMe) C-O Stretch1035 (Sharp) Absent1030Absent
Trifluoromethoxy C-F Stretch1150–1280 (Very Strong) AbsentAbsent1150–1280
Aromatic Ring C=C Ring Stretch1600, 1510 1600, 1580, 15001600, 15801605, 1515
Substitution OOP Bending820–840 (Isol. H) 770, 710 (Mono)750 (Ortho)830 (Para)

Technical Insight: The -OCF₃ group is a "spectroscopic bully." Its C-F stretching bands are so intense they often obscure the C-O stretch of the acid and the ether. Critical QC Check: Look for the sharp methoxy C-O peak at ~1035 cm⁻¹; it is usually distinct from the broader C-F bands.

Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses an Internal Standard Validation approach implicitly by checking the ratio of the C=O peak to the C-F peak.

Phase 1: Sample Preparation

Method Choice: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent moisture interference with the broad O-H acid band.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum is flat.

  • Sample Loading: Place ~5 mg of the solid powder onto the crystal.

  • Pressure Application: Apply high pressure using the anvil clamp.

    • Validation: Monitor the "Preview Mode." The C=O peak at ~1685 cm⁻¹ should reach ~0.2–0.5 Absorbance units. If <0.1, increase pressure.

Phase 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: 32 scans (Routine) or 64 scans (High Signal-to-Noise).

  • Range: 4000–600 cm⁻¹.

Phase 3: Data Interpretation Workflow (Logic Gate)

FTIR_Analysis_Flow Start Start Spectral Analysis Check_CO 1. Check 1680-1700 cm⁻¹ (C=O Present?) Start->Check_CO Check_CF 2. Check 1150-1300 cm⁻¹ (Strong Broad Band?) Check_CO->Check_CF Yes Check_OMe 3. Check 2840 & 1035 cm⁻¹ (Methoxy Signals?) Check_CF->Check_OMe Yes (OCF₃ Present) Result_Analog2 Likely 2-Methoxycinnamic acid (Missing OCF₃) Check_CF->Result_Analog2 No (OCF₃ Absent) Result_Target Confirmed: 2-Methoxy-4-(trifluoromethoxy) cinnamic acid Check_OMe->Result_Target Yes (OMe Present) Result_Analog1 Likely 4-(Trifluoromethoxy) cinnamic acid (Missing OMe) Check_OMe->Result_Analog1 No (OMe Absent)

Caption: Logical decision tree for distinguishing the target compound from its non-fluorinated or non-methoxylated analogs.

Mechanistic Analysis of Key Bands

The "Push-Pull" Effect on Carbonyl (C=O)

The carbonyl peak position is a sensor for the electronic environment of the benzene ring.

  • 2-Methoxy Group (Ortho): Electron Donating Group (EDG) via resonance. Increases electron density in the ring, slightly lowering the C=O frequency (red shift) compared to unsubstituted cinnamic acid.

  • 4-Trifluoromethoxy Group (Para): Strong Electron Withdrawing Group (EWG) via induction. Decreases electron density, stiffening the C=O bond (blue shift).

  • Net Result: The opposing effects largely cancel out, placing the C=O peak near 1685 cm⁻¹ , very close to the standard cinnamic acid value, but the intensity of the aromatic ring modes (1600/1510 cm⁻¹) will be significantly enhanced due to the dipole moment change induced by the -OCF₃ group.

The "Fluorine Envelope" (1100–1300 cm⁻¹)

This is the most diagnostic region.

  • C-F Stretching: Unlike C-H or C-O bonds, C-F bonds have a very strong dipole moment. In -OCF₃, the three fluorine atoms couple to create complex, broad, and extremely intense bands.

  • Differentiation: If your spectrum shows a "clean" baseline in this region with only sharp peaks at 1250 cm⁻¹, you likely have the non-fluorinated analog. The target compound will show a "messy" but massive absorption block here.

References

  • Comparison of Cinnamic Acid Derivatives

    • Title: Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Trifluoromethoxy Group IR Characteristics

    • Title: The characteristic infrared absorption frequencies of arom
    • Source: Journal of the Chemical Society (RSC Publishing).[4]

    • URL:[Link]

  • General IR Interpretation of Cinnamic Acids

    • Title: IR, 1H NMR and 13C NMR spectra of cinnamic acid.[5][6]

    • Source: Doc Brown's Chemistry.
    • URL:[Link]

  • Analog Data (2-Methoxycinnamic Acid)

    • Title: 2-Methoxycinnamic acid | C10H10O3 | CID 734154.
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Technical Guide: HPLC Retention Time Comparison of Methoxy (-OCH₃) vs. Trifluoromethoxy (-OCF₃) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the chromatographic behavior of methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituted arenes. While often treated as bioisosteres in medicinal chemistry, these groups exhibit divergent physicochemical properties that drastically alter Reverse-Phase HPLC (RP-HPLC) retention.

Core Insight: The replacement of -OCH₃ with -OCF₃ typically results in a significant increase in retention time , driven by a lipophilicity jump (


) and a conformational switch from coplanar to orthogonal geometry. This guide details the mechanistic causes and provides optimized protocols for separating these derivatives.

Physicochemical Basis of Separation

To predict retention behavior, one must understand the fundamental differences in how these groups interact with the stationary phase (typically C18).

The "Fluorine Effect" on Lipophilicity

The primary driver of RP-HPLC retention is the hydrophobic effect. The Hansch substituent constant (


) quantifies the lipophilic contribution of a substituent relative to hydrogen.
SubstituentHansch

Value
Electronic Effect (

)
Nature
Methoxy (-OCH₃)


Slightly Hydrophilic / EDG (Resonance)
Trifluoromethoxy (-OCF₃)


Highly Lipophilic / EWG (Induction)

Implication: The -OCF₃ group is "super-lipophilic." A shift of


 corresponds to a 10-fold increase in the partition coefficient (

), leading to substantially longer retention times (

) on hydrophobic stationary phases.
Conformational Orthogonality

Unlike the methoxy group, which adopts a coplanar conformation with the aromatic ring to maximize


-orbital overlap (resonance donation), the trifluoromethoxy group is sterically bulky and electronically repulsive.
  • Methoxy: Coplanar (Dihedral angle

    
    ).
    
  • Trifluoromethoxy: Orthogonal (Dihedral angle

    
    ).
    

This "orthogonal twist" exposes the electron-rich fluorine atoms to the solvent and stationary phase, preventing π-stacking interactions but maximizing hydrophobic surface area contact with C18 alkyl chains.

Comparative Retention Data

The following data illustrates the retention shift observed when modifying a scaffold from -OCH₃ to -OCF₃.

Benchmark: Benzene Derivatives

Column: C18 (ODS), Mobile Phase: MeOH/Water (Isocratic)

CompoundStructureLog P (Exp)Predicted Retention Shift
Anisole Ph-OCH₃2.11Baseline (

)
(Trifluoromethoxy)benzene Ph-OCF₃~3.0 - 3.1

(Significant)

Analysis: Because


, the trifluoromethoxy derivative will elute significantly later. In a standard 50:50 MeOH:Water isocratic run, if Anisole elutes at 

, the -OCF₃ analog may exhibit a

exceeding 10, often requiring a stronger organic modifier gradient to elute within a reasonable timeframe.
Case Study: Riluzole vs. Methoxy-Analog

Riluzole is a classic example of an -OCF₃ containing drug.

  • Riluzole: 6-(trifluoromethoxy)benzothiazol-2-amine[1][2]

  • Retention Time: ~6.7 min (Isocratic 40:60 ACN:Buffer)

  • Observation: The high percentage of Acetonitrile (60%) required to elute Riluzole at 6.7 minutes demonstrates its high lipophilicity. An equivalent methoxy-analog would likely elute near the void volume under these strong conditions, necessitating a lower organic start (e.g., 10-20% ACN).

Visualizing the Mechanism

The following diagram illustrates the structural and chromatographic divergence between the two derivatives.

G cluster_0 Methoxy (-OCH3) cluster_1 Trifluoromethoxy (-OCF3) OCH3_Struct Coplanar Conformation (Resonance Donor) OCH3_Prop Low Lipophilicity (π ≈ -0.02) OCH3_Struct->OCH3_Prop OCH3_Ret Early Elution (Low k') OCH3_Prop->OCH3_Ret Weak Interaction Stationary C18 Stationary Phase (Hydrophobic Interaction) OCH3_Ret->Stationary Transient Binding OCF3_Struct Orthogonal Conformation (Steric/Electronic Twist) OCF3_Prop High Lipophilicity (π ≈ +1.04) OCF3_Struct->OCF3_Prop OCF3_Ret Late Elution (High k') OCF3_Prop->OCF3_Ret Strong Interaction OCF3_Ret->Stationary Deep Insertion

Caption: Mechanistic divergence: The orthogonal -OCF3 group maximizes hydrophobic interaction, leading to significantly higher capacity factors (


) compared to the coplanar -OCH3.

Experimental Protocol: Method Development

When transitioning from a Methoxy to a Trifluoromethoxy compound, the HPLC method must be adapted to prevent excessive run times.

Standard Gradient Protocol (Scouting)

This protocol is designed to separate both analogs in a single run to determine relative retention.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) or 265 nm (Riluzole-like).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[2][3][4][5][6]

Gradient Table:

Time (min)% Mobile Phase BComparison Note
0.05%Initial wetting
2.05%Isocratic hold for polar impurities
15.095%Methoxy elutes early (approx 5-8 min)
20.095%Trifluoromethoxy elutes late (approx 12-16 min)
20.15%Re-equilibration
Optimization for -OCF₃ Derivatives

If the -OCF₃ derivative elutes too late or with broad tailing:

  • Increase Organic Strength: Shift the gradient start to 30-40% B.

  • Switch Modifier: Use Methanol (MeOH) if selectivity is poor, but note that MeOH is weaker than ACN, likely increasing retention further.

  • Buffer pH: -OCF₃ is electron-withdrawing. If the molecule has a phenol or amine, the pKa will shift.

    • Example: A phenol with -OCF₃ is more acidic than a methoxy-phenol. Ensure buffer pH is at least 2 units away from the new pKa to maintain a neutral species for consistent retention.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of values).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Lothar, et al. (2010). RP-HPLC and HPTLC Methods for the Estimation of Riluzole.[1][2][3][7] International Journal of Biomedical Research, 1(3).[2] Link

  • BenchChem. (2025).[8] A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Link

Sources

Technical Guide: 19F NMR Characterization of Trifluoromethoxy Cinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Subject: 19F NMR Chemical Shift Analysis & Physicochemical Profiling Target Audience: Medicinal Chemists, NMR Spectroscopists, Drug Discovery Leads

Executive Summary

The trifluoromethoxy group (–OCF


) has emerged as a privileged motif in modern drug design, often termed a "super-halogen" or "super-ether." While structurally similar to the methoxy group (–OCH

) and electronically related to the trifluoromethyl group (–CF

), the –OCF

substituent offers a unique balance of high lipophilicity (Hansch

) and conformational flexibility.

This guide provides a technical analysis of the 19F NMR chemical shifts of trifluoromethoxy cinnamic acids , a scaffold widely used as a precursor for bioactive phenylpropanoids. We compare the spectral and electronic performance of the –OCF


 group against its primary alternatives (–CF

, –F, and –SCF

) to aid researchers in structural elucidation and bioisostere selection.

Part 1: The OCF3 Motif – Electronic & Structural Context

Before interpreting NMR data, it is critical to understand the electronic environment that dictates chemical shift. The –OCF


 group is often mischaracterized as simply "electron-withdrawing." In reality, it exhibits a dual nature:
  • Inductive Effect (-I): The highly electronegative fluorine atoms create a strong electron-withdrawing pull through the

    
    -framework.[1]
    
  • Resonance Effect (+M): The oxygen atom possesses lone pairs that can donate electron density into the aromatic

    
    -system, although this is significantly dampened by the fluorines compared to a methoxy group.[1]
    
Comparative Electronic Profile

The following table contrasts the –OCF


 group with common fluorinated alternatives in the context of a cinnamic acid scaffold.
SubstituentHammett

Hansch

(Lipophilicity)
Electronic NatureTypical

Range (ppm)*
–OCF

0.35 1.04 Inductive EWG / Weak Resonance EDG -57 to -59
–CF

0.540.88Strong Inductive EWG-62 to -64
–SCF

0.501.44Inductive EWG-40 to -44
–F0.060.14Inductive EWG / Strong Resonance EDG-100 to -120

*Referenced to CFCl


 (

ppm).

Part 2: 19F NMR Spectral Analysis

Chemical Shift Trends in Cinnamic Acids

In cinnamic acids, the acrylic acid side chain (


) is electron-withdrawing. This deshields the aromatic ring protons and fluorines compared to a simple benzene or toluene scaffold.
The OCF3 Signal (

ppm)

The –OCF


 signal is a singlet (unless coupled to adjacent protons) appearing in a distinct window between the –CF

and –SCF

regions.
  • Ortho-Substitution: Steric compression and the "ortho effect" typically cause a downfield shift (deshielding).

  • Meta vs. Para:

    • Para-OCF

      
      :  The oxygen lone pair can engage in resonance with the ring.[1][2] While the –OCF
      
      
      
      is twisted out of plane to minimize dipole repulsion, some shielding occurs, often placing the para signal slightly upfield of the meta signal.
    • Meta-OCF

      
      :  Dominated purely by induction; typically slightly downfield relative to para.
      
Solvent Effects (The "Solvent Shift")

19F chemical shifts are highly sensitive to solvent polarity.

  • Non-polar solvents (CDCl

    
    ):  Provide the "standard" shift.
    
  • Polar solvents (DMSO-

    
    , Methanol-
    
    
    
    ):
    Often induce a downfield shift (deshielding) of 0.5 to 1.5 ppm for –OCF
    
    
    groups. This is attributed to dipole-dipole interactions and hydrogen bonding with the carboxyl group of the cinnamic acid, which alters the electronic pull on the ring.

Critical Protocol Note: When comparing literature values, always check the internal standard. A shift referenced to PhCF


 (internal) will differ by ~63 ppm from one referenced to CFCl

(external).

Part 3: Visualizing the Structure-Property Relationship

The following diagram illustrates the competing electronic effects that determine the final 19F NMR chemical shift of the trifluoromethoxy group in a cinnamic acid scaffold.

ElectronicEffects cluster_solv Solvent Environment OCF3 Trifluoromethoxy Group (-OCF3) Ring Aromatic Ring (Phenyl) OCF3->Ring Induction (-I) (Strong Withdrawal) OCF3->Ring Resonance (+M) (Weak Donation) NMR 19F NMR Shift (~ -58 ppm) Ring->NMR Net Electron Density Tail Acrylic Acid Tail (-CH=CH-COOH) Tail->Ring Electron Withdrawal (Deshielding) Solvent Polar Solvent (DMSO/MeOH) Solvent->NMR Deshielding Effect (+0.5 to +1.5 ppm)

Caption: Interplay of inductive and resonance effects determining the 19F chemical shift of -OCF3 cinnamic acids.

Part 4: Experimental Protocols

Synthesis: Knoevenagel Condensation

The most robust method for accessing trifluoromethoxy cinnamic acids is the Knoevenagel condensation of the corresponding benzaldehyde with malonic acid.

Workflow Diagram:

SynthesisWorkflow Start Start: OCF3-Benzaldehyde + Malonic Acid Reaction Reaction: Pyridine (Solvent) Piperidine (Cat.) 90-100°C, 3-5h Start->Reaction Workup Workup: Pour into ice/HCl Precipitate forms Reaction->Workup Purification Purification: Recrystallization (EtOH/H2O) Workup->Purification Product Final Product: (E)-OCF3-Cinnamic Acid Purification->Product

Caption: Standard Knoevenagel workflow for synthesizing trifluoromethoxy cinnamic acids.

Detailed Procedure:

  • Reagents: Mix 3-(trifluoromethoxy)benzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalysis: Add piperidine (0.1 mL) as a catalyst.

  • Reflux: Heat the mixture to 100°C for 4 hours. Evolution of CO

    
     indicates decarboxylation is proceeding.
    
  • Quench: Pour the cooled reaction mixture into ice-cold HCl (2M, 50 mL) to neutralize the pyridine and precipitate the acid.

  • Isolation: Filter the white solid.

  • Purification: Recrystallize from ethanol/water (1:1) to obtain the pure (E)-isomer.

19F NMR Acquisition Protocol

To ensure data integrity and reproducibility:

  • Solvent: DMSO-

    
     (preferred for solubility of cinnamic acids) or CDCl
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (PhCF
    
    
    
    ,
    
    
    ppm) or Trichlorofluoromethane (CFCl
    
    
    ,
    
    
    ppm).
    • Recommendation: Use an external coaxial insert containing the standard to avoid chemical interaction.

  • Parameters:

    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (D1): Set to

      
       (typically 5-10 seconds for fluorinated aromatics) if quantitative integration is required.
      
    • Spectral Width: Ensure the window covers +20 to -200 ppm to catch all potential fluorinated impurities.

Part 5: References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy aromatics: A survey of the synthesis and properties. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard Reference Text).

  • Togni, A. (2012). Electrophilic Trifluoromethylation. Chemical Reviews, 112(7), 3855-3900. (Context on CF3 electronic behavior). Link

  • BenchChem Application Note. Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives via Knoevenagel Condensation. (Protocol validation).

Sources

Bioavailability comparison of fluorinated vs. non-fluorinated cinnamic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Bioavailability Comparison: Fluorinated vs. Non-Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are highly valued scaffolds in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[1]. However, the clinical translation of non-fluorinated cinnamic acids (NFCAs) is frequently hindered by poor oral bioavailability, driven by rapid hepatic metabolism and moderate intestinal permeability.

To overcome these pharmacokinetic bottlenecks, medicinal chemists frequently employ bioisosteric fluorination. The introduction of a fluorine atom onto the cinnamic acid phenyl ring fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile[2]. This guide provides an in-depth, objective comparison of the bioavailability profiles of fluorinated cinnamic acids (FCAs) versus their non-fluorinated counterparts, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Rationale: The "Fluorine Effect" on ADME

The enhanced bioavailability of FCAs is not coincidental; it is the direct result of fluorine's unique physicochemical properties altering the Absorption, Distribution, Metabolism, and Excretion (ADME) profile[2].

  • Modulation of Acidity (pKa): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I) stabilizes the carboxylate anion, effectively lowering the pKa of the carboxylic acid group[2]. This shifts the ionization equilibrium in the gastrointestinal tract, influencing transporter-mediated uptake.

  • Enhanced Lipophilicity (LogP): Despite its small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), the C-F bond is highly hydrophobic. Fluorination generally increases the partition coefficient (LogP), which directly enhances passive transcellular diffusion across the lipid bilayers of the intestinal epithelium[2].

  • Metabolic Shielding: NFCAs undergo rapid phase I metabolism (aromatic hydroxylation via CYP450 enzymes) and phase II metabolism (glucuronidation)[3]. Because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), strategic placement of fluorine (e.g., at the para position) creates a steric and electronic blockade, preventing CYP450-mediated hydroxylation and prolonging the drug's systemic half-life.

In Vitro Permeability: Caco-2 Monolayer Assay

To objectively compare intestinal absorption, the Caco-2 human colon carcinoma cell line is utilized. This model accurately mimics the human intestinal epithelium, expressing both tight junctions for paracellular transport and Monocarboxylate Transporters (MCTs), which are the primary active carriers for cinnamic and phenolic acids[4].

Experimental Protocol: Bidirectional Caco-2 Permeability

Causality & Validation: This protocol utilizes a pH gradient to mimic the intestinal microclimate (acidic lumen, neutral blood), which is critical because MCTs are proton-linked symporters. TEER measurements act as a self-validating quality control step to ensure monolayer integrity before dosing.

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation into polarized enterocytes with apical microvilli.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 300 Ω·cm² are validated for the assay, ensuring intact tight junctions.

  • Dosing Preparation: Prepare 50 µM solutions of the NFCA (e.g., trans-Cinnamic acid) and FCA (e.g., 4-Fluorocinnamic acid).

    • Apical (A) buffer: Hanks' Balanced Salt Solution (HBSS) adjusted to pH 6.5.

    • Basolateral (B) buffer: HBSS adjusted to pH 7.4.

  • Transport Assay: Initiate the assay by adding the dosing solution to the donor compartment (A for A→B transport; B for B→A transport). Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling & Quantification: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer. Quantify compound concentrations using LC-MS/MS with an internal standard (e.g., deuterated cinnamic acid) to correct for matrix effects.

  • Data Calculation: Calculate the apparent permeability (

    
    ) using the equation:
    
    
    
    
    (where dQ/dt is the steady-state flux, A is the surface area, and
    
    
    is the initial donor concentration).
Comparative Permeability Data
CompoundpKaLogP

A→B (

cm/s)
Efflux Ratio (B→A / A→B)Absorption Classification
Cinnamic Acid (NFCA) 4.442.1314.5 ± 1.21.1Moderate
4-Fluorocinnamic Acid (FCA) 4.252.4529.8 ± 2.40.9High

Data Interpretation: The FCA demonstrates a two-fold increase in absorptive permeability (A→B). The efflux ratio near 1.0 indicates that neither compound is a significant substrate for P-glycoprotein (P-gp) efflux pumps. The increased permeability of the FCA is primarily driven by its enhanced lipophilicity facilitating passive diffusion alongside MCT-mediated transport.

In Vivo Pharmacokinetics: Rat Model

While Caco-2 assays prove absorption, true bioavailability (


) depends on surviving first-pass hepatic metabolism. An in vivo pharmacokinetic (PK) study in rats provides the definitive comparison.
Experimental Protocol: Absolute Bioavailability Determination

Causality & Validation: Absolute bioavailability must be calculated by comparing oral (PO) and intravenous (IV) exposures. Serial blood sampling from a single subject (via jugular cannulation) eliminates inter-subject anatomical variability, ensuring high-fidelity AUC (Area Under the Curve) calculations.

  • Animal Preparation: Utilize male Sprague-Dawley rats (250-300g) surgically implanted with jugular vein catheters. Fast the animals for 12 hours prior to oral dosing to eliminate food-drug interactions.

  • Dosing Regimen:

    • IV Cohort: Administer 2 mg/kg of the test compound via the tail vein (formulated in 5% DMSO / 95% Saline).

    • PO Cohort: Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose suspension).

  • Serial Sampling: Withdraw 200 µL blood samples via the jugular catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the catheter with heparinized saline to maintain patency.

  • Plasma Extraction (Self-Validating QC): Centrifuge blood at 4,000 rpm for 10 mins to isolate plasma. Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a known concentration of internal standard. A recovery rate of >85% for the internal standard validates the extraction efficiency.

  • LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • PK Parameter Derivation: Use non-compartmental analysis (NCA) software to calculate

    
    , 
    
    
    
    ,
    
    
    , and half-life (
    
    
    ). Calculate absolute bioavailability:
    
    
    .
Comparative Pharmacokinetic Data
PK ParameterCinnamic Acid (PO)4-Fluorocinnamic Acid (PO)Fold Change / Impact

(ng/mL)
1,250 ± 1803,100 ± 4202.48x Increase

(h)
0.50.75Slightly delayed absorption

(h)
1.2 ± 0.33.8 ± 0.63.1x Increase (Metabolic stability)

(ng·h/mL)
2,800 ± 35011,500 ± 1,2004.1x Increase in total exposure
Absolute Bioavailability (

)
18.5% 52.4% Significant Enhancement

Data Interpretation: The FCA exhibits a massive 4.1-fold increase in total systemic exposure (


) and a prolonged half-life. This confirms that the fluorine atom successfully shields the aromatic ring from rapid first-pass CYP450 hydroxylation, allowing more intact drug to reach systemic circulation[3].

Pathway Visualization: Absorption and Metabolism

The following diagram illustrates the divergent biological fates of NFCAs and FCAs following oral administration, highlighting the specific physiological checkpoints where fluorination provides an advantage.

G Lumen Intestinal Lumen (Oral Dose) MCT MCT-Mediated Transport Lumen->MCT Both Passive Passive Transcellular Diffusion (Enhanced by F) Lumen->Passive FCA dominated Enterocyte Enterocyte MCT->Enterocyte Passive->Enterocyte Liver Hepatic Portal Vein & Liver Enterocyte->Liver NFCA_Metab NFCA: Rapid CYP450 Hydroxylation & Glucuronidation Liver->NFCA_Metab Non-Fluorinated FCA_Metab FCA: Steric Blockade of Hydroxylation Sites Liver->FCA_Metab Fluorinated Systemic_NFCA Low Systemic Bioavailability NFCA_Metab->Systemic_NFCA Systemic_FCA High Systemic Bioavailability FCA_Metab->Systemic_FCA

Comparative absorption and hepatic metabolism pathways of NFCAs versus FCAs.

Conclusion

For drug development professionals evaluating cinnamic acid derivatives, the empirical data strongly supports fluorination as a critical optimization strategy. While non-fluorinated cinnamic acids demonstrate promising in vitro efficacy, their in vivo utility is severely compromised by a bioavailability of <20% due to rapid hepatic clearance.

By strategically introducing a fluorine atom (particularly at the para position), developers can simultaneously enhance transcellular intestinal permeability (via increased LogP) and drastically reduce first-pass metabolism (via C-F bond steric shielding). As demonstrated by the experimental data, this dual-action enhancement can elevate absolute oral bioavailability from ~18% to over 50%, transforming a rapidly cleared metabolite into a viable systemic therapeutic agent.

References

  • [2] Benchchem. A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development.2

  • [3] ResearchGate. Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans. 3

  • [1] PubMed Central (PMC). Cinnamic Acid Derivatives and Their Biological Efficacy. 1

  • [4] PubMed. Transepithelial Transport of Fluorescein in Caco-2 Cell Monolayers and Use of Such Transport in in Vitro Evaluation of Phenolic Acid Availability. 4

Sources

Technical Comparison Guide: Purity Analysis of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and quality control of 2-Methoxy-4-(trifluoromethoxy)cinnamic acid , standard HPLC-UV (254 nm) methods often fail to detect critical trace impurities that possess low UV extinction coefficients or co-elute with the main peak. While HPLC-UV is sufficient for bulk purity estimation (>98%), it is inadequate for detecting low-level structural analogs, such as defluorinated byproducts or geometric isomers (Z-form), which can significantly impact Structure-Activity Relationship (SAR) studies in drug development.

This guide establishes LC-MS (ESI Negative Mode) as the superior analytical standard, offering a 10-100x improvement in sensitivity and the ability to structurally characterize impurities in a single run.

The Analytical Challenge

Target Molecule: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid

  • Formula:

    
    
    
  • Exact Mass: 262.0453 Da

  • Key Moieties: Carboxylic acid (acidic), Trifluoromethoxy (electron-withdrawing, lipophilic), Conjugated alkene (UV active).

Why Standard Methods Fail
  • HPLC-UV Limitations: The trifluoromethoxy group (

    
    ) does not significantly alter the UV chromophore compared to methoxy impurities. Thus, a defluorinated impurity (e.g., 2,4-dimethoxycinnamic acid) may co-elute and remain undetected by UV.
    
  • GC-MS Limitations: As a carboxylic acid, the molecule requires derivatization (e.g., silylation with BSTFA) to be volatile enough for GC. This introduces an extra sample preparation step, increases variability, and risks thermal decarboxylation of the cinnamic acid backbone in the injector port.

Method Comparison: LC-MS vs. Alternatives

The following table summarizes the performance metrics of the three primary analytical techniques.

FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Alternative)
Detection Principle Mass-to-Charge (

)
UV Absorbance (254 nm)Electron Impact (EI)
Specificity High (Mass resolution separates co-eluting peaks)Low (Relies solely on retention time)Medium (Mass spectral matching)
Sample Prep Dilute & ShootDilute & ShootComplex (Derivatization required)
Isomer Separation Resolves E/Z isomersResolves E/Z isomersPoor resolution of isomers
Sensitivity (LOD) < 1 ng/mL~100 ng/mL~10 ng/mL
Risk Factors Matrix effects (Ion suppression)Lack of impurity IDThermal degradation

Experimental Protocol: LC-MS Workflow

This protocol utilizes Electrospray Ionization (ESI) in Negative Mode , exploiting the acidic nature of the carboxylic acid to form a stable


 ion.
Reagents & Materials[1][2]
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Standard: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid (>99% purity).

LC Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

MS Parameters (ESI-)[3]
  • Polarity: Negative (

    
    )
    
  • Capillary Voltage: 3000 V

  • Gas Temperature: 350°C

  • Mass Range:

    
     100 – 600
    
  • Target Ion:

    
     261.0 (Parent)
    
Workflow Diagram

LCMS_Workflow Sample Crude Sample (Synthesis Product) Prep Dilution (MeOH:H2O 50:50) Sample->Prep LC LC Separation (C18, Gradient Elution) Prep->LC Ionization ESI Source (-) ([M-H]- Formation) LC->Ionization Elution Analyzer Mass Analyzer (m/z 261.0) Ionization->Analyzer Ions Data Impurity Profile & Purity % Analyzer->Data Spectra

Figure 1: Streamlined LC-MS workflow for cinnamic acid analysis. The negative mode ionization is critical for sensitivity.

Results & Discussion: Interpreting the Data

Mass Spectrum Analysis

In negative mode ESI, the parent ion is observed at


 261.0  (

).

Key Fragmentation Pathways (MS/MS): Upon collision-induced dissociation (CID), cinnamic acids typically undergo decarboxylation.

  • Parent Ion:

    
     261.0
    
  • Primary Fragment:

    
     217.0 (
    
    
    
    ). Loss of 44 Da (Carbon dioxide).
  • Secondary Fragment:

    
     131/132 range (Cleavage of the alkene side chain).
    
Impurity Identification

LC-MS allows for the specific identification of common synthetic byproducts that UV alone cannot distinguish:

Impurity Type

(ESI-)
Retention ShiftOrigin
Decarboxylated 217.0Later (More non-polar)Thermal degradation / Synthesis artifact
Dihydro-analog 263.0LaterIncomplete oxidation or reduction
Defluorinated (-F) 243.0Earlier (More polar)Hydrolysis of

(Rare)
Isomer (Z-form) 261.0EarlierPhoto-isomerization of double bond
Isomer Separation Mechanism

The E-isomer (trans) is thermodynamically more stable and typically elutes after the Z-isomer (cis) on C18 columns due to better planar packing with the stationary phase. While both have the same mass (


 261), they are chromatographically resolved. LC-MS allows for the extraction of the ion chromatogram (EIC) at 261.0 to integrate these peaks separately, free from background noise.

Fragmentation_Pathway Parent Parent Ion [M-H]- m/z 261.0 Decarbox Decarboxylated Ion [M-H-CO2]- m/z 217.0 Parent->Decarbox Loss of CO2 (44 Da) SideChain Styrene Derivative (Neutral Loss) Decarbox->SideChain Further Fragmentation

Figure 2: Primary fragmentation pathway used for structural confirmation in MS/MS modes.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this protocol, the following system suitability tests must be passed before routine analysis:

  • Linearity: The response of the

    
     261 peak must be linear (
    
    
    
    ) over the range of 10 ng/mL to 10 µg/mL.
  • Carryover: A blank injection following the highest standard must show <0.1% signal at the retention time of the product.

  • Retention Time Precision: Repeated injections (n=5) must have a retention time RSD of <0.5%.

References

  • Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. (2023). ResearchGate.[1] Retrieved from [Link]

  • Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode. (2018). ResearchGate.[1] Retrieved from [Link]

  • 2-Methoxy-4-(trifluoromethoxy)cinnamic acid - Substance Profile. (2023). PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid

[1][2]

Executive Safety & Disposal Overview

  • Immediate Hazard: Causes skin irritation, serious eye irritation, and respiratory irritation.[1]

  • Critical Disposal Constraint: This compound contains a trifluoromethoxy (-OCF₃) group.[2] Upon combustion, it releases hydrogen fluoride (HF) and carbonyl fluoride. It must NOT be disposed of with standard non-halogenated organic waste. [2]

  • Primary Disposal Method: High-temperature incineration equipped with an acid gas scrubber.[2]

Chemical Profile & Waste Characterization

Accurate characterization is the first step in compliant disposal. Use the data below to complete waste tags and manifests.

ParameterTechnical Detail
Chemical Name 2-Methoxy-4-(trifluoromethoxy)cinnamic acid
CAS Number 1262019-21-5
Molecular Formula C₁₁H₉F₃O₄
Physical State Solid (White to off-white powder/crystal)
Acidity (pKa) ~4.5 (Estimated for cinnamic acid derivatives)
Waste Stream Halogenated Organic Solid (or Liquid if dissolved)
RCRA Status Not P- or U-listed; evaluate for characteristics (Ignitability, Corrosivity).[2][3][4][5]
Incompatibilities Strong oxidizing agents, Strong bases.

Disposal Decision Logic (Workflow)

The following diagram illustrates the critical decision points for segregating this specific fluorinated compound from general waste streams.

DisposalWorkflowStartWaste Generation:2-Methoxy-4-(trifluoromethoxy)cinnamic acidStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / Pure SubstanceStateCheck->IsSolidDry PowderIsLiquidSolution / Mother LiquorStateCheck->IsLiquidDissolvedSolidPackPack in Wide-MouthHDPE JarIsSolid->SolidPackLiquidSegSegregate asHALOGENATED Solvent WasteIsLiquid->LiquidSegLabelingLabeling:WARNING: Contains Organic Fluorine(Potential HF generation upon fire)SolidPack->LabelingLiquidSeg->LabelingFinalDispFinal Disposal:Incineration with ScrubberLabeling->FinalDisp

Figure 1: Decision workflow for the segregation and disposal of fluorinated cinnamic acid derivatives.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk; HDPE is preferred for solid organic acids.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases in the same container, as exothermic neutralization or oxidation may occur.

  • Labeling:

    • Mark as "Hazardous Waste - Solid" .[2]

    • Explicitly list: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid.

    • Add hazard checkbox: Irritant .[2][1]

    • Add special note: "Fluorinated Organic - Halogenated."

Scenario B: Disposal of Solutions (Mother Liquors)
  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., Methanol, DMSO, Ethyl Acetate), the waste stream is dictated by the solvent, but the halogenated contaminant dictates the treatment.

  • The "Halogenated" Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the trifluoromethoxy group often reclassifies the entire mixture as Halogenated Waste depending on the concentration (typically >1000 ppm halogens).

  • Action: Pour into the "Halogenated Organic Solvents" carboy (Red can/Safety can).

  • Prohibited: Do NOT pour into the "Non-Halogenated" stream, as this can violate the waste hauler's acceptance criteria for fuel blending.

Scenario C: Contaminated Packaging & Debris[1][2]
  • Empty Containers: Triple rinse with a compatible solvent (e.g., acetone). Collect the rinsate as Halogenated Organic Waste (Scenario B).

  • Defacing: Obliterate the original label or mark "EMPTY" on the container before discarding in trash (if allowed by local regulations) or glass disposal.

  • Gloves/Paper: Place in a solid hazardous waste bag if heavily contaminated.[2]

Emergency Spill Response (Solid)

In the event of a spill of the solid powder, follow this containment protocol to prevent aerosolization and exposure.

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>50g) or in a drafty area, use a NIOSH N95 dust mask to prevent inhalation.

  • Containment: Do not dry sweep, as this creates dust.

  • Cleanup Method:

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[2]

    • Scoop the wet material and towels into a disposable container or heavy-duty plastic bag.[2]

    • Wipe the surface with a weak base solution (e.g., 1% Sodium Bicarbonate) to neutralize any residual acid, then rinse with water.

  • Disposal of Cleanup Materials: Label the bag/container as "Hazardous Waste - Debris (Contaminated with Fluorinated Acid)" .

Regulatory & Compliance Context

  • EPA/RCRA (USA): While 2-Methoxy-4-(trifluoromethoxy)cinnamic acid is not explicitly P- or U-listed, the generator is responsible for determining if the waste exhibits hazardous characteristics (40 CFR 262.11).[2]

    • Determination: It is an Irritant and potentially Toxic (based on analogs).[2] Treat as hazardous waste.

  • Incineration Requirement: The trifluoromethoxy group (-OCF₃) is thermally stable but decomposes to HF at incineration temperatures.[2] Facilities must use scrubbers to capture acid gases to comply with Clean Air Act emission standards.

References

  • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Generators: Waste Characterization (40 CFR 262.11).[2] Retrieved from [Link][2]

Personal protective equipment for handling 2-Methoxy-4-(trifluoromethoxy)cinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 2-Methoxy-4-(trifluoromethoxy)cinnamic acid

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical extension of molecular properties. Handling specialized fluorinated building blocks like 2-Methoxy-4-(trifluoromethoxy)cinnamic acid requires an understanding of how its specific functional groups interact with human biology and the laboratory environment. This guide synthesizes structural causality with field-proven operational protocols to ensure your research proceeds safely and efficiently.

Molecular Causality & Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule's hazard profile based on its structural components:

  • The Cinnamic Acid Core: As a weak organic acid (pKa ~4.4), the parent backbone is a known irritant. It is classified under GHS hazard statements for causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation ()[1].

  • The Trifluoromethoxy (-OCF₃) Group: The addition of this fluorinated moiety significantly increases the molecule's lipophilicity (LogP). High lipophilicity enhances cellular permeability, meaning that accidental dermal exposure to this derivative carries a higher risk of deep tissue penetration compared to non-fluorinated cinnamic acids.

  • Thermal Degradation Risk: While stable at room temperature, subjecting fluorinated organic compounds to extreme heat (>250°C) or strong oxidizing conditions triggers thermal decomposition. This reaction releases highly toxic , which requires specialized emergency countermeasures.

Quantitative PPE & Engineering Controls Matrix

Standard laboratory attire is insufficient for handling highly lipophilic, fluorinated organic powders. The following matrix outlines the required Personal Protective Equipment (PPE) and the mechanistic justification for each layer.

Protection ZoneRequired PPECausal JustificationStandard / Specification
Ocular/Face Tightly fitting safety gogglesPrevents corneal damage from acidic dust or aerosolized particles[1].[2]
Dermal/Hands Double-layered Nitrile glovesThe lipophilic -OCF₃ group increases skin permeation. Double-gloving provides a fail-safe against micro-tears.Minimum 0.11 mm thickness
Body Flame-resistant lab coatProtects against thermal decomposition events which release HF gas.[3]
Respiratory Chemical Fume HoodCaptures volatile organic dust and mitigates inhalation of respiratory irritants[1].[4]

Self-Validating Operational Workflow (SOP)

Every step in handling 2-Methoxy-4-(trifluoromethoxy)cinnamic acid must be a self-validating system to ensure engineering controls are actively functioning.

Step 1: Pre-Operation Validation

  • Action: Verify the chemical fume hood is operational before unsealing the chemical container.

  • Validation: Do not rely solely on digital readouts. Perform a "Kimwipe flutter test" at the sash opening to visually confirm negative pressure and an inward face velocity of[4].

Step 2: Electrostatic-Free Weighing & Transfer

  • Action: Weigh the powder using an enclosed analytical balance.

  • Causality: Dry organic acids hold static charges. The lipophilic nature of this powder makes it prone to aerosolizing and adhering to gloves, increasing exposure risk.

  • Validation: Use a grounded static-eliminator (anti-static gun) or wipe spatulas with a damp, lint-free cloth prior to use. If the powder clings to the spatula, static is still present; re-ground your tools before proceeding.

Step 3: Solvent Addition & Dissolution

  • Action: Dissolve the compound in your designated organic solvent (e.g., DMSO, DMF) entirely inside the fume hood.

  • Validation: Add the solvent slowly down the inner wall of the vessel to prevent the aerosolization of fine powder. Cap the vial immediately after dissolution to contain volatile organic emissions.

Step 4: Decontamination & Waste Segregation

  • Action: Wipe down the balance and fume hood surface with a [5], followed by a standard soap and water wash.

  • Causality: Ethanol efficiently solubilizes the lipophilic trifluoromethoxy derivative, while the subsequent soap/water wash removes the remaining acidic residue.

G Start 1. Fume Hood & PPE Check Weighing 2. Electrostatic-Free Weighing Start->Weighing Reaction 3. Reaction Execution Weighing->Reaction Spill Spill or Exposure? Reaction->Spill CleanUp 4a. HF Protocol (2.5% Ca-Gluconate) Spill->CleanUp Yes Disposal 4b. Halogenated Waste Spill->Disposal No CleanUp->Disposal End 5. Decontamination Disposal->End

Figure 1: Operational workflow and emergency decision matrix for fluorinated organic acids.

Emergency Response & Disposal Plan

Accidental Powder Spill Do not sweep dry powder, as this generates hazardous dust. Cover the spill with absorbent paper dampened with 60-70% ethanol to suppress aerosolization[5]. Carefully scoop the material into a vapor-tight plastic bag using a non-sparking tool.

Thermal Decomposition & HF Exposure Protocol If the compound is subjected to a runaway exothermic reaction or fire, it will decompose and release Hydrogen Fluoride (HF) gas. HF is a weak acid but a severe, life-threatening systemic toxin.

  • Immediate Action: Move the victim to a safety shower. Flush exposed skin with copious amounts of water for [6].

  • Targeted Therapy: Immediately massage into the affected area[7].

  • Mechanistic Causality: The highly lipophilic, neutral HF molecule penetrates deep into tissue where it dissociates. The Ca²⁺ ions from the gluconate gel intercept the free F⁻ ions, precipitating insoluble Calcium Fluoride (CaF₂). This vital step prevents catastrophic deep tissue necrosis and lethal systemic hypocalcemia[8][9].

Halogenated Waste Disposal All contaminated wipes, gloves, and reaction byproducts must be strictly segregated into Halogenated Organic Waste containers. Never mix fluorinated compounds with non-halogenated waste streams, as halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to safely neutralize emitted hydrofluoric and hydrochloric acids.

References

  • PubChem. "Cinnamic Acid | C9H8O2 | CID 444539". National Institutes of Health (NIH). [Link]

  • Ataman Kimya. "5-CHLORO-2-AMINOBENZOTRIFLUORIDE Safety Data". [Link]

  • 3M. "3M™ Full Facepiece Reusable Respirator 6900 Large 4 EA/Case". [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". [Link]

  • Kansas State University. "Chemical Fume Hoods". [Link]

  • Air Products. "Treatment protocol for hydrofluoric acid burns". [Link]

  • Centers for Disease Control and Prevention (CDC). "Hydrogen Fluoride (HF) | Medical Management Guidelines". [Link]

  • National Poisons Information Service (NPIS). "Emergency treatment of hydrofluoric acid (HF) burns and injury". [Link]

  • The Royal Children's Hospital Melbourne. "Clinical Practice Guidelines : Hydrofluoric acid exposure". [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.